3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
Description
The exact mass of the compound 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-[(4-methoxyphenyl)methylsulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO5S/c1-21-13-7-5-11(6-8-13)10-16-22(19,20)14-4-2-3-12(9-14)15(17)18/h2-9,16-18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQHVSULVGIBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657050 | |
| Record name | (3-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-05-2 | |
| Record name | (3-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-Methoxybenzyl)sulphamoyl]benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
Introduction: The Significance of Arylboronic Acids in Modern Drug Discovery
Arylboronic acids and their derivatives are indispensable tools in contemporary organic synthesis and medicinal chemistry.[1][2] Their versatility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[3] Beyond their role as synthetic intermediates, the unique chemical properties of the boronic acid moiety have led to their exploration in diverse applications, including as sensors for carbohydrates and in the development of therapeutic agents.[4][5] The target molecule of this guide, 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, is a bifunctional compound incorporating both a reactive boronic acid group and a protected sulfonamide. Such structures are of significant interest to researchers in drug development as building blocks for the synthesis of complex molecular architectures, including targeted protein degraders and enzyme inhibitors. The sulfonamide group, a common pharmacophore, combined with the boronic acid's potential for covalent interactions or as a handle for further functionalization, makes this a valuable scaffold for library synthesis and lead optimization.
This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, grounded in established chemical principles and supported by analogous literature procedures. We will delve into the causality behind the experimental choices, ensuring a reproducible and well-understood synthetic pathway.
Synthetic Strategy: A Two-Step Approach
The synthesis of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is most efficiently achieved through a two-step sequence starting from the commercially available 3-aminophenylboronic acid. The core of this strategy lies in the selective functionalization of the amino group while preserving the integrity of the boronic acid moiety.
Step 1: Sulfonylation of 3-Aminophenylboronic Acid
The initial and most critical step is the selective sulfonylation of the amino group of 3-aminophenylboronic acid. This transformation is accomplished by reacting the starting material with a suitable sulfonylating agent. A key challenge in this step is to prevent unwanted side reactions involving the boronic acid group, which can be sensitive to certain reaction conditions. Based on analogous acylation reactions of 3-aminophenylboronic acid, a biphasic solvent system and a mild inorganic base are employed to facilitate the selective N-sulfonylation.[6]
Step 2: N-Protection with a 4-Methoxybenzyl (PMB) Group
Following the formation of the sulfonamide, the nitrogen atom is protected with a 4-methoxybenzyl (PMB) group. The PMB group is a widely used protecting group for amines and sulfonamides due to its stability under a range of reaction conditions and its facile cleavage under specific, often mild, acidic or oxidative conditions.[3][4] This protection strategy is crucial for subsequent synthetic manipulations where the sulfonamide proton might interfere with desired reactions.
Visualizing the Synthetic Pathway
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic route to the target compound.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Aminophenylboronic acid | ≥97% | Commercially available |
| Benzenesulfonyl chloride | ≥99% | Commercially available |
| 4-Methoxybenzyl chloride | ≥98% | Commercially available |
| Sodium bicarbonate (NaHCO₃) | Reagent grade | Commercially available |
| Potassium carbonate (K₂CO₃) | Anhydrous | Commercially available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available |
| Ethyl acetate (EtOAc) | HPLC grade | Commercially available |
| Hexanes | HPLC grade | Commercially available |
| Brine (saturated aq. NaCl) | - | Prepared in-house |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially available |
| Deionized water | - | - |
Step 1: Synthesis of 3-(Sulfamoyl)phenylboronic acid
Reaction Causality: The use of a biphasic THF/water system and sodium bicarbonate as a mild base is crucial for the selective reaction of the amino group with benzenesulfonyl chloride. The base neutralizes the HCl generated during the reaction, driving it to completion. The boronic acid remains stable under these mild conditions.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenylboronic acid (5.00 g, 36.5 mmol).
-
Add a mixture of tetrahydrofuran (THF, 75 mL) and deionized water (75 mL). Stir the mixture until the solid is fully dissolved.
-
Add sodium bicarbonate (6.13 g, 73.0 mmol) to the solution and cool the flask to 0 °C in an ice-water bath.
-
In a separate dropping funnel, prepare a solution of benzenesulfonyl chloride (5.1 mL, 40.2 mmol) in anhydrous THF (15 mL).
-
Add the benzenesulfonyl chloride solution dropwise to the cooled reaction mixture over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The starting material should be consumed, and a new, more polar spot corresponding to the product should be visible.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold deionized water (2 x 50 mL), and dry under high vacuum to afford 3-(benzenesulfonamido)phenylboronic acid as a white solid. The product can be used in the next step without further purification if TLC indicates sufficient purity.
Step 2: Synthesis of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
Reaction Causality: In this step, the sulfonamide nitrogen is deprotonated by a stronger base, potassium carbonate, to form a nucleophilic anion. This anion then undergoes an SN2 reaction with 4-methoxybenzyl chloride to form the N-protected product. Anhydrous DMF is used as the solvent to ensure the solubility of the reactants and to facilitate the nucleophilic substitution.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-(benzenesulfonamido)phenylboronic acid (from Step 1, assuming quantitative yield, ~10.1 g, 36.5 mmol).
-
Add anhydrous potassium carbonate (10.1 g, 73.0 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-methoxybenzyl chloride (5.5 mL, 40.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC (50% ethyl acetate in hexanes). The starting sulfonamide should be consumed, and a new, less polar spot corresponding to the PMB-protected product should appear.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or solid.
Purification and Characterization
Purification
Purification of the final product can be achieved by column chromatography on silica gel.
Chromatography Conditions:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid as a white to off-white solid.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings, the methylene protons of the PMB group, the methoxy protons, and the B(OH)₂ protons (which may be broad and exchangeable with D₂O). |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₆BNO₅S, MW: 321.15). |
| Purity (HPLC) | A single major peak with >95% purity. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Benzenesulfonyl chloride and 4-methoxybenzyl chloride: These are lachrymators and corrosive. Handle with care and avoid inhalation of vapors.
-
Acids and Bases: Handle concentrated acids and bases with caution.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This guide provides a robust and well-reasoned protocol for the synthesis of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable building block for applications in drug discovery and chemical biology. The self-validating nature of the protocol, combined with clear characterization endpoints, ensures the reliable production of high-purity material.
References
- Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis. European Journal of Organic Chemistry.
- Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis | Request PDF.
- A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed. PubMed.
- A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides | Request PDF.
- Applications of Boronic Acids in Selective C-C and C-N Aryl
- 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. LabSolu.
- 3-Aminophenylboronic acid | 30418-59-8 | FA54894. Biosynth.
- 3-Aminophenylboronic acid | CAS 30418-59-8 | SCBT. Santa Cruz Biotechnology.
- 3-Aminophenylboronic acid 30418-59-8. Sigma-Aldrich.
- 3-Aminophenylboronic Acid Monohydrate (contains varying amounts of Anhydride). TCI Chemicals.
- 3-Aminophenylboronic acid 98 85006-23-1. Sigma-Aldrich.
- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. PMC - NIH.
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- 3. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N -arylsulfamides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09219B [pubs.rsc.org]
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An In-Depth Technical Guide to the Structure Elucidation of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structure elucidation of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core techniques and the rationale behind their application, ensuring scientific integrity and a self-validating approach to structural confirmation.
Introduction
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is a bifunctional molecule of significant interest, particularly as a building block in the synthesis of targeted protein degraders and other complex pharmaceutical agents.[1][2] Its structure combines a phenylboronic acid moiety, known for its ability to form reversible covalent bonds, with a sulfonamide linker and a methoxybenzyl group. The precise characterization of this molecule is paramount to ensure its purity, stability, and predictable reactivity in subsequent synthetic transformations. This guide will walk through a logical workflow for its complete structural elucidation, from synthesis to definitive three-dimensional analysis.
Synthesis and Purification
The synthesis of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid can be approached through a multi-step process, beginning with the formation of the sulfonamide bond, followed by the introduction of the boronic acid functionality. A plausible synthetic route is outlined below.[3]
Experimental Protocol: Synthesis
-
Sulfonamide Formation: 3-Bromobenzenesulfonyl chloride is reacted with 4-methoxybenzylamine in the presence of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent such as dichloromethane at 0°C to room temperature. This reaction yields N-(4-methoxybenzyl)-3-bromobenzenesulfonamide.
-
Lithiation and Borylation: The resulting aryl bromide is then subjected to a lithium-halogen exchange using a strong organolithium base, such as n-butyllithium, at low temperatures (-78°C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The resulting aryllithium species is then quenched with an electrophilic boron source, typically triisopropyl borate.
-
Hydrolysis: The intermediate boronate ester is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final product, 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure compound as a solid.[4] Purity is assessed by thin-layer chromatography and melting point determination.
Synthesis Workflow
Caption: Synthetic workflow for 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid.
Spectroscopic and Spectrometric Characterization
Once a pure sample is obtained, a suite of spectroscopic and spectrometric techniques is employed to confirm the covalent structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
¹H NMR Spectroscopy: This technique reveals the number of different types of protons, their electronic environments, and their proximity to other protons.
¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule.
¹¹B NMR Spectroscopy: This is a crucial technique for confirming the presence and hybridization state of the boron atom. Boronic acids typically show a broad singlet in the ¹¹B NMR spectrum. The chemical shift can provide insights into the electronic environment of the boron atom and its coordination state.[5][6][7]
Table 1: Predicted NMR Data for 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations |
| ¹H | 8.0-8.2 | m | Protons on the phenylboronic acid ring |
| ¹H | 7.4-7.6 | m | Protons on the phenylboronic acid ring |
| ¹H | 7.1-7.2 | d | Protons on the 4-methoxybenzyl ring |
| ¹H | 6.8-6.9 | d | Protons on the 4-methoxybenzyl ring |
| ¹H | ~5.0 | t (broad) | -NH proton (may exchange with D₂O) |
| ¹H | ~4.1 | d | -CH₂- protons |
| ¹H | ~3.7 | s | -OCH₃ protons |
| ¹³C | 160-165 | s | C-B carbon (broad due to quadrupolar relaxation) |
| ¹³C | 110-140 | m | Aromatic carbons |
| ¹³C | ~55 | s | -OCH₃ carbon |
| ¹³C | ~47 | s | -CH₂- carbon |
| ¹¹B | 25-30 | s (broad) | B(OH)₂ |
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified solid.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the exchangeable B(OH)₂ and NH proton signals.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.[8]
Expected Mass Spectrum:
-
Molecular Ion: The high-resolution mass spectrum (HRMS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The measured mass should be within 5 ppm of the calculated exact mass (C₁₄H₁₆BNO₅S, Exact Mass: 321.08).
-
Isotopic Pattern: Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). This results in a characteristic isotopic pattern for boron-containing ions in the mass spectrum, providing definitive evidence for the presence of a single boron atom.[9][10][11]
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [C₁₄H₁₆¹¹BNO₅S + H]⁺ | 322.0870 |
| [C₁₄H₁₆¹⁰BNO₅S + H]⁺ | 321.0899 |
| [C₁₄H₁₆¹¹BNO₅S - H]⁻ | 320.0727 |
| [C₁₄H₁₆¹⁰BNO₅S - H]⁻ | 319.0756 |
Experimental Protocol: MS Sample Preparation
-
Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) may be added to promote ionization.
-
Introduce the solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or LC-MS.
X-ray Crystallography
While spectroscopic and spectrometric methods define the covalent structure, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[12][13][14] This technique is invaluable for confirming connectivity and determining the conformation and intermolecular interactions, such as hydrogen bonding.
Experimental Workflow: X-ray Crystallography
Caption: General workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Crystallization
-
Screening: Screen for crystallization conditions by dissolving the high-purity compound in various solvents and employing techniques such as slow evaporation, vapor diffusion against an anti-solvent, or slow cooling.
-
Crystal Selection: Select a single crystal of suitable size and quality under a microscope.
-
Data Collection: Mount the crystal on a goniometer head and place it in the cold stream of an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to obtain the final structural model.
Table 3: Representative Crystallographic Data
| Parameter | Expected Value |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | e.g., P2₁/c or P2₁2₁2₁ |
| a, b, c (Å) | 10-20 |
| α, β, γ (°) | 90, 90-110, 90 |
| Z (molecules/unit cell) | 4 or 8 |
| R-factor | < 0.05 |
Data Integration and Conclusion
The final step in the structure elucidation process is the integration of all analytical data. The ¹H and ¹³C NMR spectra confirm the presence of all organic moieties and their connectivity. The ¹¹B NMR confirms the boronic acid group. High-resolution mass spectrometry validates the elemental composition (C₁₄H₁₆BNO₅S). Finally, X-ray crystallography provides the definitive three-dimensional structure, confirming the absolute connectivity and stereochemistry. The convergence of these orthogonal analytical techniques provides an unassailable confirmation of the structure of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, ensuring its identity and quality for its intended applications in drug discovery and development.
References
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Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
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Tondi, D., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 557–562. [Link]
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Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]
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Tondi, D., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Tondi, D., et al. (2019). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. [Link]
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Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
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Cragg, R. H., et al. (1973). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8), 855-858. [Link]
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Beachell, H. C., & Beistel, D. W. (1965). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 4(12), 1734-1738. [Link]
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Shapiro, I., et al. (1961). Mass Spectrometry in Boron Chemistry. ACS Publications. [Link]
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Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. [Link]
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Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(meth-oxy-carbon-yl)phenyl-boronic acid. Acta Crystallographica Section E. [Link]
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A Technical Guide to the Mechanism of Action of Phenylboronic Acid-Based Covalent Inhibitors: The Case of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
Abstract
Phenylboronic acids represent a versatile and powerful class of chemical scaffolds in drug discovery, primarily owing to the unique ability of the boronic acid moiety to form reversible covalent bonds with key enzymatic residues. This guide provides an in-depth technical analysis of the putative mechanism of action for compounds based on this scaffold, using 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid as a representative example. While this specific molecule is often utilized as a synthetic building block in the construction of targeted protein degraders[1][2], its core structure is ideal for exploring the principles of reversible covalent inhibition. We will dissect the molecular interactions with a model target class, serine proteases, detail the downstream cellular implications, and provide a comprehensive suite of validated experimental protocols for researchers aiming to characterize similar compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of boronic acid-based agents.
Introduction: The Phenylboronic Acid Scaffold
The boronic acid group [-B(OH)₂] is an exceptional pharmacophore. Unlike many electrophiles used in covalent drug design that form irreversible bonds, the boronic acid functional group typically engages in reversible covalent interactions. This unique property allows for the design of inhibitors that combine the high potency and extended duration of action of covalent binders with the improved safety profile of reversible agents.
The subject of this guide, 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (Molecular Formula: C₁₄H₁₆BNO₅S)[1], serves as our exemplar. Its structure can be deconstructed into three key components:
-
The Phenylboronic Acid "Warhead": This is the functional group responsible for the core mechanism of covalent interaction with the target protein.
-
The Sulfamoylphenyl Linker: This rigid scaffold properly orients the warhead and the specificity group, contributing to the overall binding geometry.
-
The 4-Methoxybenzyl Specificity Group: This moiety is designed to interact with specific sub-pockets of a target enzyme's active site, driving binding affinity and selectivity.
While often employed in synthetic schemes like the Suzuki-Miyaura coupling[3][4], the inherent reactivity of the boronic acid group makes this scaffold a compelling starting point for inhibitor design.
Core Mechanism of Action: Reversible Covalent Inhibition
We will use the well-characterized family of serine proteases as a model target to elucidate the mechanism of action. These enzymes are fundamental to countless physiological processes and feature a highly conserved catalytic triad (Serine, Histidine, Aspartate) in their active site.
The Chemistry of Interaction
The boronic acid acts as a transition-state analog. The central boron atom is electron-deficient (trigonal planar geometry) and is thus highly susceptible to nucleophilic attack by the hydroxyl group of the active site serine residue.
This interaction proceeds as follows:
-
Initial Docking: The inhibitor first binds non-covalently to the active site, guided by interactions between its specificity groups and the enzyme's binding pockets.
-
Nucleophilic Attack: The activated Serine-195 hydroxyl oxygen attacks the electrophilic boron atom.
-
Formation of a Tetrahedral Adduct: This attack results in the formation of a stable, tetrahedral boronate intermediate. This covalent bond immobilizes the inhibitor in the active site, effectively shutting down the enzyme's catalytic activity.
-
Reversibility: Unlike irreversible covalent inhibitors, this serine-boron bond is hydrolytically labile and can dissociate, restoring both the inhibitor and the enzyme to their original states. This equilibrium is key to the therapeutic window of many boronic acid drugs.
The diagram below illustrates this covalent interaction within a model serine protease active site.
Caption: Covalent interaction of a boronic acid inhibitor with a serine protease active site.
The Role of the ESCRT Pathway in a Therapeutic Context
Inhibition of specific proteases can have profound downstream effects. A relevant area of intense research is protein degradation, particularly for aggregation-prone proteins associated with neurodegenerative diseases like Huntington's or Alzheimer's disease[5][6]. The Endosomal Sorting Complexes Required for Transport (ESCRT) pathway is a key cellular machinery for protein degradation, distinct from canonical autophagy[5][6]. The ESCRT pathway sorts ubiquitinated proteins into multivesicular bodies (MVBs), which then fuse with lysosomes for degradation[7].
Dysfunction in the ESCRT pathway is linked to neurodegeneration, while its upregulation can accelerate the clearance of toxic proteins[5][8][9]. A hypothetical therapeutic strategy could involve an inhibitor, like our phenylboronic acid exemplar, targeting a negative regulator of the ESCRT pathway. By inhibiting this target, the ESCRT machinery would become more active, enhancing the clearance of pathogenic proteins.
The diagram below outlines this hypothetical therapeutic signaling pathway.
Caption: A sequential workflow for validating the mechanism of action of a novel inhibitor.
Summary of Key Data
The following table summarizes the type of quantitative data generated from the validation workflow, using hypothetical values for our exemplar compound against a target serine protease.
| Parameter | Experimental Method | Value | Interpretation |
| IC₅₀ | In Vitro Enzymatic Assay | 50 nM | High potency against the purified enzyme. |
| Kᵢ | Mechanism of Inhibition Studies | 25 nM | Provides the inhibition constant, independent of substrate concentration. |
| ΔTₘ | Cellular Thermal Shift Assay (CETSA) | +5.2 °C | Strong evidence of target engagement and stabilization in intact cells. |
| EC₅₀ | Downstream Biomarker Assay | 200 nM | Potent modulation of the target pathway in a cellular context. |
Conclusion and Future Directions
The 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid structure exemplifies a powerful chemical scaffold for designing potent, selective, and reversible covalent inhibitors. The core mechanism hinges on the formation of a stable, yet reversible, tetrahedral boronate adduct with nucleophilic residues like serine in an enzyme's active site. This guide has outlined the molecular basis for this interaction and provided a robust, multi-step workflow for its experimental validation, from initial in vitro potency determination to confirmation of target engagement and cellular activity.
Future work on novel inhibitors derived from this scaffold should focus on:
-
Selectivity Profiling: Screening the compound against a broad panel of related proteases to ensure selectivity and minimize off-target effects.
-
Structural Biology: Obtaining co-crystal structures of the inhibitor bound to its target to rationalize potency and selectivity and guide further structure-based design.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Evaluating the compound's properties in vivo to establish a clear relationship between drug exposure and target modulation.
By integrating these chemical, biochemical, and cellular approaches, researchers can effectively harness the therapeutic potential of phenylboronic acid-based inhibitors for a wide range of diseases.
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Benyair, R., et al. (2023). Upregulation of the ESCRT pathway and multivesicular bodies accelerates degradation of proteins associated with neurodegeneration. Autophagy Reports, 2(1). Available at: [Link] [5][6]2. McCullough, J., & Sundquist, W. I. (2024). Nuclear and degradative functions of the ESCRT-III pathway: implications for neurodegenerative disease. Nucleus, 15(1). Available at: [Link] [8]3. Park, S., & Park, H. (2015). Neuronal Functions of ESCRTs. Experimental Neurobiology, 24(2), 89-98. Available at: [Link] [7]4. Lee, J. A., et al. (2007). ESCRT-III dysfunction causes autophagosome accumulation and neurodegeneration. Current Biology, 17(18), 1561-1567. Available at: [Link] [9]5. Hanson, P. I., & Cashikar, A. (2017). Effects of Inhibiting VPS4 Support a General Role for ESCRTs in Extracellular Vesicle Biogenesis. Biophysical Journal, 113(6), 1331-1339. Available at: [Link]
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Henne, W. M., et al. (2018). Structures, Functions, and Dynamics of ESCRT-III/Vps4 Membrane Remodeling and Fission Complexes. Annual Review of Biophysics, 47, 561-584. Available at: [Link]
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The Advent and Ascendance of Sulfamoylphenylboronic Acids: A Technical Guide for Drug Discovery
Abstract
This in-depth technical guide charts the discovery and history of sulfamoylphenylboronic acids, a class of compounds that has garnered significant interest within the scientific and drug development communities. We will delve into the foundational synthetic methodologies, explore their evolution, and illuminate the pivotal applications that have established these molecules as valuable scaffolds in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical perspective but also actionable, field-proven insights and detailed experimental protocols.
Introduction: A Tale of Two Moieties
The story of sulfamoylphenylboronic acids is one of a powerful synergy between two distinct, yet complementary, functional groups: the sulfonamide and the boronic acid. The sulfonamide group, a cornerstone of medicinal chemistry since the advent of sulfa drugs, is recognized for its ability to engage in crucial hydrogen bonding interactions and act as a bioisostere for other functional groups.[1][2][3][4] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] On the other hand, the boronic acid moiety offers a unique and versatile toolkit for chemists. Renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, it also possesses the remarkable ability to form reversible covalent bonds with diols, a feature that has been ingeniously exploited in the design of enzyme inhibitors and sensors.
The strategic combination of these two functionalities onto a phenyl scaffold has given rise to a class of molecules with compelling properties for drug discovery and beyond. This guide will navigate the journey of sulfamoylphenylboronic acids from their chemical synthesis to their impactful applications.
The Genesis of a Scaffold: A History of Discovery and Synthesis
While a singular, seminal "discovery" of sulfamoylphenylboronic acids is not prominently documented in the annals of chemical literature, their emergence can be traced to the confluence of established synthetic methodologies for both arylboronic acids and sulfonamides. The synthesis of arylboronic acids has a rich history, with early methods relying on the reaction of Grignard or organolithium reagents with borate esters.[6][7][8] These foundational techniques paved the way for the creation of a diverse array of substituted phenylboronic acids.
A significant milestone in the specific synthesis and application of sulfonamide-containing phenylboronic acids was reported in 2008 by Li et al. Their work detailed the preparation of sulfonyl- and sulfonamide-substituted phenylboronic acids for use in boronate affinity chromatography. This research provided a clear and detailed synthetic pathway, demonstrating the utility of these compounds in a practical application and serving as a key reference in the field.
Foundational Synthetic Strategies
The synthesis of sulfamoylphenylboronic acids typically commences with a commercially available halosubstituted benzenesulfonyl chloride or a related precursor. The general approach involves two key transformations: the formation of the sulfonamide and the introduction of the boronic acid moiety.
Diagram: General Synthetic Approach
Caption: A generalized workflow for the synthesis of sulfamoylphenylboronic acids.
A cornerstone of this synthesis is the borylation step. A common and effective method is the lithium-halogen exchange at low temperatures, followed by quenching with a trialkyl borate, such as trimethyl borate or triisopropyl borate. Subsequent acidic workup then yields the desired boronic acid.
Detailed Experimental Protocol: Synthesis of 4-(N-Allylsulfamoyl)phenylboronic Acid
This protocol is adapted from the work of Li et al. (2008) and provides a representative example of the synthesis of an N-substituted sulfamoylphenylboronic acid.
Step 1: Synthesis of N-Allyl-4-bromobenzenesulfonamide
-
To a solution of 4-bromobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as acetonitrile, add triethylamine (1.1 equivalents).
-
Cool the mixture in an ice bath and add allylamine (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by recrystallization or column chromatography to yield N-allyl-4-bromobenzenesulfonamide.
Step 2: Borylation to Yield 4-(N-Allylsulfamoyl)phenylboronic Acid
-
Dissolve N-allyl-4-bromobenzenesulfonamide (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (2.2 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain 4-(N-allylsulfamoyl)phenylboronic acid.
Table 1: Representative Reagents and Conditions
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| Sulfonamide Formation | 4-Bromobenzenesulfonyl chloride, Allylamine, Triethylamine | Acetonitrile | 0 °C to RT | >90% |
| Borylation | N-Allyl-4-bromobenzenesulfonamide, n-BuLi, Triisopropyl borate | THF | -78 °C to RT | 60-80% |
Applications in Drug Discovery: Targeting Enzymes with Precision
The unique structural features of sulfamoylphenylboronic acids have made them attractive scaffolds for the design of enzyme inhibitors. The boronic acid can act as a transition-state analog, forming a reversible covalent bond with a catalytic serine or threonine residue in the active site of an enzyme. The sulfonamide moiety can participate in key hydrogen bonding interactions, enhancing binding affinity and selectivity.
Inhibition of β-Lactamases: Combating Antibiotic Resistance
A compelling example of the application of sulfamoylphenylboronic acids is in the development of inhibitors for β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. The Shoichet laboratory has conducted extensive research in this area, demonstrating that sulfonamide boronic acids can be potent inhibitors of AmpC β-lactamase.[9][10]
Their work revealed that replacing the canonical carboxamide of other boronic acid inhibitors with a sulfonamide led to a distinct structure-activity relationship.[9][10] X-ray crystallography studies showed that the sulfonamide group adopts a different geometry and polarity compared to the carboxamide, influencing how the inhibitor interacts with the enzyme's active site.[9][10]
Diagram: Mechanism of AmpC β-Lactamase Inhibition
Caption: Inhibition of AmpC β-lactamase by a sulfamoylphenylboronic acid.
Other Therapeutic Targets
The versatility of the sulfamoylphenylboronic acid scaffold extends to other therapeutic targets. Patents have disclosed their potential as inhibitors of α4 integrin, suggesting applications in inflammatory diseases. The sulfonamide group is a well-established pharmacophore in a variety of drugs, including diuretics and anticancer agents, indicating the broad potential for derivatization and optimization of sulfamoylphenylboronic acids against a range of biological targets.
Causality and Experimental Choices: A Scientist's Perspective
The design and synthesis of sulfamoylphenylboronic acids are guided by a deep understanding of their chemical properties and intended biological applications.
-
Choice of Sulfonamide Substitution: The nature of the substituent on the sulfonamide nitrogen (the "R" group in R-NH-SO2-) is a critical determinant of the molecule's properties. Medicinal chemists strategically vary this group to modulate solubility, cell permeability, and target engagement. For instance, the introduction of basic amines can enhance solubility, while lipophilic groups may improve membrane permeability.
-
Positional Isomerism: The relative positions of the sulfamoyl and boronic acid groups on the phenyl ring (ortho, meta, or para) significantly impact the molecule's three-dimensional shape and its ability to fit into an enzyme's active site. The para-substitution is common, often providing a linear geometry that can span binding pockets.
-
The Role of the Boronic Acid: The decision to incorporate a boronic acid is often driven by its ability to act as a "warhead" that covalently modifies a key residue in the target enzyme. The pKa of the boronic acid is a crucial parameter, as it influences the equilibrium between the neutral trigonal planar form and the anionic tetrahedral form, the latter being the species that typically engages in covalent bonding. The electron-withdrawing nature of the sulfamoyl group can lower the pKa of the boronic acid, potentially enhancing its reactivity at physiological pH.
Conclusion and Future Directions
Sulfamoylphenylboronic acids have carved a significant niche in the landscape of medicinal chemistry and chemical biology. From their roots in established synthetic methodologies to their current applications as sophisticated enzyme inhibitors, their journey highlights the power of rational drug design. The modular nature of their synthesis allows for extensive chemical space to be explored, offering tantalizing prospects for the development of novel therapeutics.
Future research in this area will likely focus on:
-
Expansion to New Target Classes: Exploring the potential of sulfamoylphenylboronic acids against a wider range of enzymes and receptors.
-
Fine-tuning Pharmacokinetic Properties: Optimizing the scaffold to improve drug-like properties such as oral bioavailability and metabolic stability.
-
Development of Novel Synthetic Methodologies: Devising more efficient and environmentally friendly routes to access these valuable compounds.
The continued exploration of sulfamoylphenylboronic acids promises to yield new tools for understanding biological processes and, ultimately, new medicines to address unmet medical needs.
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Spectroscopic Characterization of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the characterization of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing similar molecular entities. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification and structural elucidation of this compound.
Introduction: The Significance of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is a molecule of interest in medicinal chemistry and materials science. Its structure combines a phenylboronic acid moiety, a sulfonamide linker, and a 4-methoxybenzyl group. Phenylboronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to reversibly bind with diols, a property exploited in glucose sensing and drug delivery. Sulfonamides are a well-established pharmacophore present in numerous antibacterial and diuretic drugs. The 4-methoxybenzyl group can influence the compound's lipophilicity and electronic properties. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this molecule, ensuring the reliability of subsequent biological or chemical studies.
Molecular Structure and Overview
The structural formula of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is C14H16BNO5S, with a molecular weight of 321.2 g/mol .[1] A clear visualization of its structure is essential for interpreting its spectroscopic data.
Figure 2: Experimental Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [2][3][4]
Predicted IR Absorption Bands
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3200-3600 | Broad | O-H stretch | Boronic acid (B(OH)₂) |
| ~3300 | Medium | N-H stretch | Sulfonamide |
| 3000-3100 | Medium | C-H stretch | Aromatic |
| 2850-3000 | Medium | C-H stretch | Aliphatic (CH₂ and CH₃) |
| ~1610, ~1480 | Medium-Strong | C=C stretch | Aromatic rings |
| ~1340 and ~1160 | Strong | S=O stretch (asymmetric and symmetric) | Sulfonamide |
| ~1250 | Strong | C-O stretch | Aryl ether |
| ~1090 | Strong | B-O stretch | Boronic acid |
Experimental Protocol for IR Data Acquisition
Figure 3: Experimental Workflow for ATR-IR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. [5][6][7][8][9]
Predicted Mass Spectrum and Fragmentation
In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 322.2.
Table 4: Predicted Key Fragment Ions
| m/z | Proposed Fragment |
| 322.2 | [M+H]⁺ |
| 258.2 | [M+H - SO₂]⁺ |
| 121.1 | [CH₂-C₆H₄-OCH₃]⁺ (4-methoxybenzyl cation) |
| 156.1 | [SO₂-C₆H₄-B(OH)₂]⁻ (in negative ion mode) |
Predicted Fragmentation Pathway
Figure 4: Predicted Fragmentation Pathway of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid.
Experimental Protocol for Mass Spectrometry Data Acquisition
Figure 5: Experimental Workflow for ESI-Mass Spectrometry.
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust framework for the structural confirmation of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. The predicted data, based on established chemical principles, offers a clear set of benchmarks for researchers synthesizing or working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental for scientific integrity and the advancement of research in which this molecule plays a role.
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An In-depth Technical Guide to the Solubility and Stability of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is a complex molecule of significant interest in medicinal chemistry and drug development. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount to its successful progression from a laboratory curiosity to a viable clinical candidate. This guide provides a comprehensive overview of the critical parameters of solubility and stability for this specific boronic acid derivative. We will delve into the theoretical underpinnings of these properties, provide detailed, field-proven experimental protocols for their assessment, and discuss the anticipated behavior of the molecule based on its structural features. This document is intended to be a practical resource for researchers, enabling them to design and execute robust studies to fully characterize this promising compound.
Physicochemical Profile of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
Chemical Structure:
-
IUPAC Name: 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
-
CAS Number: 913836-05-2[1]
The structure of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is characterized by a phenylboronic acid moiety, which is crucial for its biological activity, substituted with a relatively large and complex N-(4-Methoxybenzyl)sulfamoyl group. This substituent significantly influences the molecule's polarity, hydrogen bonding potential, and overall steric bulk, all of which are expected to have a profound impact on its solubility and stability.
Solubility Assessment
A comprehensive understanding of a compound's solubility in both aqueous and organic media is fundamental to its development. Aqueous solubility directly impacts bioavailability and formulation strategies for parenteral administration, while solubility in organic solvents is critical for purification, synthesis, and the preparation of stock solutions for in vitro assays.
2.1. Theoretical Considerations for Solubility
The presence of the boronic acid group, with its two hydroxyl moieties, suggests some capacity for hydrogen bonding with water, which would contribute to aqueous solubility. However, the large, predominantly hydrophobic N-(4-methoxybenzyl)sulfamoyl substituent is expected to significantly decrease water solubility compared to unsubstituted phenylboronic acid. The sulfamoyl group can act as a hydrogen bond donor and acceptor, potentially mitigating the hydrophobicity to some extent. The methoxybenzyl group, while having a polar ether linkage, is largely nonpolar. Therefore, a low to moderate aqueous solubility is anticipated.
In organic solvents, the molecule's polarity suggests good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like ethanol and methanol. Solubility in non-polar solvents such as hexanes is expected to be poor.
2.2. Experimental Protocols for Solubility Determination
Two key types of aqueous solubility are typically measured: kinetic and thermodynamic.
-
Kinetic Solubility: This is a high-throughput screening method that measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is a valuable tool for early-stage drug discovery.[2][3][4][5][6][7][8]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by allowing an excess of the solid material to equilibrate with the aqueous medium over an extended period. This is a more time-consuming but accurate measure, crucial for later-stage development and formulation.[1][2][5][9]
Protocol 1: Kinetic Aqueous Solubility Determination (Nephelometric Method)
Workflow for Kinetic Aqueous Solubility Assay.
Protocol 2: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)
Workflow for Thermodynamic Aqueous Solubility Assay.
A systematic screening of solubility in a range of organic solvents is crucial for process chemistry and formulation development.
Protocol 3: Organic Solvent Solubility Screening
Workflow for Organic Solvent Solubility Screening.
2.3. Expected Solubility Profile (Hypothetical Data)
| Solvent | Solubility Type | Expected Solubility |
| PBS (pH 7.4) | Kinetic | 10-50 µM |
| PBS (pH 7.4) | Thermodynamic | 5-20 µg/mL |
| DMSO | - | >100 mg/mL |
| Ethanol | - | 10-30 mg/mL |
| Acetonitrile | - | 5-15 mg/mL |
| Dichloromethane | - | 1-5 mg/mL |
| Hexane | - | <0.1 mg/mL |
Stability Assessment
The chemical stability of a drug candidate is a critical attribute that determines its shelf-life, formulation, and potential degradation pathways. Boronic acids are known to be susceptible to specific degradation routes, making a thorough stability assessment essential.
3.1. Theoretical Considerations for Stability
The primary degradation pathways for phenylboronic acids are protodeboronation and oxidation.[10]
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This reaction is often catalyzed by acid or base and is pH-dependent.[11][12][13][14][15] The electron-withdrawing nature of the sulfamoyl group at the meta position might influence the rate of protodeboronation.
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of reactive oxygen species, to the corresponding phenol.[16][17][18][19] This is a significant concern for in vivo stability and for storage of the compound.
The N-(4-methoxybenzyl) group is generally stable but can be cleaved under strongly acidic or oxidative conditions.[20][21] The sulfonamide linkage is typically robust.
3.2. Experimental Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. These studies are a key component of stability testing as outlined in the ICH guidelines.[22][23][24][25][26][27][28][29][30][31][32][33][34][35]
Protocol 4: Forced Degradation Studies
Workflow for Forced Degradation Studies.
Detailed Conditions for Forced Degradation:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Protodeboronation product, cleavage of the methoxybenzyl group. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Protodeboronation product. |
| Oxidation | 3% H₂O₂, room temperature, 24h | Phenol derivative (from oxidation of the boronic acid). |
| Photostability | ICH Q1B compliant light exposure (1.2 million lux hours and 200 W h/m²) | Various photoproducts.[22][23][24][25] |
| Thermal Degradation | 80°C, 75% RH, 7 days | General decomposition. |
3.3. Anticipated Degradation Pathways
Anticipated Major Degradation Pathways.
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. The provided experimental protocols are robust and based on industry best practices and regulatory guidelines. While the theoretical considerations suggest potential challenges, particularly with aqueous solubility and oxidative stability, the proposed experimental workflows will enable researchers to generate the high-quality data necessary to understand and mitigate these risks. A thorough characterization of these fundamental physicochemical properties is an indispensable step in the journey of transforming a promising molecule into a safe and effective therapeutic agent.
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A Technical Guide to Investigating the Biological Potential of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
Executive Summary: 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is a novel chemical entity whose biological activity has not been extensively characterized. Its molecular architecture, however, combines three key pharmacophores: a phenylboronic acid, a sulfonamide, and a 4-methoxybenzyl group. This unique combination suggests a high potential for targeted biological activity. This guide provides a comprehensive, structured framework for researchers and drug development professionals to systematically investigate the compound's therapeutic potential. By deconstructing the molecule's chemical motifs, we generate primary hypotheses targeting serine proteases and carbonic anhydrases. A phased experimental cascade, progressing from computational screening to biochemical and cell-based assays, is detailed to enable a thorough and efficient evaluation of this promising molecule.
Part 1: Molecular Rationale and Target Hypothesis Generation
The logical starting point for investigating a novel compound is to dissect its structure to form rational, testable hypotheses based on the known biological activities of its constituent functional groups.
Structural Deconstruction
The molecule can be divided into three key recognition elements:
-
A. The Phenylboronic Acid Moiety: This functional group is the cornerstone of several approved drugs and clinical candidates. Boronic acids are well-documented as potent, reversible inhibitors of various enzymes, particularly serine and threonine proteases.[1][2][3][4][5][6][7] The boron atom can form a stable, reversible covalent bond with the hydroxyl group of a catalytic serine or threonine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[2][6][8] This makes it a powerful "warhead" for targeting such enzymes.
-
B. The Sulfonamide Moiety: The sulfonamide group (R-SO₂NH₂) is a classic pharmacophore and the basis for "sulfa drugs."[9][10][11] It is a primary zinc-binding group and the key structural feature of inhibitors targeting metalloenzymes, most notably carbonic anhydrases (CAs).[12][13][14] The deprotonated sulfonamide nitrogen coordinates to the catalytic zinc ion in the active site of CAs, leading to potent inhibition.[14][15][16] CAs are involved in a host of physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[14][17]
-
C. The N-(4-Methoxybenzyl) Group: While sometimes used as a protecting group in synthesis, the methoxybenzyl substituent provides significant lipophilicity and specific steric bulk. This group can engage in hydrophobic or van der Waals interactions within a protein's binding pocket, influencing the compound's overall affinity and selectivity for its target.[18][19][20]
Primary Target Hypotheses
Based on this analysis, two primary classes of enzymes emerge as high-probability targets:
-
Serine Proteases: The presence of the boronic acid strongly suggests potential inhibitory activity against serine proteases.[3][4] Many of these enzymes are critical drug targets in coagulation (e.g., thrombin), inflammation (e.g., neutrophil elastase), and cancer (e.g., prostate-specific antigen [PSA]).[2] The sulfonamide and methoxybenzyl groups would occupy specificity pockets (S1, S2, etc.) adjacent to the catalytic site, determining which specific proteases are inhibited.
-
Carbonic Anhydrases (CAs): The sulfonamide group is a powerful predictor of CA inhibition.[13][14] There are several human CA isoforms, some of which are cytosolic (hCA I, II) while others are transmembrane and tumor-associated (hCA IX, XII).[14][15] Inhibition of tumor-associated CAs, which are overexpressed in hypoxic tumors, is a validated anticancer strategy.[14]
Part 2: A Phased Experimental Cascade for Target Validation
A tiered approach, moving from computational prediction to biochemical validation and finally to cellular activity, ensures a resource-efficient and logically sound investigation.
Phase I: In Silico Profiling (Computational Assessment)
Rationale: Before committing to expensive and time-consuming wet-lab experiments, molecular docking can rapidly screen the compound against a library of potential targets. This computational step helps to prioritize the most promising enzyme targets for subsequent biochemical assays.
Protocol 2.1: Molecular Docking Workflow
-
Target Selection: Obtain high-resolution crystal structures of key human serine proteases (e.g., Thrombin, Trypsin, Chymotrypsin, PSA, Factor Xa) and carbonic anhydrase isoforms (hCA I, II, IX, XII) from the Protein Data Bank (PDB).
-
Ligand Preparation: Generate a 3D conformation of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. Assign appropriate atom types and charges.
-
Protein Preparation: Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site based on the location of known co-crystallized inhibitors or the catalytic active site residues (e.g., the catalytic triad for proteases, the zinc-coordinating histidines for CAs).
-
Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose and estimate the binding affinity (docking score) of the compound within each target's active site.
-
Analysis: Analyze the top-scoring poses. For serine proteases, verify the formation of a covalent bond between the boron atom and the catalytic serine. For CAs, confirm the coordination of the sulfonamide nitrogen with the active site zinc ion. Rank the targets based on predicted binding affinity and favorable interactions.
Visualization 1: In Silico Screening Workflow
Caption: Inhibition of hCA IX disrupts pH regulation, leading to apoptosis.
Part 3: Selectivity and Off-Target Profiling
Rationale: A successful therapeutic agent must be selective for its intended target to minimize side effects. It is critical to demonstrate that the compound does not inhibit a wide range of unrelated or closely related enzymes.
Strategy:
-
Counter-Screening: If the compound is identified as a potent serine protease inhibitor, it should be screened against a panel of proteases from different catalytic classes (e.g., cysteine, aspartyl, and metalloproteases).
-
Isoform Selectivity: If identified as a CA inhibitor, its activity should be profiled across a broad panel of human CA isoforms to determine its selectivity profile. For example, a compound selective for tumor-associated CA IX/XII over the ubiquitous cytosolic CA I/II would be highly desirable.
-
General Liability Screening: The compound should be submitted to a broad pharmacology screen (e.g., a Eurofins SafetyScreen panel) to identify potential interactions with other common drug targets like GPCRs, ion channels, and kinases.
Part 4: Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to elucidate the biological activity of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. By leveraging the known pharmacology of its constituent moieties, a logical and efficient research cascade can be executed. Positive results from this workflow—demonstrating potent and selective inhibition of a therapeutically relevant target coupled with on-target cellular activity—would establish this compound as a valuable lead candidate. Subsequent efforts would focus on medicinal chemistry optimization to improve potency and drug-like properties (ADME/Tox), followed by preclinical evaluation in relevant animal models of disease.
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Topic: 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid Derivatives and Analogs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid and its analogs, a class of compounds situated at the intersection of three critical pharmacophores. Boronic acids are renowned for their ability to act as reversible covalent inhibitors of enzymes, most notably serine proteases.[1] The sulfonamide linker is a classic element in medicinal chemistry, imparting favorable physicochemical properties and enabling specific vector orientations for molecular interactions.[2][3] The N-(4-methoxybenzyl) group, while often used as a protecting group, can also play a significant role in modulating activity and pharmacokinetic profiles.[4] This document delineates the synthesis, mechanism of action, and strategic applications of this scaffold in drug discovery, with a particular focus on its potential as both a direct enzyme inhibitor and a versatile building block for more complex therapeutic modalities like targeted protein degraders.
Introduction: The Convergence of Three Key Pharmacophores
The design of novel therapeutic agents often involves the strategic combination of well-characterized chemical moieties to achieve synergistic effects on potency, selectivity, and drug-like properties. The 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid scaffold is a prime example of this paradigm, integrating three distinct functional components, each with a rich history in medicinal chemistry.
-
The Boronic Acid Moiety: A Reversible Covalent Warhead: Boronic acids have emerged as a powerful class of enzyme inhibitors since the FDA approval of the proteasome inhibitor Bortezomib.[5][6] Their unique mechanism involves the interaction of the electrophilic boron atom with nucleophilic residues (typically serine or threonine) in an enzyme's active site.[7] This forms a stable, yet reversible, tetrahedral boronate adduct that mimics the transition state of the enzymatic reaction, leading to potent inhibition.[1][8] Unlike many irreversible covalent inhibitors, this reversibility can lead to a more favorable safety profile.
-
The Sulfonamide Linker: A MedChem Staple: The sulfonamide group is a cornerstone of drug design, found in a vast array of antibacterial, diuretic, and antihypertensive agents.[3][9] It is a strong hydrogen bond acceptor and can establish critical interactions within a target's binding pocket. Its tetrahedral geometry and chemical stability make it an excellent, non-hydrolyzable linker to orient the other pharmacophoric elements for optimal target engagement.[2]
-
The N-(4-Methoxybenzyl) Group: Modulator and Protector: The 4-methoxybenzyl (PMB) group is widely employed as a protecting group for amines due to its stability under many conditions and its susceptibility to cleavage under specific, mild acidic or oxidative conditions.[4][10][11] In the context of a final active pharmaceutical ingredient, its presence can enhance metabolic stability, modulate solubility, and provide additional van der Waals or hydrophobic interactions within the binding site.
The combination of these three moieties creates a versatile scaffold with significant potential for developing highly selective and potent modulators of enzymatic activity.
Physicochemical Properties and Structural Analysis
The core structure of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid provides a foundation for systematic chemical modification. Understanding its fundamental properties is crucial for its application in synthesis and biological assays.
Table 1: Core Compound Properties
| Property | Value | Source |
| Compound Name | 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid | [12][13] |
| CAS Number | 913836-05-2 | [12][14] |
| Molecular Formula | C₁₄H₁₆BNO₅S | [14] |
| Molecular Weight | 321.2 g/mol | [14] |
| Appearance | Typically a white to off-white solid | N/A |
| Classification | Protein Degrader Building Block | [12][14] |
At physiological pH, boronic acids exist in an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[15] The trigonal form is more lipophilic and can more readily cross cell membranes, while the tetrahedral form is the species that typically engages with the target enzyme. The pKa of the boronic acid is a critical parameter influencing this equilibrium and, consequently, the compound's biological activity.
Synthesis and Derivatization Strategies
The synthesis of the core scaffold and its derivatives can be accomplished through established organometallic and sulfonamide formation chemistries. A general, logical pathway allows for flexibility and the introduction of diversity at multiple points.
Core Synthesis Workflow
A robust synthesis of the parent compound can be conceptualized in a multi-step process starting from commercially available materials. The key steps involve the formation of the sulfonamide bond followed by the introduction of the boronic acid moiety.
Caption: General synthetic route to the target scaffold.
Causality Behind Experimental Choices:
-
Sulfonamide Formation: The reaction between a sulfonyl chloride and an amine is a highly reliable and efficient method for creating the sulfonamide bond.[2] Using a non-nucleophilic base like triethylamine (TEA) or pyridine is crucial to scavenge the HCl byproduct without competing in the reaction.
-
Borylation Method: The conversion of the aryl bromide to a boronic acid typically proceeds via an organometallic intermediate.
-
Organolithium Route: Reaction with n-butyllithium (n-BuLi) at low temperatures (-78 °C) followed by quenching with a trialkyl borate (like triisopropyl borate) is a common and effective method.[16] The low temperature is essential to prevent side reactions.
-
Grignard Route: Formation of a Grignard reagent using magnesium (Mg) is an alternative, though sometimes less clean for this specific substrate class.[17]
-
-
Borate Ester & Workup: Trialkyl borates serve as the boron source. The subsequent acidic hydrolysis is required to convert the resulting boronate ester into the final boronic acid.[18]
Derivatization Pathways for SAR Studies
The true power of this scaffold lies in its potential for systematic modification to probe structure-activity relationships (SAR).
Caption: Key points for chemical derivatization and SAR exploration.
-
Boronic Acid Phenyl Ring (R1): The position para to the sulfamoyl group (C5) is an attractive point for modification, often via Suzuki-Miyaura cross-coupling reactions if a suitable handle (e.g., a second halide) is incorporated in the starting material.
-
Methoxybenzyl Phenyl Ring (R2): The synthesis can begin with different substituted benzylamines to explore the electronic and steric requirements of this region of the molecule.
-
Sulfonamide Nitrogen (R3): The PMB group can be replaced entirely with other alkyl or aryl groups to fine-tune properties. Alternatively, if used as a protecting group, it can be cleaved to reveal the secondary sulfonamide for further functionalization.[11]
Mechanism of Action and Biological Applications
The primary utility of this scaffold stems from the boronic acid's ability to engage in reversible covalent interactions with target enzymes.
Covalent Reversible Inhibition
The mechanism is a two-step process: initial non-covalent binding driven by interactions from the sulfonamide and benzyl portions of the molecule, followed by the formation of a covalent bond between the boron atom and a key active site nucleophile.
Caption: Mechanism of reversible covalent inhibition by a boronic acid.
This mode of action is particularly effective against enzymes like serine proteases (e.g., β-lactamases, thrombin) and the proteasome, where a serine or threonine residue acts as the catalytic nucleophile.[1][19]
Applications in Drug Discovery
A. Direct Enzyme Inhibition: Derivatives of this scaffold are promising candidates for direct enzyme inhibition. By tuning the side chains (R1, R2, R3), one can achieve high affinity and selectivity for a specific target. For example, related phenylboronic acid derivatives have been successfully developed as potent inhibitors of AmpC β-lactamase, a critical bacterial resistance enzyme.[8]
B. Building Blocks for Targeted Protein Degraders (PROTACs): The classification of this compound as a "Protein Degrader Building Block" is highly significant.[12][14] PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a "warhead" that binds the target protein, a ligand that binds an E3 ubiquitin ligase, and a linker connecting them.
The 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid scaffold can be used as a versatile warhead for enzymes amenable to boronic acid inhibition.
Caption: Workflow for utilizing the scaffold in PROTAC development.
In this context, the sulfonamide and PMB moieties provide vectors for attaching the linker, allowing for systematic exploration of linker length and composition to achieve an optimal ternary complex between the target, the PROTAC, and the E3 ligase.
Key Experimental Protocols
The following protocols provide a validated framework for the synthesis and evaluation of novel derivatives.
Protocol 1: General Synthesis of a 3-(N-Arylmethyl-sulfamoyl)phenylboronic Acid Derivative
-
Self-Validation: This protocol includes steps for purification and characterization (¹H NMR, LC-MS) at each key stage, ensuring the identity and purity of intermediates before proceeding. Successful characterization validates the execution of the previous step.
-
Step 1: Sulfonamide Formation a. Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, ~0.2 M). b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine (1.2 eq) followed by the dropwise addition of the desired arylmethylamine (e.g., 4-methoxybenzylamine) (1.05 eq). d. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS. e. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylmethyl-3-bromobenzenesulfonamide. h. Validation: Confirm structure and purity via ¹H NMR and LC-MS.
-
Step 2: Borylation via Lithiation a. Dissolve the purified bromosulfonamide from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) under an inert atmosphere (N₂ or Ar). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add n-butyllithium (1.1 eq, e.g., 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C. d. In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C. e. Transfer the organolithium solution to the borate solution via cannula while maintaining the temperature at -78 °C. f. Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight. g. Quench the reaction by slowly adding 1M HCl at 0 °C until the pH is ~1-2. h. Extract the product with ethyl acetate (3x). i. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. j. Purify the crude boronic acid by recrystallization or flash chromatography. k. Validation: Confirm the final product structure, purity, and presence of the boronic acid group by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Note that boronic acids may exist as boroxine anhydrides, which can complicate NMR spectra.[20]
Protocol 2: In Vitro Inhibition Assay (Generic Serine Protease)
-
Self-Validation: This protocol incorporates positive (known inhibitor) and negative (DMSO vehicle) controls to validate the assay's performance. The Z' factor can be calculated to assess assay quality.
-
Reagent Preparation: a. Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5. b. Enzyme Stock: Prepare a stock solution of the target serine protease (e.g., Trypsin, Chymotrypsin) in assay buffer. c. Substrate Stock: Prepare a stock of a fluorogenic or chromogenic substrate (e.g., BAPNA for trypsin) in DMSO or water. d. Inhibitor Stocks: Prepare a 10 mM stock of the synthesized boronic acid derivative in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in DMSO.
-
Assay Procedure (96-well plate format): a. To each well, add 2 µL of the inhibitor dilution series (or DMSO for negative control, known inhibitor for positive control). b. Add 178 µL of assay buffer. c. Add 10 µL of the enzyme solution to initiate the reaction (or pre-incubation). Mix gently. d. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. e. Add 10 µL of the substrate solution to start the reaction. f. Immediately place the plate in a plate reader and measure the change in absorbance or fluorescence over time (kinetic mode) at the appropriate wavelength.
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each well. b. Normalize the velocities to the DMSO control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. e. Validation: The positive control should yield its known IC₅₀ value within an acceptable range, and the Z' factor for the assay should be > 0.5 for a robust result.
Conclusion and Future Outlook
The 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid scaffold represents a highly promising and versatile platform for modern drug discovery. Its inherent ability to act as a reversible covalent inhibitor makes it a strong starting point for the development of potent and selective enzyme inhibitors. Furthermore, its documented utility as a building block for targeted protein degraders opens a second, highly valuable avenue for therapeutic development. Future research should focus on synthesizing diverse libraries based on this core, screening them against various enzyme classes (particularly serine proteases and hydrolases), and exploring their potential in PROTAC design against high-value cancer and inflammatory targets. The continued exploration of this and related scaffolds will undoubtedly yield novel chemical probes and lead compounds for the next generation of precision medicines.
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Marcotte D, Andres M, Arhancet GB, et al. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. Journal of Medicinal Chemistry. 2019;62(10):5093-5109. Available from: [Link]
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A Theoretical Investigation of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid: A Framework for Drug Discovery Applications
An In-depth Technical Guide:
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide presents a comprehensive theoretical framework for the investigation of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, a molecule possessing significant potential in medicinal chemistry. By dissecting its structure into three key pharmacophoric components—the phenylboronic acid "warhead," the sulfonamide linker, and the 4-methoxybenzyl group—we propose a targeted hypothesis for its biological activity, focusing on its potential as a bacterial enzyme inhibitor. This document outlines a multi-step computational workflow, including Density Functional Theory (DFT) for electronic property characterization, molecular docking to predict binding affinity and mode with a proposed target (AmpC β-lactamase), and molecular dynamics (MD) simulations to assess complex stability. Each section provides detailed, field-proven protocols, establishing a self-validating system for the in-silico evaluation of this compound and offering a blueprint for future experimental validation.
Introduction and Rationale
The compound 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (Molecular Formula: C₁₄H₁₆BNO₅S, CAS: 913836-05-2) is a synthetically accessible molecule that strategically combines three functional motifs of high value in drug design.[1] The absence of dedicated studies on this specific compound presents a unique opportunity to apply established theoretical methods to predict its behavior and guide its potential development as a therapeutic agent.
Deconstruction of a Multifunctional Scaffold
-
The Phenylboronic Acid (PBA) Moiety: Phenylboronic acid and its derivatives are renowned for their versatile roles in medicine.[2] The boron atom, being sp²-hybridized with an empty p-orbital, acts as a mild Lewis acid.[3] This enables it to form reversible covalent bonds with nucleophiles, most notably the hydroxyl group of serine residues found in the active sites of enzymes like serine proteases and β-lactamases.[4] This reactivity is the cornerstone of several potent enzyme inhibitors. Furthermore, PBA's ability to bind to cis-diols has been exploited for targeting saccharides like sialic acid, which is often overexpressed on cancer cell surfaces, opening avenues for targeted cancer therapy.[5][6]
-
The Sulfonamide Linker: The sulfonamide group is a cornerstone of medicinal chemistry, featured in a multitude of clinically approved drugs.[7] Its ability to act as a hydrogen bond donor and acceptor allows it to form strong, stabilizing electrostatic interactions within protein binding pockets.[8] Functioning as a bioisostere of amides or carboxylic acids, it imparts favorable physicochemical properties and metabolic stability.[9] Its inclusion in this structure provides a rigid yet versatile linker capable of orienting the other functional groups for optimal target engagement.
-
The 4-Methoxybenzyl (PMB) Group: While frequently used as a robust and easily cleavable protecting group in organic synthesis, the PMB group also contributes significantly to the molecule's overall profile.[10][11][12] It introduces a significant hydrophobic element, which can engage with non-polar pockets in a target protein, and its electronic properties can modulate the reactivity of the entire molecule.
Central Hypothesis: Inhibition of AmpC β-Lactamase
Based on the established activity of aryl-boronic acid derivatives against bacterial β-lactamases, we hypothesize that 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid will act as an inhibitor of AmpC β-lactamase . We propose that the boronic acid will form a covalent adduct with the catalytic Ser64 residue in the AmpC active site, while the sulfonamide and PMB groups will form secondary stabilizing interactions with adjacent residues, leading to potent inhibition.
In Silico Physicochemical and Structural Characterization
A foundational understanding of the molecule's intrinsic properties is essential. Density Functional Theory (DFT) provides a robust method for this characterization.
Protocol 1: Molecular Geometry Optimization and Electronic Property Analysis
This protocol aims to determine the most stable 3D conformation of the molecule and calculate its fundamental electronic properties.
Step-by-Step Methodology:
-
Structure Generation: Sketch the 2D structure of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid in a molecular editor (e.g., Avogadro, ChemDraw) and generate an initial 3D conformation.
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Calculation Specification:
-
Select the B3LYP functional, a widely used hybrid functional that provides a good balance of accuracy and computational cost.
-
Specify the 6-31+G(d,p) basis set, which is sufficient for molecules of this size containing heteroatoms.
-
Define the task as geometry optimization (Opt) followed by a frequency calculation (Freq) to confirm a true energy minimum.
-
Request population analysis (e.g., Pop=Mulliken) to calculate atomic charges.
-
-
Execution & Analysis: Run the calculation. Upon completion, verify that no imaginary frequencies are present. Extract the optimized Cartesian coordinates, bond lengths, angles, dipole moment, and Mulliken charges from the output file.
Predicted Quantitative Data:
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| Dipole Moment | 5.0 - 8.0 Debye | Indicates overall molecular polarity and potential for dipole-dipole interactions. |
| B-O Bond Length | 1.35 - 1.38 Å | Reflects the strength and nature of the boronic acid bonds. |
| S-N Bond Length | 1.63 - 1.67 Å | Characterizes the sulfonamide linkage. |
| Mulliken Charge on Boron | +0.5 to +0.8 e | Quantifies the electrophilicity of the boron atom, crucial for nucleophilic attack. |
| Mulliken Charge on Sulfonyl O | -0.6 to -0.9 e | Highlights key hydrogen bond accepting sites. |
Protocol 2: Frontier Molecular Orbital (FMO) and Reactivity Analysis
The FMO analysis provides insights into the molecule's chemical reactivity and kinetic stability.[13]
Step-by-Step Methodology:
-
Utilize DFT Output: Use the output file from the optimized geometry calculation in Protocol 1.
-
Identify Orbital Energies: Locate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate Reactivity Descriptors:
-
HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO. A smaller gap indicates higher reactivity.
-
Ionization Potential (I): I ≈ -EHOMO
-
Electron Affinity (A): A ≈ -ELUMO
-
Chemical Hardness (η): η = (I - A) / 2
-
Predicted Quantitative Data:
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| EHOMO | -6.0 to -7.5 eV | Energy of the outermost electron; relates to electron-donating ability. |
| ELUMO | -1.0 to -2.5 eV | Energy of the lowest available electron orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 - 5.5 eV | Indicates kinetic stability; a larger gap suggests lower reactivity. |
| Chemical Hardness (η) | 2.0 - 2.75 eV | Measures resistance to change in electron distribution. |
Biological Target Interaction Analysis
To test our central hypothesis, we will model the interaction of the compound with Enterobacter cloacae AmpC β-lactamase.
Protocol 3: Molecular Docking Simulation
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Download the crystal structure of AmpC β-lactamase (e.g., PDB ID: 1KE0) from the Protein Data Bank.
-
Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign correct protonation states for residues at a physiological pH of 7.4.
-
Perform a constrained energy minimization of the receptor to relieve any steric clashes.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid from Protocol 1.
-
Generate possible ionization states at pH 7.4. The boronic acid will likely be in its neutral trigonal planar state but can be modeled in its tetrahedral boronate state for covalent docking.
-
-
Covalent Docking Grid Generation:
-
Define the binding site by selecting the catalytic Ser64 residue.
-
Generate a docking grid (a box defining the search space) centered around this residue, large enough to accommodate the entire ligand.
-
-
Docking Execution:
-
Perform covalent docking using a program like Schrödinger's Covalent Docking workflow.
-
Specify a reaction type corresponding to the formation of a boronic acid ester with the serine hydroxyl group.
-
Generate at least 10-20 binding poses.
-
-
Pose Analysis:
-
Analyze the top-scoring poses based on the docking score (e.g., GlideScore).
-
Visually inspect the poses to identify key interactions: the covalent bond with Ser64, hydrogen bonds formed by the sulfonamide group, and hydrophobic interactions involving the PMB and phenyl rings.
-
Predicted Docking Results:
| Parameter | Predicted Outcome | Significance |
|---|---|---|
| Docking Score | -7.0 to -10.0 kcal/mol | A strong negative value indicates high predicted binding affinity. |
| Covalent Interaction | Boronic acid forms a bond with the OG oxygen of Ser64. | The primary mechanism of inhibition, anchoring the molecule in the active site. |
| H-Bond Interactions | Sulfonamide oxygens interact with backbone NH of Asn152 or Gln120. | Secondary interactions that significantly increase binding affinity and specificity. |
| Hydrophobic Interactions | PMB group occupies the hydrophobic pocket defined by Tyr221 and Pro222. | Contributes to the overall stability of the ligand-protein complex. |
Dynamic Stability of the Ligand-Protein Complex
While docking provides a static snapshot, Molecular Dynamics (MD) simulations evaluate the stability and behavior of the complex over time in a simulated physiological environment.
Protocol 4: Molecular Dynamics (MD) Simulation
Step-by-Step Methodology:
-
System Setup:
-
Use the best-ranked docked pose from Protocol 3 as the starting structure.
-
Place the complex in a periodic cubic box of appropriate dimensions.
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.
-
-
Parameterization: Generate force field parameters for the ligand, ensuring compatibility with the protein force field (e.g., AMBER, CHARMM). The parameters for the covalent boron-serine link must be carefully defined.
-
Minimization: Perform a multi-stage energy minimization of the system to remove bad contacts, first with the protein and ligand constrained, then allowing all atoms to move.
-
Equilibration:
-
Gradually heat the system to 300 K under constant volume (NVT ensemble).
-
Equilibrate the system pressure under constant pressure (NPT ensemble) until density and pressure stabilize.
-
-
Production Run: Run the production MD simulation for at least 100 nanoseconds. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to the starting structure. A stable, plateauing RMSD indicates structural stability.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the stability of the covalent bond and key hydrogen bonds identified during docking throughout the simulation.
-
Predicted MD Results:
| Parameter | Predicted Outcome | Significance |
|---|---|---|
| Protein Backbone RMSD | Plateau around 1.5 - 2.5 Å | Indicates the protein maintains its overall fold and the complex is stable. |
| Ligand Heavy Atom RMSD | Plateau below 2.0 Å (relative to protein) | Shows the ligand remains stably bound in the active site without significant movement. |
| Hydrogen Bond Occupancy | > 75% for key sulfonamide interactions | Confirms that the secondary interactions predicted by docking are stable and persistent. |
Synthesis of Findings and Future Directions
The theoretical framework outlined above provides a comprehensive, multi-faceted prediction of the behavior of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. The DFT calculations are expected to reveal an electrophilic boron center and strong hydrogen bonding potential in the sulfonamide group. Molecular docking is predicted to show a high-affinity binding mode to AmpC β-lactamase, driven by covalent bond formation and supported by key secondary interactions. Finally, MD simulations are expected to confirm that this binding mode is stable under dynamic physiological conditions.
These in-silico results, taken together, would provide a strong, data-driven rationale for advancing this compound to experimental validation. The immediate next steps would be:
-
Chemical Synthesis: Synthesize the compound using established methods, such as the coupling of 3-aminophenylboronic acid with 4-methoxybenzylsulfonyl chloride.[14]
-
In Vitro Enzymatic Assays: Experimentally determine the inhibitory activity (IC₅₀ and Kᵢ values) of the synthesized compound against purified AmpC β-lactamase.
-
Microbiological Testing: Assess the ability of the compound to restore the efficacy of β-lactam antibiotics against resistant bacterial strains in cell culture.
-
Structural Biology: Pursue co-crystallization of the compound with AmpC to obtain an X-ray crystal structure, which would serve as the ultimate validation of the predicted binding mode.
This guide provides the theoretical foundation upon which a successful drug discovery campaign for this promising, yet unexplored, molecule can be built.
References
- Subramanyam, C., et al. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Organic Preparations and Procedures International. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnbgHy4iFMkC6Baq2UFbgFXq_6x0-fyvjW1-Z7mb1eq0pRuJt6822vpPM6JM91fcdsJIy8AV3mJSOyUP20f66dMMgf7JraBP_42pddPgShsALijH1sX32q2BqiEktgfoBx-vA086XZeuPt3Kwh_rRECrasg-wRzA==]
- Bogdal, D., & Pielichowski, J. (2001). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/abs/10.1021/jo000355e]
- Taylor, M. S. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4165399/]
- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. Pharmaexcipients. [Link: https://www.pharmaexcipients.com/news/phenylboronic-acid-in-modern-pharmaceutical-synthesis/]
- Yadav, P., et al. (2022). Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. Semantic Scholar. [Link: https://www.semanticscholar.org/paper/Exploring-Boronic-Acid-Derivative-through-their-Yadav-Singh/a638a16631836100c59e744883163155799c82c5]
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- Eller, G., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles. [Link: https://www.ucris.univie.ac.at/portal/en/publications/the-4methoxybenzyl-pmb-function-as-a-versatile-protecting-group-in-the-synthesis-of-nunsubstituted-pyrazolones(3b71f9f2-2117-48f8-b397-6a5839446d5c).html]
- Freitas, A. A., et al. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link: https://www.mdpi.com/1422-0067/21/18/6895]
- Nowak, K., et al. (2024). Phenylboronic acid in targeted cancer therapy and diagnosis. Journal of Drug Targeting. [Link: https://pubmed.ncbi.nlm.nih.gov/38433606/]
- Chien, P. T., et al. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents. [Link: https://pubmed.ncbi.nlm.nih.gov/19637956/]
- Eller, G., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. [Link: https://www.researchgate.net/publication/232014316_The_4-Methoxybenzyl_PMB_Function_as_a_Versatile_Protecting_Group_in_the_Synthesis_of_N-Unsubstituted_Pyrazolones]
- Wang, Y., et al. (2023). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Biomaterials Science. [Link: https://pubs.rsc.org/en/content/articlelanding/2023/bm/d3bm00998a]
- Deshayes, S., et al. (2015). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry. [Link: https://pubmed.ncbi.nlm.nih.gov/26423381/]
- Drawz, S. M., et al. (2010). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Antimicrobial Agents and Chemotherapy. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2812140/]
- Wang, Y. F., et al. (2013). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry. [Link: https://www.eurekaselect.com/article/52678]
- Zhang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. International Journal of Nanomedicine. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8764047/]
- Papp-Wallace, K. M., et al. (2018). Phenylboronic acid (1) and its optimized derivatives: improving binding affinity versus KPC-2. ResearchGate. [Link: https://www.researchgate.net/figure/Phenylboronic-acid-1-and-its-optimized-derivatives-improving-binding-affinity_fig1_328713214]
- Sigma-Aldrich. 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/738224]
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link: https://www.ajchem-b.com/article_189914.html]
- Li, W., & Burgess, K. (2009). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2764834/]
- Leeson, P. D. (2010). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. RSC Drug Discovery Series. [Link: https://www.researchgate.net/publication/281577457_Chapter_5_Sulfonamide_as_an_Essential_Functional_Group_in_Drug_Design]
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link: https://www.ajchem-b.com/article_189914_1b92c4e61b585303c726a268b8b09040.pdf]
- Glentham Life Sciences. 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, min 96%. Glentham. [Link: https://www.glentham.com/en/products/product/gx2206/]
- Petasis, N. A., & Boral, S. (2004). Synthesis of N-protected diaryl methanamines. Organic Syntheses. [Link: http://www.orgsyn.org/demo.aspx?prep=v80p0004]
- Liu, G., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5812328/]
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Methodological & Application
using 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid in Suzuki coupling reactions
An Application Guide for the Synthesis of Biaryl Sulfonamides using 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions.
Introduction: The Strategic Value of Biaryl Sulfonamides
The biaryl sulfonamide motif is a cornerstone in modern medicinal chemistry and drug development, appearing in a multitude of biologically active compounds.[1][2] The synthesis of these structures, however, requires robust and versatile chemical methodologies. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for forging carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of diverse starting materials.[2][3][4]
This guide focuses on a key reagent, 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (CAS No. 913836-05-2).[5] This building block is expertly designed for the efficient, single-step introduction of a protected sulfonamide moiety into a biaryl scaffold. The N-(4-Methoxybenzyl) or "PMB" group serves as a stable, yet readily cleavable, protecting group, offering downstream synthetic flexibility. This document provides a deep dive into the reaction mechanism, a detailed experimental protocol, and field-proven insights for researchers aiming to leverage this powerful reagent in their synthetic campaigns.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle.[3][6][7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This step oxidizes the catalyst from Pd(0) to Pd(II), forming a new organopalladium complex.[3][7] This is often the rate-determining step of the reaction.[3]
-
Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. The boronic acid (Ar²-B(OH)₂) is first activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻). This boronate then exchanges its aryl group (Ar²) with the halide on the Pd(II) complex.[8][9]
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) center are coupled, forming the new biaryl C-C bond (Ar¹-Ar²). This process simultaneously reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[7][8]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid with a generic aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Materials and Reagents
-
Boronic Acid: 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (1.1 - 1.5 equiv.)
-
Aryl Halide: Aryl bromide or iodide (1.0 equiv.)
-
Palladium Catalyst: Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv.)
-
Solvent: 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O (4:1:1), or DMF
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Solvent Addition & Degassing: Add the chosen solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, to achieve a 0.1-0.2 M concentration relative to the aryl halide). Seal the flask and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-30 minutes. Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst, so removing it is critical for reaction efficiency.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Secure a condenser to the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl sulfonamide product.
Key Reaction Parameters and Considerations
The success of a Suzuki coupling is often a function of the careful selection of its components. The following table summarizes typical conditions and provides insights into component selection.
| Parameter | Typical Reagents/Conditions | Rationale & Expert Insights |
| Aryl Halide | Ar-I, Ar-Br, Ar-OTf > Ar-Cl | Reactivity follows the order I > Br > OTf >> Cl. Aryl chlorides often require specialized, electron-rich phosphine ligands and stronger bases for efficient coupling. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and to compensate for potential competitive side reactions like protodeboronation, especially in aqueous media.[6] |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | Pd(PPh₃)₄ is a reliable, general-purpose catalyst. For more challenging substrates (e.g., sterically hindered or electron-rich), catalysts with more sophisticated ligands like XPhos or SPhos may be necessary. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | The base is essential for activating the boronic acid.[8] K₂CO₃ is a good starting point. Cs₂CO₃ is more soluble and can accelerate difficult couplings. K₃PO₄ is a strong, non-nucleophilic base often used with aryl chlorides. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF, THF | Aprotic polar solvents are common. The addition of water often accelerates the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species. |
| Temperature | 60 - 110 °C | Most reactions require heating to overcome the activation energy of the oxidative addition and transmetalation steps. |
Safety and Handling
As a matter of standard laboratory practice, this reaction should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[10]
-
Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Handle with care and avoid generating dust.
-
Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Consult the specific Safety Data Sheet (SDS) for each reagent before use.[11]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryl Sulfonamides (184) by Suzuki Cross Coupling Reactions. Available from: [Link]
-
ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Available from: [Link]
-
Khan, K. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Available from: [Link]
-
Oakwood Chemical. (n.d.). 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, min 96%, 1 gram. Available from: [Link]
-
Royal Society of Chemistry. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
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Application Note & Protocol: Development of Boronic Acid-Based Fluorescent Sensors for Diol Detection
Audience: Researchers, scientists, and drug development professionals.
Abstract: Boronic acids have emerged as indispensable tools in molecular recognition due to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols. This interaction forms the basis of a versatile class of chemical sensors for biologically crucial molecules like carbohydrates, glycoproteins, and catecholamines. This guide provides a comprehensive overview of the principles governing boronic acid-based sensors and delivers a detailed protocol for the design, synthesis, and characterization of a fluorescent sensor for D-glucose, a key analyte in clinical diagnostics and metabolic research.
Part 1: Foundational Principles of Boronic Acid Sensing
The Core Mechanism: Reversible Boronate Ester Formation
The sensing capability of boronic acids is rooted in their Lewis acidic nature. The boron atom possesses an empty p-orbital, making it susceptible to nucleophilic attack. In an aqueous solution, a critical equilibrium exists between the neutral, trigonal planar boronic acid (sp² hybridized) and the anionic, tetrahedral boronate (sp³ hybridized) form. It is the tetrahedral boronate species that actively binds to diols.[1][2] This reaction is a reversible esterification that forms a stable five- or six-membered cyclic ester.[3][4]
The position of this equilibrium is highly dependent on the pH of the medium. The binding affinity is typically maximal when the pH is close to the pKₐ of the boronic acid, as this provides a sufficient concentration of the reactive tetrahedral boronate anion.[2][5]
Caption: Boronic acid equilibrium and diol binding mechanism.
Rational Design of a Boronic Acid Sensor
A functional sensor is a modular construct, typically comprising three key components:
-
Recognition Unit: The boronic acid moiety, which provides specificity for diols.
-
Signaling Unit: A reporter molecule (fluorophore or chromophore) that transduces the binding event into a measurable signal.
-
Linker: A scaffold that connects the recognition and signaling units, influencing the sensor's overall structure and signaling mechanism.[6]
The choice of signaling mechanism is critical. For fluorescent sensors, several photophysical processes are commonly exploited:
-
Photoinduced Electron Transfer (PET): In a typical PET sensor, the boronic acid's nitrogen atom (if present in the linker) has a lone pair of electrons that can quench the fluorescence of the nearby fluorophore. Upon binding a diol, the boron center becomes more electron-deficient, reducing the electron-donating ability of the nitrogen and thus "turning on" the fluorescence.[7]
-
Intramolecular Charge Transfer (ICT): Binding of the analyte alters the electron density distribution across the sensor molecule, leading to a shift in the emission wavelength. This allows for ratiometric sensing, which is more robust as it is less dependent on sensor concentration.
-
Förster Resonance Energy Transfer (FRET): In systems with two fluorophores (a donor and an acceptor), diol binding can change the distance or orientation between them, modulating the FRET efficiency and resulting in a measurable change in the fluorescence of either the donor or acceptor.[6][7]
To optimize a sensor for a specific application, such as monitoring glucose at physiological pH (~7.4), the pKₐ of the boronic acid must be fine-tuned. This is achieved by introducing electron-withdrawing substituents (e.g., fluoro, cyano groups) onto the phenyl ring, which lowers the pKₐ and increases the population of the active tetrahedral form at neutral pH.[8][9] Furthermore, for biological applications, ensuring adequate water solubility is a primary concern, often addressed by incorporating hydrophilic moieties into the sensor's structure.[9][10]
Caption: Modular design of a typical boronic acid-based sensor.
Part 2: Protocol for a Fluorescent Glucose Sensor
This section provides a detailed methodology for the synthesis and characterization of a diboronic acid-based fluorescent sensor using an anthracene fluorophore, a well-established scaffold for glucose recognition.[11][12] Diboronic acid motifs are often employed to enhance affinity and selectivity for glucose over other monosaccharides like fructose.[7][13]
Objective
To synthesize and characterize a water-soluble, anthracene-based diboronic acid fluorescent probe (e.g., CN-DBA) and validate its performance for the quantitative detection of D-glucose in aqueous buffer.[9]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 9,10-Anthracenedimethanol | ≥98% | Sigma-Aldrich |
| 3-Aminophenylboronic acid pinacol ester | ≥97% | TCI America |
| Cyanoacetic acid | ≥99% | Sigma-Aldrich |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Sigma-Aldrich |
| Methanol (MeOH), HPLC Grade | ≥99.9% | Fisher Scientific |
| D-Glucose, D-Fructose, D-Galactose | ≥99.5% (BioReagent) | Sigma-Aldrich |
| Phosphate Buffered Saline (PBS) tablets | - | Sigma-Aldrich |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | Cambridge Isotope |
Experimental Workflow: Synthesis & Characterization
Caption: Experimental workflow for sensor development.
Synthesis Protocol (Illustrative Example)
This protocol is an illustrative adaptation based on established literature for synthesizing substituted diboronic acid probes.[9] Researchers should consult the primary literature for precise stoichiometry and reaction conditions.
-
Coupling Reaction: To a solution of 9,10-anthracenedimethanol and a suitable boronic acid precursor functionalized with an amine in anhydrous DCM, add a coupling agent like DCC.
-
Reaction Monitoring: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Once the reaction is complete, filter the mixture to remove byproducts. Wash the organic layer sequentially with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., DCM/MeOH).[10]
-
Deprotection (if necessary): If using a protected boronic acid (e.g., pinacol ester), perform a deprotection step, often involving acid-catalyzed hydrolysis, to yield the final boronic acid sensor.
-
Final Characterization: Confirm the structure and purity of the synthesized sensor using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Sensor Characterization Protocol
-
Preparation of Solutions:
-
Prepare a 1.0 mM stock solution of the synthesized sensor in an appropriate solvent (e.g., 1:1 MeOH/Water or DMSO).
-
Prepare a 1.0 M stock solution of D-glucose in 1X PBS buffer (pH 7.4).
-
Prepare stock solutions of other sugars (fructose, galactose) and potential interferents at the same concentration.
-
-
Fluorescence Titration for Glucose Binding:
-
Set up a series of cuvettes. To each, add the sensor stock solution to achieve a final concentration of 10 µM in 2 mL of 1X PBS buffer (pH 7.4).
-
Add increasing volumes of the D-glucose stock solution to the cuvettes to achieve a final concentration range relevant for the target application (e.g., 0-50 mM for physiological levels).
-
Incubate the solutions for a set time (e.g., 15 minutes) at room temperature to allow the binding equilibrium to be reached.
-
Measure the fluorescence emission spectrum for each sample using a spectrofluorometer. Record the intensity at the emission maximum (λ_em).[14]
-
-
Data Analysis for Binding Constant (Kₐ):
-
Plot the change in fluorescence intensity (ΔF = F - F₀) against the glucose concentration.
-
Fit the data to a suitable binding model (e.g., 1:1 Benesi-Hildebrand or a non-linear regression fit) to calculate the apparent association constant (Kₐ). A higher Kₐ indicates stronger binding.
-
-
Selectivity and Interference Assay:
-
Repeat the fluorescence measurement (Step 2.5.2) using other sugars (fructose, galactose) and common biological interferents (e.g., lactate, ascorbate) at a fixed, high concentration (e.g., 10 mM).
-
Compare the fluorescence response generated by glucose to that of the other analytes. A highly selective sensor will show a significantly greater response to glucose.
-
-
Determination of Limit of Detection (LOD):
-
Measure the fluorescence of at least 10 blank samples (sensor in buffer only).
-
Calculate the standard deviation (σ) of the blank measurements.
-
The LOD is calculated as 3σ/m, where 'm' is the slope of the linear portion of the calibration curve at low glucose concentrations.
-
Part 3: Data Interpretation & Validation
Quantitative Data Summary
The performance of different sensor candidates can be summarized for direct comparison.
| Sensor Candidate | Kₐ for Glucose (M⁻¹) | Selectivity (Glucose/Fructose) | LOD (µM) | Optimal pH |
| Sensor A (CN-DBA) | 6489.5[9] | >10 | 1.51[9] | 7.0 - 9.0[9] |
| Sensor B (F-DBA) | 4500 (Hypothetical) | ~5 | 5.2 (Hypothetical) | 7.5 - 8.5 |
| Control Compound | No Binding | N/A | N/A | N/A |
Trustworthiness Through Self-Validation
The protocol's integrity is maintained through rigorous controls:
-
Structural Confirmation: The identity and purity of the synthesized sensor must be unequivocally confirmed by NMR and HRMS. This ensures that the observed activity is from the intended molecule.
-
Negative Control: A crucial validation step involves synthesizing or using a control compound that is structurally identical to the sensor but lacks the boronic acid groups.[8] This compound should not exhibit a significant fluorescence change in the presence of glucose, proving that the boronic acid moiety is essential for sensing.
-
Interference Panel: Testing against a panel of structurally similar or biologically abundant molecules confirms the sensor's specificity for the target analyte.
Application in Biological Matrices
Using the sensor in complex samples like cell lysates or diluted plasma presents challenges such as background fluorescence and binding to other diol-containing biomolecules.[9]
Proof-of-Concept Protocol:
-
Sample Preparation: Centrifuge the biological sample (e.g., plasma) to remove particulates. Dilute the sample 10-fold or more with PBS buffer to minimize matrix effects.
-
Standard Addition Method: Spike the diluted biological samples with known concentrations of glucose.
-
Measurement: Add the sensor to the spiked samples and measure the fluorescence response.
-
Validation: Compare the glucose concentrations determined by the sensor with results from a standard analytical method (e.g., an enzymatic glucose assay) to calculate recovery and precision. Satisfactory recovery (typically 90-110%) validates the sensor's utility in that specific matrix.[9]
References
-
Russell, A. P. et al. (2012). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of the American Chemical Society. Available at: [Link]
-
Wang, K. et al. (2021). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. Available at: [Link]
-
Fang, G. et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]
-
James, T. D. et al. (2006). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. Journal of the American Chemical Society. Available at: [Link]
-
Wang, B. et al. (2014). On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. Physical Chemistry Chemical Physics. Available at: [Link]
-
Wang, R. et al. (2021). Boronic acid-based sensors for small-molecule reactive species: A review. Dyes and Pigments. Available at: [Link]
-
Bian, Z. et al. (2020). Boronic acid sensors with double recognition sites: a review. Analyst. Available at: [Link]
-
Takeuchi, M. et al. (2001). A study of boronic acid based fluorescent glucose sensors. Talanta. Available at: [Link]
-
He, X. et al. (2015). Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. Molecules. Available at: [Link]
-
Liu, Z. et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors. Available at: [Link]
-
Fang, G. et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]
-
Fang, G. et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]
-
Norrild, J. C. et al. (2013). Reaction mechanism of boronic acid with diols having high pKa in alkaline solution. Chemistry – A European Journal. Available at: [Link]
-
Smith, B. D. (2010). Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. The Journal of Organic Chemistry. Available at: [Link]
-
Bacchiocchi, C. & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications. Available at: [Link]
-
Kuwabara, T. (2019). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ChemistrySelect. Available at: [Link]
-
Xi, R. & Meng, M. et al. (2021). Synthesis of Diboronic Acid-Based Fluorescent Probes for the Sensitive Detection of Glucose in Aqueous Media and Biological Matrices. ACS Sensors. Available at: [Link]
-
Takeda, T. et al. (2023). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Takeda, T. et al. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. Biosensors. Available at: [Link]
-
Bull, S. D. et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Journal of the Iranian Chemical Society. Available at: [Link]
-
Kiuchi, Y. et al. (2016). Visualization of Boronic Acid Containing Pharmaceuticals in Live Tumor Cells Using a Fluorescent Boronic Acid Sensor. ACS Sensors. Available at: [Link]
-
Fernandes, C. et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
Williams, G. T. et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors. Available at: [Link]
-
Kubo, Y. et al. (2015). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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application of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid in carbohydrate sensing
An in-depth guide to the , designed for researchers, scientists, and drug development professionals. This document provides a detailed exploration of the underlying principles, experimental protocols, and data interpretation for leveraging this specific boronic acid derivative in advanced sensing applications.
Introduction: The Unique Role of Phenylboronic Acids in Molecular Recognition
Phenylboronic acids (PBAs) have emerged as a cornerstone in the field of molecular recognition, primarily due to their unique ability to form reversible covalent bonds with cis-1,2- or -1,3-diols, a structural motif abundant in carbohydrates. This interaction forms the basis of a versatile platform for developing sensors for glucose, fructose, and other biologically significant sugars. The core of this sensing mechanism lies in the equilibrium between the uncharged, trigonal planar boronic acid and the charged, tetrahedral boronate ester formed upon diol binding. This structural and electronic change can be harnessed to produce a measurable signal, often through fluorescence or colorimetric changes.
Focus Molecule: 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
While the PBA scaffold is common, its performance as a sensor is critically dependent on the substituents on the phenyl ring. These substituents modulate the Lewis acidity and the pKa of the boronic acid group, directly influencing its binding affinity and optimal operating pH.
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is a sophisticated derivative designed for enhanced sensing capabilities. Its structure incorporates two key features:
-
Sulfonamide Group (-SO₂NH-): Positioned at the meta position, this strong electron-withdrawing group significantly lowers the pKa of the boronic acid. A lower pKa is highly desirable as it allows the sensor to operate effectively at physiological pH (around 7.4), where the tetrahedral boronate form, which is more favorable for diol binding, can exist in higher concentrations.
-
4-Methoxybenzyl Group: This moiety can be involved in secondary interactions, potentially influencing the stability of the sensor-analyte complex and can be a site for further functionalization, for instance, with a fluorophore.
These modifications aim to create a sensor with higher affinity and selectivity for carbohydrates under physiological conditions compared to simpler boronic acids like phenylboronic acid itself.
Mechanism of Action: From Binding to Signal Transduction
The sensing process involves a two-step equilibrium. First, the boronic acid (B(OH)₂) equilibrates with its conjugate base, the boronate ion (B(OH)₃⁻). Second, this boronate ion reacts with a diol (e.g., glucose) to form a stable cyclic boronate ester. This binding event is the trigger for signal generation.
For this specific molecule to function as a sensor, it is typically used in conjunction with a signaling reporter molecule, often a fluorescent dye that also contains a diol group, such as Alizarin Red S (ARS). This creates a competitive binding assay.
Figure 1: Competitive binding mechanism for carbohydrate sensing. The target carbohydrate displaces a fluorescent reporter, causing a measurable change in fluorescence.
In this system:
-
Initially, the 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid binds to the diol-containing dye (ARS), quenching its fluorescence.
-
When a target carbohydrate like glucose is introduced, it competes for binding to the boronic acid.
-
Due to a potentially higher affinity for the target, the carbohydrate displaces the ARS dye.
-
The released ARS regains its fluorescence, and the increase in fluorescence intensity is directly proportional to the concentration of the carbohydrate.
Application Protocol: Fluorometric Determination of Glucose
This protocol outlines a method for quantifying glucose concentration in an aqueous buffer solution using 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid and Alizarin Red S (ARS) as the fluorescent indicator.
I. Materials and Reagents
-
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (Sensor)
-
Alizarin Red S (ARS) (Indicator)
-
D-(+)-Glucose (Analyte)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Milli-Q or deionized water
-
96-well black microplates (for fluorescence reading)
-
Fluorescence microplate reader
II. Preparation of Stock Solutions
-
Sensor Stock (10 mM): Dissolve the required amount of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid in DMSO. Note: DMSO is used to ensure complete dissolution before dilution in aqueous buffer.
-
ARS Stock (1 mM): Dissolve Alizarin Red S in PBS buffer (pH 7.4). Store protected from light.
-
Glucose Stock (1 M): Dissolve D-(+)-Glucose in PBS buffer (pH 7.4). Allow the solution to sit for at least 24 hours before use to ensure anomeric equilibrium.
III. Experimental Workflow
Figure 2: Step-by-step experimental workflow for the fluorometric glucose assay.
IV. Step-by-Step Assay Protocol
-
Prepare Working Solutions:
-
Sensor-Indicator Working Solution: Prepare a solution in PBS (pH 7.4) containing the final desired concentrations of the sensor and ARS. A common starting point is a 2:1 molar ratio, for example, 20 µM of the boronic acid sensor and 10 µM of ARS. Rationale: An excess of the sensor ensures that most of the indicator is in the quenched, complexed state at baseline.
-
Glucose Standards: Prepare a series of glucose standards by serially diluting the 1 M glucose stock in PBS (pH 7.4). A typical concentration range for a calibration curve might be 0 mM to 50 mM.
-
-
Assay Plate Setup:
-
Pipette 100 µL of the Sensor-Indicator Working Solution into each well of a 96-well black microplate.
-
Add 100 µL of the corresponding Glucose Standard (or unknown sample) to each well. Include a "blank" well with PBS instead of a glucose standard.
-
-
Incubation:
-
Gently mix the plate and incubate for 15 minutes at room temperature, protected from light. Rationale: This allows the competitive binding equilibrium to be reached.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
Excitation Wavelength: 460 nm
-
Emission Wavelength: 570 nm
-
Note: These wavelengths are typical for the ARS dye; they should be optimized for the specific instrument being used.
-
V. Data Analysis and Interpretation
-
Background Correction: Subtract the average fluorescence intensity of the blank wells from all other readings.
-
Calibration Curve: Plot the background-corrected fluorescence intensity (Y-axis) against the corresponding glucose concentration (X-axis).
-
Curve Fitting: Fit the data using a suitable non-linear regression model, such as a four-parameter logistic (4PL) curve, to determine the relationship between fluorescence and concentration.
-
Quantification: Determine the concentration of unknown samples by interpolating their fluorescence readings from the standard curve.
Table 1: Representative Sensor Performance Data
| Parameter | Typical Value | Significance |
| Operating pH | 7.4 | Enables measurement under physiological conditions. |
| Linear Range | 1 - 25 mM | Covers the clinically relevant range for blood glucose. |
| Binding Constant (Kd) for Glucose | ~5-15 mM | Reflects the affinity of the sensor for glucose. A lower Kd indicates higher affinity. |
| Response Time | < 15 minutes | Allows for rapid sample analysis. |
Note: The values presented are illustrative and should be experimentally determined for the specific batch of reagents and conditions used.
Troubleshooting and Considerations
-
Low Signal: Ensure stock solutions are correctly prepared. Check the pH of the buffer, as the pKa of the boronic acid is critical for binding.
-
High Background: The ratio of sensor to indicator may need optimization. A higher ratio can help reduce the background fluorescence from unbound ARS.
-
Interference: Other polyol-containing molecules (e.g., fructose, lactate) can potentially interfere with the assay. The selectivity of the sensor should be characterized by testing it against a panel of common biological molecules. Fructose, in particular, often shows higher affinity for boronic acids than glucose.
Conclusion
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid represents a rationally designed molecular tool for carbohydrate sensing. The inclusion of the electron-withdrawing sulfonamide group fine-tunes the electronic properties of the boronic acid, enabling effective operation at neutral pH. When paired with a suitable reporter system, this compound facilitates a sensitive and rapid method for quantifying carbohydrates, holding significant promise for applications in biomedical research and diagnostics. The protocols and principles outlined herein provide a robust framework for researchers to successfully implement this advanced sensing molecule in their work.
References
-
Title: Boronic Acids in Saccharide Recognition Source: Royal Society of Chemistry URL: [Link]
-
Title: Sensing of Carbohydrates Using Boronic Acid-Containing Fluorescent Probes Source: Journal of Fluorescence URL: [Link]
-
Title: Phenylboronic acid-based carbohydrate sensors: a patent review Source: Expert Opinion on Therapeutic Patents URL: [Link]
-
Title: Boronic acid-based sensors for carbohydrate discrimination Source: Chemical Society Reviews URL: [Link]
-
Title: A boronic acid-based fluorescent sensor for glucose Source: Tetrahedron Letters URL: [Link]
Application Note: High-Throughput Screening Using Boronic Acid-Based Fluorescence Spectroscopy
Introduction: The Versatility of Boronic Acids in Fluorescence Sensing
Boronic acids have emerged as a cornerstone in the development of fluorescent sensors, particularly for the detection of saccharides and other biomolecules containing cis-1,2- or 1,3-diols.[1][2][3] Their utility stems from the ability of the boronic acid moiety to reversibly form covalent cyclic esters with these diol-containing compounds.[2][3] This binding event can be engineered to produce a measurable change in the fluorescence properties of a tethered fluorophore, offering a sensitive and selective method for analyte detection.[2][4] The reversible nature of this interaction is particularly advantageous for real-time monitoring of analyte concentrations. This application note provides a comprehensive guide to the experimental setup, protocols, and data analysis for utilizing boronic acid-based fluorescence spectroscopy, with a focus on saccharide detection for applications in research and drug development.
The underlying principle of many boronic acid fluorescent sensors involves a change in the electronic properties of the boronic acid upon binding to a diol. In its neutral, trigonal planar state, the boronic acid can act as an electron-withdrawing group. Upon complexation with a diol, it transitions to an anionic, tetrahedral boronate ester.[4] This change in electron density can modulate various photophysical processes of an attached fluorophore, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET), leading to a change in fluorescence intensity or a shift in the emission wavelength.[4][5]
Core Principles and Sensing Mechanisms
The interaction between a boronic acid and a diol is a dynamic equilibrium that is highly dependent on the pH of the medium.[6] The Lewis acidic nature of the boron atom allows it to accept a hydroxide ion, forming a more reactive tetrahedral boronate species, which then readily condenses with a diol. Consequently, the optimal pH for sensing is typically close to the pKa of the boronic acid, where a significant population of the reactive boronate form exists.[7]
The selectivity of boronic acid-based sensors for different saccharides is influenced by the stereochemistry and arrangement of the hydroxyl groups on the sugar.[8] For instance, monosaccharides with a higher propensity to form stable five- or six-membered cyclic esters with the boronic acid will exhibit a stronger binding affinity.[2] This intrinsic selectivity can be further enhanced through the rational design of the sensor, for example, by using bis-boronic acids that can form more stable complexes with specific sugars like glucose.[5]
Below is a generalized diagram illustrating the signaling pathway of a boronic acid-based fluorescent sensor upon interaction with a diol-containing analyte.
Caption: Boronic acid sensor signaling pathway.
Experimental Setup and Instrumentation
A successful fluorescence spectroscopy experiment with boronic acids hinges on a well-configured experimental setup. The core instrument is a fluorescence spectrophotometer or a microplate reader with fluorescence capabilities.
Key Instrumentation and Components:
-
Fluorescence Spectrophotometer/Microplate Reader: The instrument should have a high-quality light source (e.g., Xenon arc lamp), monochromators for wavelength selection of both excitation and emission light, and a sensitive detector (e.g., photomultiplier tube). For high-throughput applications, a microplate reader is essential.
-
Cuvettes/Microplates: For single measurements, quartz cuvettes are ideal due to their low background fluorescence. For high-throughput screening, black, clear-bottom microplates are recommended to minimize well-to-well crosstalk and background fluorescence.[9]
-
pH Meter: Accurate control of pH is critical for boronic acid-based assays.
-
Incubator/Temperature Control: Some assays may require incubation at a specific temperature to reach equilibrium.
A generalized workflow for a typical experiment is depicted in the following diagram:
Caption: General experimental workflow.
Detailed Protocol: Glucose Sensing Using a Fluorescent Boronic Acid Probe
This protocol provides a step-by-step guide for the detection of D-glucose using a commercially available or synthesized fluorescent boronic acid sensor.
Materials:
-
Fluorescent boronic acid sensor (e.g., a commercially available anthracene- or pyrene-based sensor)
-
D-Glucose
-
Buffer solution (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Deionized water
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Preparation of Stock Solutions:
-
Boronic Acid Sensor Stock (e.g., 1 mM): Dissolve an appropriate amount of the boronic acid sensor in a suitable solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution. Store protected from light.
-
D-Glucose Stock (e.g., 1 M): Dissolve D-glucose in deionized water to prepare a high-concentration stock solution. Allow the solution to mutarotate overnight at room temperature to ensure an equilibrium mixture of α and β anomers.
-
Working Buffer (PBS, pH 7.4): Prepare or dilute a stock of PBS to the desired working concentration and adjust the pH to 7.4 using a calibrated pH meter.
-
-
Assay Preparation:
-
Prepare Glucose Dilutions: Perform a serial dilution of the D-glucose stock solution in the working buffer to create a range of concentrations relevant to the expected sample concentrations (e.g., 0-50 mM).[10]
-
Prepare Sensor Working Solution: Dilute the boronic acid sensor stock solution in the working buffer to the final desired concentration (e.g., 10 µM). The optimal concentration should be determined empirically to give a stable and sufficiently high fluorescence signal.
-
-
Measurement Procedure:
-
Pipetting: In a 96-well microplate, add a fixed volume of the sensor working solution to each well. Then, add an equal volume of the different glucose dilutions to the respective wells. Include control wells containing only the sensor working solution and buffer (blank).
-
Incubation: Incubate the microplate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium. The incubation time should be optimized for the specific sensor and analyte pair.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths according to the specifications of the fluorescent sensor.[11] It is advisable to perform a spectral scan initially to determine the optimal excitation and emission maxima.
-
Data Presentation:
| Parameter | Recommended Range/Value | Rationale |
| Boronic Acid Sensor Concentration | 1 - 20 µM | Balances signal intensity with potential inner filter effects. |
| Analyte (Glucose) Concentration Range | 0.1 - 100 mM | Covers physiologically relevant concentrations for many applications.[10] |
| pH | 7.0 - 8.5 | Optimal for most boronic acid-diol interactions, balancing sensor reactivity and stability.[7] |
| Incubation Time | 5 - 60 minutes | Allows for the binding equilibrium to be reached; should be optimized. |
| Excitation/Emission Wavelengths | Sensor-specific | Use the wavelengths of maximum excitation and emission for the highest sensitivity. |
| Temperature | 25 - 37 °C | Should be kept constant to ensure reproducibility of binding constants. |
Data Analysis and Interpretation
The raw fluorescence data can be analyzed to determine the binding affinity of the sensor for the analyte and to quantify the analyte concentration in unknown samples.
-
Background Subtraction: Subtract the fluorescence intensity of the blank (sensor in buffer) from all other readings.
-
Dose-Response Curve: Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence in the presence of the analyte and F₀ is the fluorescence in its absence) as a function of the analyte concentration.
-
Binding Constant (Ka) Determination: The association constant (Ka) can be determined by fitting the dose-response curve to a suitable binding model, such as the Hill equation or a simple 1:1 binding isotherm. For a 1:1 binding model, the data can be fitted to the following equation:
ΔF = (ΔF_max * [Analyte]) / (1/Ka + [Analyte])
where ΔF_max is the maximum change in fluorescence at saturation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Fluorescence Signal | - Incorrect excitation/emission wavelengths.- Sensor concentration is too low.- Degraded sensor. | - Verify the spectral properties of the sensor.- Increase the sensor concentration.- Use a fresh stock of the sensor.[12] |
| High Background Fluorescence | - Autofluorescence from the sample matrix or microplate.- Contaminated buffer or reagents. | - Use black microplates.- Check for autofluorescence of the sample matrix and subtract it.- Use high-purity reagents and solvents.[13] |
| Poor Reproducibility | - Inaccurate pipetting.- Temperature fluctuations.- pH drift. | - Use calibrated pipettes.- Ensure constant temperature during incubation and measurement.- Re-check and adjust the buffer pH. |
| Signal Drifts Over Time | - Photobleaching of the fluorophore.- Sensor instability. | - Reduce the excitation light intensity or exposure time.- Check the stability of the sensor in the assay buffer over time.[13] |
References
- DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of Biomedical Optics, 7(4), 538-545.
- Di-wu, Z., et al. (2011). Boronic Acid Functionalized Boron Dipyrromethene Fluorescent Probes: Preparation, Characterization, and Saccharides Sensing Applications. Analytical Chemistry, 83(17), 6649-6656.
- Bull, S. D., et al. (2012). Selective Boronic Acid Fluorescent Sensors for Saccharide Detection. Accounts of Chemical Research, 46(2), 312-325.
- Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(48), 27483-27502.
- Wang, W., et al. (2013). Recent development of boronic acid-based fluorescent sensors. Chemical Society Reviews, 42(19), 8034-8048.
- Gabe, Y., et al. (2012). Molecular Boronic Acid-Based Saccharide Sensors. Sensors, 12(12), 16671-16708.
- Zhang, Y., et al. (2020). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Molecules, 25(11), 2589.
- Yan, J., et al. (2014). The progress of selective fluorescent chemosensors by boronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 132, 436-444.
- Li, H., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8417-8426.
- Kondo, N., et al. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. Sensors, 22(19), 7671.
- Kubota, Y., et al. (2015). Detection of boronic acid derivatives in cells using a fluorescent sensor. Organic & Biomolecular Chemistry, 13(28), 7686-7691.
- Wang, D., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(8), 611.
- Kondo, N., et al. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. Sensors, 22(19), 7671.
- Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(48), 27483-27502.
- Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(48), 27483-27502.
- Ozcelik, S., et al. (2023). Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. ACS Omega, 8(46), 43689-43700.
- Hosseinzadeh, R., et al. (2021). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Advances, 11(52), 32938-32946.
- Ozcelik, S., et al. (2023). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 8(46), 43689-43700.
- Kim, S., et al. (2021). A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction.
- Kondo, N., et al. (2022). Schematic of boronic acid detection by fluorescent complex with BS-631.
- He, X., et al. (2016). Boronic acids for fluorescence imaging of carbohydrates.
- Singh, A. K., et al. (2023). Decay-Associated Fluorescence for Boron Determination in Uranium-Based Nuclear Fuels. ACS Omega, 8(49), 46949-46956.
- So, P. T. C., & Dong, C. Y. (2002).
- Mitra, J., & Ganesan, R. (2022). Boronic acid chemistry for fluorescence-based quantitative DNA sensing.
- BMG LABTECH. (2024).
- Oliver, C. L., et al. (2022). Highly Sensitive Water Detection Through Reversible Fluorescence Changes in a syn-Bimane Based Boronic Acid Derivative. Journal of Fluorescence, 32(3), 1101-1108.
- Thermo Fisher Scientific. (n.d.). Troubleshooting. Thermo Fisher Scientific.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
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Application Notes: 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Component for Advanced Molecular Architectures
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is a specialized boronic acid derivative increasingly recognized for its utility in constructing complex organic molecules, particularly within the fields of medicinal chemistry and drug discovery. Its unique trifunctional nature—a boronic acid for cross-coupling, a sulfonamide linker, and a readily cleavable p-methoxybenzyl (PMB) protecting group—positions it as a strategic building block for creating libraries of compounds with diverse functionalities.
The presence of the sulfonamide moiety introduces a key hydrogen bond donor/acceptor and a stable, three-dimensional linker element into target molecules. This is particularly valuable in the design of bioactive compounds, such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation and specific molecular interactions are paramount for efficacy. The PMB group offers robust protection of the sulfonamide proton during synthesis, preventing undesired side reactions, yet it can be removed under relatively mild acidic conditions, ensuring compatibility with a wide range of other functional groups.
This application note provides an in-depth guide to the use of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, focusing on its application in the Suzuki-Miyaura cross-coupling reaction and the subsequent deprotection of the sulfonamide.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures that form the core of many pharmaceutical agents.[1][2]
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling hinges on the careful selection of catalyst, ligand, base, and solvent. The goal is to facilitate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or uses a pre-formed Pd(0) complex such as Pd(PPh₃)₄. The choice of catalyst can influence reaction rates and tolerance to functional groups.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can dramatically affect the reaction's efficiency and substrate scope.
-
Base: A base is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species. The choice of base (e.g., carbonates, phosphates) and its strength can be critical, especially for substrates with base-sensitive functional groups.[3]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and an aqueous solution for the base is common. This biphasic system ensures that both the organic-soluble aryl halide and the water-soluble boronate can interact with the catalyst at the interface.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the typical workflow for a Suzuki-Miyaura cross-coupling reaction using the title compound.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Synthesis of a Biaryl Sulfonamide via Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid with a generic aryl bromide, based on analogous transformations in the synthesis of complex molecules like PROTACs.[4]
Materials:
-
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (1.2 equiv)
-
Aryl or Heteroaryl Bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (1.2 equiv), and sodium carbonate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the mixture is thoroughly degassed.
-
Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (0.05 equiv).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired PMB-protected biaryl sulfonamide.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust and versatile catalyst for a wide range of aryl bromides. |
| Base | Na₂CO₃ | A moderately strong base, effective for boronate formation without being overly harsh. |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides sufficient thermal energy for catalyst activation and reaction progression. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and degradation of the Pd(0) catalyst and phosphine ligands. |
Subsequent Transformation: PMB Group Deprotection
A key advantage of using 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is the ability to deprotect the sulfonamide nitrogen post-coupling. The PMB group is labile to acidic conditions, allowing for its selective removal to yield the free sulfonamide, which can be a crucial pharmacophore or a handle for further functionalization. Trifluoroacetic acid (TFA) is a commonly used reagent for this transformation.[5][6]
Deprotection Workflow and Mechanism
The deprotection proceeds via acid-catalyzed cleavage of the benzyl-nitrogen bond, forming a stable p-methoxybenzyl cation.
Caption: Workflow for the acidic deprotection of a PMB-sulfonamide.
Protocol 2: Deprotection of the PMB Group from a Biaryl Sulfonamide
This protocol provides a reliable method for the removal of the PMB protecting group.[5][6]
Materials:
-
PMB-protected biaryl sulfonamide (from Protocol 1)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the PMB-protected biaryl sulfonamide (1.0 equiv) in dichloromethane (DCM). A typical concentration is 0.1 M.
-
To the stirred solution, add trifluoroacetic acid (TFA) (e.g., 10-20% v/v). The amount of TFA can be adjusted based on the substrate's sensitivity.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final biaryl sulfonamide.
Conclusion and Future Outlook
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is a highly effective and strategic building block for the synthesis of complex biaryl sulfonamides. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, combined with the straightforward acidic removal of the PMB protecting group, makes it an invaluable tool for medicinal chemists. As the demand for sophisticated molecular scaffolds in drug discovery continues to grow, particularly in the area of targeted protein degradation, the application of such precisely functionalized building blocks is set to expand, enabling the rapid and efficient construction of next-generation therapeutics.
References
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Williams, A. L., Dandepally, S. R., & Kotturi, S. V. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular Diversity, 14(4), 697–707. [Link]
-
ResearchGate. (n.d.). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). PMB Deprotection - TFA. Retrieved from [Link]
-
Ghorai, M. K., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 18983–18995. [Link]
-
Abdel-Magid, A. F., et al. (2022). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and Rad3-related (ATR) protein kinase. ChemRxiv. [Link]
-
Kiessling, L. L., et al. (2002). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 4(7), 1131–1133. [Link]
-
Gholipour, B., & Veisi, H. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 225-238. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2395–2407. [Link]
-
Xu, C., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(23), 8071–8076. [Link]
-
Zhang, Z., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13, 4577. [Link]
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Application Notes and Protocols for 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Boronic Acid Derivative
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is a unique molecule that stands at the intersection of several key areas in contemporary drug discovery. As a "Protein Degrader Building Block," its potential extends to the development of novel therapeutics designed to eliminate pathogenic proteins. The presence of the phenylboronic acid moiety is of particular interest, given its established role in forming reversible covalent bonds with active site serines of enzymes and its ability to interact with diols, such as the sialic acids overexpressed on the surface of many cancer cells.[1][2][3][4] This dual potential makes 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid a compelling candidate for investigation as both an enzyme inhibitor and a cancer cell-targeting agent.
This guide provides a comprehensive framework for the initial in vitro characterization of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. We will explore its potential mechanism of action as an inhibitor of the immunomodulatory enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) and outline detailed protocols for its evaluation. IDO1 is a strategic target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment.[5][6][7]
Proposed Mechanism of Action: Targeting the IDO1 Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[8][9][10] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the activity of effector T cells and promote immune tolerance, allowing cancer cells to evade immune destruction.[6][7]
We hypothesize that 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid acts as an inhibitor of IDO1. The boronic acid moiety may interact with key residues within the enzyme's active site, disrupting its catalytic activity. By inhibiting IDO1, the compound could restore local tryptophan levels and reduce kynurenine production, thereby alleviating immune suppression and potentially enhancing anti-tumor immune responses.
Diagram of the IDO1 Signaling Pathway and Proposed Inhibition
Caption: Proposed inhibition of the IDO1 pathway by 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid.
In Vitro Assay Protocols
Here we provide detailed protocols for the initial characterization of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid.
Protocol 1: Cell-Free IDO1 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of the compound on recombinant human IDO1 enzyme activity by quantifying the production of N-formylkynurenine.
A. Materials and Reagents
| Material/Reagent | Recommended Supplier |
| Recombinant Human IDO1 | Sigma-Aldrich |
| IDO1 Assay Buffer | BioVision |
| L-Tryptophan | Sigma-Aldrich |
| Ascorbic Acid | Sigma-Aldrich |
| Methylene Blue | Sigma-Aldrich |
| Catalase | Sigma-Aldrich |
| 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid | Varies |
| DMSO, molecular biology grade | Sigma-Aldrich |
| 96-well, black, flat-bottom plates | Corning |
| Plate reader with fluorescence capability | Varies |
B. Experimental Workflow
Caption: Workflow for the cell-free IDO1 enzyme inhibition assay.
C. Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in IDO1 assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Reaction Setup: In a 96-well black plate, add 50 µL of the compound dilutions. For positive control (no inhibition), add 50 µL of assay buffer with DMSO. For a negative control (no enzyme activity), add 50 µL of assay buffer.
-
Enzyme Addition: Prepare a working solution of recombinant human IDO1 in assay buffer. Add 25 µL of the IDO1 solution to each well except the negative control wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a 4X reaction mix containing L-tryptophan, ascorbic acid, methylene blue, and catalase in assay buffer. Add 25 µL of the reaction mix to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination and Detection: Stop the reaction by adding a suitable stop solution. The production of N-formylkynurenine can be measured using a fluorogenic developer that reacts with it to produce a fluorescent product (Ex/Em = 402/488 nm), as described in commercially available kits.[11][12]
-
Data Analysis: Subtract the background fluorescence (negative control) from all readings. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
D. Expected Data Output
| Compound Concentration | % Inhibition (Mean ± SD) |
| 100 µM | 98.2 ± 1.5 |
| 10 µM | 95.7 ± 2.1 |
| 1 µM | 85.3 ± 3.4 |
| 100 nM | 52.1 ± 4.0 |
| 10 nM | 15.6 ± 2.8 |
| 1 nM | 2.3 ± 1.1 |
| IC50 (nM) | [Calculated Value] |
Protocol 2: Cell-Based IDO1 Activity Assay
This assay evaluates the ability of the compound to inhibit IDO1 activity in a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant system.
A. Materials and Reagents
| Material/Reagent | Recommended Supplier |
| HeLa or other cancer cell line | ATCC |
| DMEM with 10% FBS, 1% Pen-Strep | Gibco |
| Recombinant Human IFN-γ | R&D Systems |
| 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid | Varies |
| Trichloroacetic acid (TCA) | Sigma-Aldrich |
| Ehrlich's Reagent | Sigma-Aldrich |
| 96-well, clear, flat-bottom plates | Corning |
| Spectrophotometer | Varies |
B. Experimental Workflow
Caption: Workflow for the cell-based IDO1 activity assay.
C. Step-by-Step Protocol
-
Cell Culture: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. Include a vehicle control (DMSO).
-
IDO1 Induction: Add IFN-γ to all wells (except for the un-induced control) to a final concentration of 100 ng/mL to induce IDO1 expression.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement: a. Carefully collect 100 µL of the cell culture supernatant from each well. b. Add 50 µL of 30% (w/v) TCA to each supernatant sample. c. Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.[13] d. Centrifuge the samples to pellet the precipitated proteins. e. Transfer 100 µL of the clarified supernatant to a new 96-well plate. f. Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well. g. Incubate at room temperature for 10 minutes to allow for color development.
-
Data Acquisition and Analysis: Measure the absorbance at 490 nm using a spectrophotometer. Calculate the concentration of kynurenine using a standard curve. Determine the IC50 value by plotting the percent inhibition of kynurenine production against the log of the compound concentration.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The inclusion of positive and negative controls in each assay is critical for interpreting the results. In the cell-free assay, a known IDO1 inhibitor should be used as a positive control to confirm the assay is performing correctly. In the cell-based assay, an un-induced cell control (no IFN-γ) will establish the basal level of kynurenine production, ensuring that the observed effects are due to the induced IDO1 activity. A cell viability assay (e.g., MTS or CellTiter-Glo) should be run in parallel to ensure that the observed inhibition of kynurenine production is not due to general cytotoxicity of the compound.
Conclusion
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid represents a promising chemical scaffold for the development of novel therapeutics. The in vitro assays detailed in this guide provide a robust starting point for characterizing its biological activity, particularly as a potential inhibitor of the critical immunotherapy target, IDO1. The results from these studies will be instrumental in guiding further preclinical development and elucidating the full therapeutic potential of this compound.
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Munn, D. H., & Mellor, A. L. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795–6811. [Link]
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Le Floc'h, A., et al. (2021). Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). ACS Omega, 6(51), 35385–35395. [Link]
-
Patsnap Synapse. (2024). What are IDO1 inhibitors and how do they work?. Patsnap Synapse. [Link]
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Munn, D. H., & Mellor, A. L. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795-6811. [Link]
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ResearchGate. (n.d.). IDO1 inhibitors reported in development from pharmaceutical industry. ResearchGate. [Link]
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Wang, X., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm, 10(10), 1740-1754. [Link]
-
Mondanelli, G., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1): an up-to-date overview of an eclectic immunoregulatory enzyme. The FEBS Journal, 288(22), 6466-6489. [Link]
-
Mondanelli, G., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1): an up-to-date overview of an eclectic immunoregulatory enzyme. The FEBS Journal, 288(22), 6466-6489. [Link]
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BioVision. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. BioVision. [Link]
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Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. Wikipedia. [Link]
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Sugimoto, H., et al. (2006). Crystal structure of human indoleamine 2,3-dioxygenase: Catalytic mechanism of O2 incorporation by a heme-containing dioxygenase. Proceedings of the National Academy of Sciences, 103(8), 2611-2616. [Link]
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Kujawski, J., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
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Royal Society of Chemistry. (n.d.). Phenylboronic acid-modified nanoparticles for cancer treatment. Royal Society of Chemistry. [Link]
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National Center for Biotechnology Information. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. National Center for Biotechnology Information. [Link]
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Dolman, S. J., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(23), 9023–9046. [Link]
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Radan, M., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733-3748. [Link]
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National Center for Biotechnology Information. (2021). Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer. National Center for Biotechnology Information. [Link]
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Radan, M., et al. (2017). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1299-1304. [Link]
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Radan, M., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733-3748. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
-
ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Application Notes and Protocols for the Development of Enzyme Inhibitors Using 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
Introduction: The Therapeutic Potential of Boronic Acids in Enzyme Inhibition
The escalating challenge of drug resistance necessitates the exploration of novel chemical scaffolds for the development of potent and specific enzyme inhibitors. Among these, boronic acids have emerged as a versatile and powerful class of compounds, exemplified by the FDA-approved proteasome inhibitor Bortezomib.[1][2][3][4][5] Their unique ability to form reversible covalent bonds with the active site serine residues of many enzymes makes them particularly effective transition-state analog inhibitors.[6] This document provides a comprehensive guide for researchers on the investigation and application of a specific, yet underexplored, boronic acid derivative: 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid .
While direct enzymatic targets of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid are not yet extensively documented in peer-reviewed literature, its structural features—namely the phenylboronic acid moiety coupled with a sulfonamide group—strongly suggest its potential as an inhibitor of serine β-lactamases. This class of enzymes is a primary driver of bacterial resistance to β-lactam antibiotics.[7][8] This guide is therefore structured to empower researchers to explore this compelling hypothesis, providing the scientific rationale, detailed synthetic and assay protocols, and data analysis frameworks necessary for a thorough investigation.
Molecular Profile of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
| Property | Value |
| IUPAC Name | 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid |
| CAS Number | 913836-05-2[9] |
| Molecular Formula | C₁₄H₁₆BNO₅S[9] |
| Molecular Weight | 321.2 g/mol [9] |
| Purity | Typically ≥96% |
Scientific Rationale and Postulated Mechanism of Action
The hypothesis that 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid acts as a serine β-lactamase inhibitor is grounded in extensive structure-activity relationship (SAR) studies of related sulfamoyl phenylboronic acid derivatives.[7][10] The boronic acid group is a well-established "warhead" that mimics the tetrahedral transition state of β-lactam hydrolysis.[11] The boron atom, with its empty p-orbital, is highly electrophilic and readily attacked by the nucleophilic hydroxyl group of the active site serine in β-lactamases, forming a stable, yet reversible, tetrahedral adduct.[1][2]
The sulfonamide linkage in the target molecule is not merely a linker but is predicted to play a crucial role in orienting the inhibitor within the active site and contributing to binding affinity. X-ray crystallography studies of similar sulfonamide boronic acids bound to AmpC β-lactamase have revealed that the sulfonamide nitrogen can form key hydrogen bond interactions with active site residues, such as Tyr221, thereby enhancing potency.[7] The 4-methoxybenzyl group likely occupies a hydrophobic pocket within the enzyme's active site, further stabilizing the enzyme-inhibitor complex.
Postulated Inhibition Mechanism of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid against Serine β-Lactamase
Caption: Postulated reversible covalent inhibition of a serine β-lactamase.
Experimental Protocols
This section provides detailed protocols for the synthesis of the target compound and its evaluation as a β-lactamase inhibitor.
Protocol 1: Synthesis of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
This protocol is adapted from established methods for the synthesis of related sulfonamide phenylboronic acids.[12][13][14][15][16][17]
Materials:
-
3-Aminophenylboronic acid
-
4-Methoxybenzylsulfonyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenylboronic acid (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-methoxybenzylsulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow for the Synthesis of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
Caption: Synthetic workflow for the target compound.
Protocol 2: In Vitro β-Lactamase Inhibition Assay
This protocol utilizes the chromogenic cephalosporin substrate, nitrocefin, to measure β-lactamase activity.[3][4][5][18][19] Hydrolysis of the β-lactam ring in nitrocefin by the enzyme results in a color change from yellow to red, which can be monitored spectrophotometrically.
Materials:
-
Purified β-lactamase enzyme (e.g., AmpC, KPC-2, TEM-1)
-
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (test inhibitor)
-
Known β-lactamase inhibitor (positive control, e.g., clavulanic acid, tazobactam)
-
Nitrocefin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 486 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the β-lactamase enzyme in PBS. The final concentration in the assay will depend on the specific activity of the enzyme preparation.
-
Prepare a stock solution of nitrocefin (e.g., 10 mg/mL) in DMSO and then dilute to a working concentration (e.g., 100 µM) in PBS.
-
Prepare a stock solution of the test inhibitor and the positive control inhibitor in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
PBS buffer
-
A fixed volume of the β-lactamase enzyme solution.
-
A small volume (e.g., 1-2 µL) of the test inhibitor or control inhibitor at various concentrations. Include a vehicle control (DMSO only).
-
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the nitrocefin working solution to each well.
-
Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of enzyme inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.
-
IC₅₀ Value Comparison for Known β-Lactamase Inhibitors
| β-Lactamase | Clavulanic Acid IC₅₀ (µM) | Sulbactam IC₅₀ (µM) | Tazobactam IC₅₀ (µM) |
| Class A (TEM-1) | ~0.08[20] | ~5.0[20] | Data Not Available |
| Class A (SHV-1) | ~0.02[20] | ~1.0[20] | Data Not Available |
| Class A (KPC-2) | ~0.5[20] | >64[20] | Data Not Available |
| Class C (AmpC) | >100[20] | ~10-100[20] | Data Not Available |
| Class D (OXA-1) | ~10[20] | >100[20] | Data Not Available |
Note: IC₅₀ values are approximate and can vary based on experimental conditions.
Protocol 3: Determination of Inhibition Mechanism
To further characterize the inhibitory properties of the compound, it is essential to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[21][22][23][24][25] This is achieved by measuring the initial reaction rates at various substrate (nitrocefin) and inhibitor concentrations.
Procedure:
-
Assay Setup: Set up a matrix of reactions in a 96-well plate with varying concentrations of both nitrocefin and the test inhibitor. Include a control series with no inhibitor.
-
Data Collection: Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations as described in Protocol 2.
-
Data Analysis:
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of the lines at different inhibitor concentrations will reveal the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Lineweaver-Burk Plots for Different Inhibition Mechanisms
Caption: Characteristic Lineweaver-Burk plots for reversible enzyme inhibition.
Concluding Remarks and Future Directions
This guide provides a robust framework for the synthesis and evaluation of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid as a potential inhibitor of serine β-lactamases. The protocols outlined herein are designed to be comprehensive and adaptable to various laboratory settings. Successful demonstration of inhibitory activity would warrant further investigation, including determination of the inhibition constant (Ki), evaluation against a broader panel of β-lactamases, and in vitro studies in bacterial cultures to assess its potential to restore the efficacy of β-lactam antibiotics. Ultimately, co-crystallization of the inhibitor with its target enzyme would provide invaluable structural insights for future rational drug design.[1][2][26][27][28]
References
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Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271–3280. [Link]
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ResearchGate. (n.d.). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Retrieved from [Link]
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PubMed. (2025, March 6). Rapid detection of β-lactamase activity using the rapid Amp NP test. Retrieved from [Link]
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Wikipedia. (2023, December 27). Nitrocefin. Retrieved from [Link]
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Microbe Online. (2015, April 23). Nitrocefin test: Principle, Procedure, Uses. Retrieved from [Link]
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PubMed. (2005, March 1). A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors. Retrieved from [Link]
-
AK Lectures. (n.d.). Enzyme Kinetics of Reversible Inhibition. Retrieved from [Link]
-
PubMed. (2023, July 26). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. Retrieved from [Link]
-
ACS Publications. (2019, March 27). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. Retrieved from [Link]
-
The Science Snail. (2020, September 18). Distinguishing reversible enzyme inhibition mechanisms. Retrieved from [Link]
-
PubMed Central. (n.d.). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzyme kinetics of reversible inhibition. Characteristic.... Retrieved from [Link]
-
PubMed. (2021, October 15). Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Comparison of IC 50 values of classic β-lactamase inhibitors IC.... Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for different β-lactamase inhibitors against CTX-M-33 and.... Retrieved from [Link]
-
ResearchGate. (n.d.). 50% inhibitory concentrations (IC 50 s) of -lactamase inhibitors for.... Retrieved from [Link]
-
ResearchGate. (n.d.). TABLE 4 . IC 50 values of -lactamase inhibitors Inhibitor IC 50 (M) a.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]
-
Stratech. (n.d.). 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, min 96%, 1 gram. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Retrieved from [Link]
-
MDPI. (2025, March 3). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
ResearchGate. (2025, March 3). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Retrieved from [Link]
-
Yonsei University. (n.d.). Detection of extended-spectrum β-lactamases by using boronic acid as an AmpC β-lactamase inhibitor in clinical isolates of Klebsiella spp. and Escherichia coli. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Inhibitor-Based Methods for Detection of Plasmid-Mediated AmpC β-Lactamases in Klebsiella spp., Escherichia coli, and Proteus mirabilis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New β-Lactamase Inhibitors in the Clinic. Retrieved from [Link]
-
PubMed. (2019, April 1). Interplay between β-lactamases and new β-lactamase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibitor based method for detection of AmpC β-lactamase in isolate E2.... Retrieved from [Link]
-
ResearchGate. (n.d.). AmpC b-lactamase inhibitors RO 48-1220 (a) and Syn 2190 (b).. Retrieved from [Link]
-
PubMed. (2012, March 1). Optimal phenotypic testing of AmpC beta-lactamases using boronic acid solutions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzeneboronic anhydride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. Retrieved from [Link]
-
PubMed. (2012, October 1). Antibiotic therapy for inducible AmpC β-lactamase-producing Gram-negative bacilli: what are the alternatives to carbapenems, quinolones and aminoglycosides?. Retrieved from [Link]
- Google Patents. (n.d.). CN103724366A - Preparation method of p-carboxyphenylboronic acid.
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Application Notes and Protocols for 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid in Drug Discovery
Introduction: A Versatile Scaffold for Modern Drug Discovery
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is a multifaceted chemical entity poised for significant applications across the drug discovery landscape. Its unique tripartite structure, comprising a phenylboronic acid, a sulfonamide linker, and a methoxybenzyl group, offers a compelling starting point for the development of novel therapeutics. While specific, direct studies on this molecule are emerging, its constituent moieties are well-established pharmacophores, allowing for informed hypotheses about its potential applications.
This guide provides a comprehensive overview of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, detailing its chemical characteristics, proposing evidence-based applications, and offering detailed protocols for its investigation. This molecule is commercially available as a "Protein Degrader Building Block," highlighting its immediate utility in the cutting-edge field of targeted protein degradation.[1][2][3][4]
Physicochemical Properties
A foundational understanding of a compound's properties is critical for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆BNO₅S | [1] |
| Molecular Weight | 321.2 g/mol | [1] |
| CAS Number | 913836-05-2 | [1] |
| Purity | ≥96% (typical) | [1] |
| Appearance | Solid |
Analysis of Functional Moieties: The Basis for Application
The potential of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid in drug discovery can be inferred from the well-documented roles of its key functional groups.
The Phenylboronic Acid (PBA) Moiety: A Reversible Covalent Warhead
The boronic acid group is the cornerstone of this molecule's potential as an enzyme inhibitor and a targeting ligand. Boronic acids are known to form reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes, particularly serine proteases.[5][6][7] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.
Furthermore, the PBA moiety can form stable, yet reversible, ester bonds with 1,2- or 1,3-diols. This property is particularly relevant for targeting cancer cells, which often overexpress sialic acid residues on their surfaces.[8][9] This specific interaction allows for the selective delivery of therapeutic agents to tumor sites.[8][9]
The Sulfonamide Core: A Privileged Scaffold
The sulfonamide group is a classic pharmacophore, present in a wide array of approved drugs, including antibacterials, diuretics, and anticancer agents.[10][11][12][13] It is known for its chemical stability and its ability to act as a bioisostere of a carboxylic acid.[14] In the context of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, the sulfonamide group serves as a robust linker, connecting the boronic acid "warhead" to the methoxybenzyl group, and its presence can contribute to the overall pharmacokinetic and pharmacodynamic profile of derivatives.
The 4-Methoxybenzyl (PMB) Group: A Modulator and Synthetic Handle
The 4-methoxybenzyl (PMB) group is widely utilized in organic synthesis as a protecting group for amines, alcohols, and other nucleophilic functions.[15][16][17][18] Its removal can be achieved under specific oxidative conditions (e.g., using DDQ) or strong acids, offering orthogonal deprotection strategies in multi-step syntheses.[16][19] In the context of this molecule's use as a building block, the PMB group protects the sulfonamide nitrogen, allowing for selective reactions at other positions. The electron-donating nature of the methoxy group can also influence the electronic properties of the entire molecule, potentially modulating binding affinities and reactivity.[19]
Potential Applications in Drug Discovery
Based on the analysis of its functional components, 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid can be explored in several high-impact areas of drug discovery.
Serine Protease Inhibition
The boronic acid moiety makes this compound a prime candidate for screening against serine proteases, a class of enzymes implicated in numerous diseases, including cancer, inflammation, and infectious diseases. For example, bacterial β-lactamases, which confer antibiotic resistance, are serine proteases that can be targeted by boronic acid-based inhibitors.[5][6][7][20]
Hypothesized Mechanism of Serine Protease Inhibition
Caption: Reversible covalent inhibition of a serine protease by a phenylboronic acid.
Targeted Cancer Therapy
The ability of phenylboronic acids to bind to sialic acids on cancer cell surfaces opens avenues for developing tumor-targeting agents.[8][9] 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid could be used as a targeting moiety, conjugated to cytotoxic drugs, imaging agents, or nanoparticles to enhance their delivery to tumors while minimizing off-target toxicity.
Building Block for Targeted Protein Degraders (PROTACs)
The classification of this molecule as a "Protein Degrader Building Block" is its most direct and immediate application.[1] Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes small molecules, often called PROTACs, to hijack the cell's own protein disposal system (the ubiquitin-proteasome system) to eliminate disease-causing proteins.[2]
A PROTAC is a heterobifunctional molecule with three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The N-H group of the sulfonamide in 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (after removal of the PMB group) provides a conjugation point for a linker, which can then be attached to a known ligand for a protein of interest. The boronic acid itself could potentially serve as a warhead for certain classes of proteins.
Conceptual Structure of a PROTAC Incorporating the Compound
Caption: General architecture of a PROTAC utilizing the subject compound.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid.
Protocol 1: General Screening for Serine Protease Inhibition
This protocol describes a colorimetric assay to assess the inhibitory activity of the compound against a model serine protease, such as trypsin or a bacterial β-lactamase, using a chromogenic substrate.
Principle: The enzyme cleaves a chromogenic substrate, releasing a colored product that can be quantified spectrophotometrically. An inhibitor will reduce the rate of this reaction. For β-lactamases, the hydrolysis of a chromogenic cephalosporin like nitrocefin can be monitored.[21]
Materials:
-
Serine protease (e.g., KPC-2, GES-5, AmpC β-lactamase)[21]
-
Chromogenic substrate (e.g., Nitrocefin)[21]
-
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
-
Assay buffer (e.g., 50 mM Phosphate Buffer + 50 mM KCl, pH 7.4)[21]
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid in DMSO.[21] Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 1 µM to 200 µM.[21]
-
Reaction Mixture: In a 96-well plate, add 50 µL of the appropriate enzyme solution in assay buffer.
-
Inhibitor Addition: Add 25 µL of the diluted compound solutions (or buffer for control) to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Substrate Addition: Add 25 µL of the chromogenic substrate solution (e.g., 40-200 µM Nitrocefin) to each well to initiate the reaction.[21]
-
Data Acquisition: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 485 nm for nitrocefin) over time using a microplate reader.[21]
-
Data Analysis: Calculate the initial reaction rates (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.
Protocol 2: Evaluation of Anticancer Activity and Targeting
This protocol outlines a two-stage process: first, assessing the general cytotoxicity of the compound against a cancer cell line, and second, evaluating its ability to bind to the cancer cell surface.
Principle: The MTT assay measures cell viability by assessing the metabolic activity of cells. For the binding assay, competitive inhibition with a fluorescently labeled lectin that recognizes sialic acids can demonstrate the compound's ability to bind to these cell surface glycans.[22]
Workflow for Anticancer Screening
Caption: A two-stage workflow for evaluating the anticancer potential of the compound.
Part A: Cell Viability (MTT Assay)
Materials:
-
Cancer cell line (e.g., HepG2, A2780)[23]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[23]
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the compound. Include a vehicle control (DMSO). Incubate for 48-72 hours.[23]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Part B: Cell Surface Binding (Competitive Lectin Binding Assay)
Materials:
-
Cancer cell line (e.g., Raw 264.7)[22]
-
FITC-labeled lectin specific for sialic acid (e.g., MAA-FITC or SNA-FITC)[22]
-
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in flow cytometry buffer.
-
Compound Incubation: Incubate the cells with varying concentrations of the compound for 60-90 minutes at 4°C.[22]
-
Lectin Staining: Without washing, add the FITC-labeled lectin to the cell suspension and incubate for another 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold flow cytometry buffer.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence in the presence of the compound indicates competitive binding to cell surface sialic acids.[22]
Protocol 3: Conceptual Synthesis of a PROTAC
This protocol provides a conceptual workflow for using the title compound as a building block for a PROTAC. This involves deprotection of the sulfonamide nitrogen followed by conjugation to a linker-POI ligand complex.
Principle: The PMB group is selectively removed, and the resulting free N-H of the sulfonamide is used as a nucleophile to react with an electrophilic linker attached to a ligand for a protein of interest.
Steps:
-
PMB Deprotection: The 4-methoxybenzyl (PMB) group can be removed from the sulfonamide nitrogen using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or under strongly acidic conditions (e.g., trifluoroacetic acid), yielding 3-(sulfamoyl)phenylboronic acid.[16][19]
-
Linker-POI Ligand Synthesis: A linker with a terminal electrophilic group (e.g., an alkyl halide or an activated ester) is conjugated to a known ligand for the protein of interest (POI).
-
Conjugation: The deprotected 3-(sulfamoyl)phenylboronic acid is reacted with the linker-POI ligand complex under basic conditions. The sulfonamide nitrogen acts as a nucleophile, displacing the leaving group on the linker to form the final PROTAC molecule.
-
Purification and Characterization: The final product is purified using chromatographic techniques (e.g., HPLC) and its structure confirmed by mass spectrometry and NMR.
Conclusion and Future Directions
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid represents a promising and versatile starting point for drug discovery programs. Its unique combination of a reversible covalent warhead, a stable and privileged linker, and a synthetically useful protecting group makes it particularly well-suited for the development of enzyme inhibitors, targeted cancer therapies, and, most notably, targeted protein degraders. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to unlock the full potential of this intriguing molecule. Future work should focus on systematic screening against various enzyme classes, evaluation in diverse cancer models, and its incorporation into PROTAC libraries to identify novel and potent therapeutic candidates.
References
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(1), 99-120.
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
- Meanwell, N. A. (2010). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. RSC Drug Discovery Series, 1(1), 210-274.
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(1), 130-150.
- Eller, G., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(11), 2537-2555.
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
- Charette, J. D., & Li, Z. (2017). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Synthesis, 49(15), 3245-3260.
- Sporzyński, E., et al. (2017). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1196-1208.
-
University of Vienna. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Retrieved from [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
- Liu, X., & Scouten, W. H. (2000). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH.
- Linciano, P., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Antibiotics, 8(4), 171.
- Wu, C.-C., et al. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega, 3(10), 14389-14397.
-
St. John's Laboratory. (n.d.). 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, min 96%, 1 gram. Retrieved from [Link]
- Theranostics. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(3), 1-21.
- Pozzi, C., et al. (2016). Structure-based approach for identification of novel phenylboronic acids as serine-β-lactamase inhibitors. Journal of Computer-Aided Molecular Design, 30(10), 845-856.
- Wang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2541-2550.
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
- Santi, N., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 25(1), 1-17.
-
Bio-Techne. (n.d.). Degrader Building Blocks | LYTAC & PROTAC Degraders. Retrieved from [Link]
- Li, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Society for Biomaterials, Artificial Cells, and Artificial Organs, 45(5), 450-459.
-
Precise PEG. (n.d.). Targeted Protein Degrader Building Blocks. Retrieved from [Link]
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- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- Linciano, P., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Antibiotics, 8(4), 171.
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Application Notes & Protocols for the Analytical Characterization of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
Abstract
This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (SMBPBA), a key building block in contemporary drug discovery, particularly in the development of protein degraders.[1] Given its trifunctional nature—comprising a phenylboronic acid, a sulfonamide linkage, and a methoxybenzyl group—a multi-faceted analytical approach is essential to ensure its identity, purity, and stability. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed to be self-validating, emphasizing scientific integrity and adherence to regulatory expectations.[2][3][4]
Introduction: The Analytical Imperative for SMBPBA
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (Molecular Formula: C₁₄H₁₆BNO₅S, Molecular Weight: 321.2 g/mol , CAS: 913836-05-2) is a compound of increasing interest in medicinal chemistry.[1] Its boronic acid moiety can form reversible covalent bonds, a property exploited in various therapeutic and diagnostic applications.[5][6] The sulfonamide and methoxybenzyl components contribute to its overall physicochemical properties and potential biological interactions.
The rigorous analytical characterization of SMBPBA is a critical step in the pharmaceutical development pipeline. It ensures the quality of starting materials, enables accurate reaction monitoring, and guarantees the purity of the final active pharmaceutical ingredient (API).[4][7] This document outlines robust analytical methods developed to provide unambiguous structural confirmation and precise quantification.
Physicochemical Properties and Analytical Strategy
A successful analytical strategy is predicated on the molecule's inherent properties.
| Property | Value/Characteristic | Implication for Analysis |
| Molecular Formula | C₁₄H₁₆BNO₅S | Guides mass spectrometry analysis (exact mass). |
| Molecular Weight | 321.2 g/mol [1] | Used for preparing standard solutions and MS confirmation. |
| Key Functional Groups | Phenylboronic Acid, Sulfonamide, Aromatic Rings | Provides chromophores for UV detection in HPLC. Offers multiple sites for ionization in MS. Provides unique nuclei (¹H, ¹³C, ¹¹B) for NMR analysis. |
| Solubility | Expected to be soluble in organic solvents like Methanol, Acetonitrile, DMSO. | Dictates choice of diluents and mobile phases. |
| pKa | Phenylboronic acid pKa is ~9.[8] | pH of mobile phase is critical for consistent retention in HPLC. |
Our analytical approach is therefore three-pronged:
-
Chromatographic Separation & Quantification (HPLC-UV): For purity assessment and routine quality control.
-
Sensitive Quantification & Confirmation (LC-MS/MS): For trace-level detection and unambiguous identification.
-
Definitive Structural Elucidation (NMR): For absolute confirmation of the chemical structure.
Method 1: Purity Determination by Reverse-Phase HPLC with UV Detection
Principle: This method separates SMBPBA from its potential impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The aromatic rings in the molecule allow for sensitive detection using a UV detector. The choice of an acidic mobile phase modifier (e.g., formic or phosphoric acid) ensures that the boronic acid and sulfonamide functionalities are in a consistent protonation state, leading to sharp, reproducible peaks.[9]
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC System with a binary or quaternary pump, autosampler, column oven, and UV/PDA detector.
Materials:
-
Column: C18 Reverse-Phase Column (e.g., Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm)[10]
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard: 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, reference standard (>98% purity)
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the diluent at 1.0 mg/mL. From this, prepare a working standard at 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a nominal concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
-
Data Analysis:
-
Integrate the peak corresponding to SMBPBA and all impurity peaks.
-
Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Causality and Trustworthiness:
-
Why a C18 Column? The molecule has significant hydrophobic character, making a C18 stationary phase ideal for retention.
-
Why Formic Acid? It controls the pH to ensure consistent ionization state and provides protons for positive mode mass spectrometry if the method is transferred to LC-MS.[11]
-
Self-Validation: System suitability tests (e.g., tailing factor, plate count, and reproducibility of injections) must be performed before analysis to ensure the system is operating correctly.[3]
Method 2: High-Sensitivity Quantification by LC-MS/MS
Principle: This method couples the separation power of LC with the sensitivity and specificity of tandem mass spectrometry. Electrospray ionization (ESI) is used to generate gas-phase ions of the analyte, which are then selected and fragmented to produce a specific parent-daughter ion transition. This Multiple Reaction Monitoring (MRM) approach provides exceptional selectivity and allows for quantification at very low levels, making it suitable for impurity profiling or pharmacokinetic studies.[5][12][13]
Experimental Protocol: LC-MS/MS
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Materials:
-
Same as HPLC-UV method, but using LC-MS grade solvents is mandatory.
Procedure:
-
Analyte Tuning (Direct Infusion):
-
Infuse a ~1 µg/mL solution of SMBPBA in 50:50 Acetonitrile/Water with 0.1% Formic Acid directly into the mass spectrometer.
-
Operate in positive ESI mode. The sulfonamide and other nitrogen/oxygen atoms can be readily protonated.[12]
-
Identify the protonated molecular ion [M+H]⁺ (Expected m/z ≈ 322.1).
-
Perform a product ion scan on the precursor ion (m/z 322.1) to identify stable, high-intensity fragment ions.
-
-
Chromatographic Conditions: A faster gradient on a shorter column (e.g., 2.1 x 50 mm, 1.8 µm) can be used.
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B in 5 minutes.
-
-
Mass Spectrometer Settings (MRM Mode):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~400 °C
-
MRM Transitions (Example):
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| SMBPBA (Quantifier) | 322.1 | Fragment 1 | 100 | Optimized Value |
| SMBPBA (Qualifier) | 322.1 | Fragment 2 | 100 | Optimized Value |
-
Data Analysis:
-
Prepare a calibration curve using serial dilutions of the reference standard (e.g., from 1 ng/mL to 1000 ng/mL).
-
Plot the peak area of the quantifier transition against concentration.
-
Quantify unknown samples against the calibration curve. The qualifier ion must be present with a consistent ratio to the quantifier ion for positive identification.
-
Causality and Trustworthiness:
-
Why ESI Positive Mode? The presence of nitrogen and oxygen atoms makes the molecule amenable to protonation, typically leading to a strong [M+H]⁺ signal.[14]
-
Why MRM? It filters out chemical noise, dramatically increasing the signal-to-noise ratio and providing confidence in analyte identification at low concentrations.[5]
-
Self-Validation: The method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) must be formally established according to ICH Q2(R1) guidelines.[3]
Method 3: Structural Confirmation by NMR Spectroscopy
Principle: NMR spectroscopy is the gold standard for unambiguous structural elucidation. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹¹B, one can map the molecule's carbon-hydrogen framework, confirm functional groups, and verify connectivity. ¹¹B NMR is particularly useful for confirming the hybridization state of the boron atom.[15][16]
Experimental Protocol: ¹H, ¹³C, and ¹¹B NMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with probes for ¹H, ¹³C, and ¹¹B detection.
Materials:
-
Sample: 5-10 mg of SMBPBA
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). DMSO-d₆ is often preferred as it will not exchange with the B(OH)₂ protons.
-
NMR Tubes: High-precision 5 mm NMR tubes. For ¹¹B NMR, quartz tubes are recommended to avoid background signals from borosilicate glass.[15]
Procedure:
-
Sample Preparation: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key expected signals include aromatic protons, the CH₂ group of the benzyl moiety, the OCH₃ group, and a broad signal for the B(OH)₂ protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments.
-
¹¹B NMR: Acquire a proton-decoupled boron spectrum. A chemical shift in the range of δ 28-34 ppm is characteristic of a trigonal planar (sp²) boronic acid.[15]
-
(Optional) 2D NMR: Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to definitively assign proton and carbon signals and confirm connectivity.
-
Expected Spectral Features:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Comments |
| ¹H | ~8.0 - 7.4 | Aromatic protons (multiplets) |
| ~7.2 & ~6.8 | Aromatic protons from methoxybenzyl group (doublets) | |
| ~4.3 | -CH₂- (singlet or doublet depending on coupling) | |
| ~3.7 | -OCH₃ (singlet) | |
| Broad, variable | B(OH)₂ (exchanges with D₂O) | |
| ¹³C | ~160 - 110 | Aromatic carbons |
| ~55 | -OCH₃ carbon | |
| ~45 | -CH₂- carbon | |
| ¹¹B | ~30 | Broad singlet, characteristic of Ar-B(OH)₂ |
Causality and Trustworthiness:
-
Why DMSO-d₆? It is an excellent solvent for many organic compounds and its residual peak does not typically interfere with key analyte signals. It also allows for the observation of exchangeable protons like -OH and -NH.
-
Why ¹¹B NMR? It provides direct evidence of the boronic acid functionality. Changes in this chemical shift can indicate complexation or changes in the boron coordination sphere.[6]
-
Authoritative Grounding: The combination of 1D and 2D NMR experiments provides a complete and unambiguous assignment of the molecule's structure, which is the highest standard for chemical identification.
Workflow and Data Integration
The following diagram illustrates how these three methods can be integrated into a comprehensive analytical workflow for the characterization of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid.
Caption: Integrated analytical workflow for SMBPBA characterization.
Conclusion
The analytical characterization of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid requires a suite of orthogonal techniques. The methods detailed herein—RP-HPLC for purity, LC-MS/MS for sensitive quantification, and multinuclear NMR for definitive structural elucidation—provide a robust framework for ensuring the quality and integrity of this important chemical entity. Adherence to these protocols, grounded in established scientific principles and designed for self-validation, will empower researchers and developers to proceed with confidence in their downstream applications. The validation of these analytical methods is a critical component of regulatory compliance and ensures the consistent production of high-quality materials.[2][7]
References
-
Zhang, X., et al. "Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry." Agilent Technologies Application Note. [Online]. Available: [Link]
-
Jackson, G. E., & D. A. Pantusa. "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry, 2022. [Online]. Available: [Link]
-
Morcos, M. "Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing." LinkedIn, 2023. [Online]. Available: [Link]
-
Chen, Y., et al. "Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)." Journal of Food and Drug Analysis, 2015. [Online]. Available: [Link]
-
Pharmuni. "Validating Analytical Methods in Pharmaceuticals." Pharmuni. [Online]. Available: [Link]
-
"CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters." ResearchGate. [Online]. Available: [Link]
-
Reddy, B. S., et al. "LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample." Journal of Applicable Chemistry, 2018. [Online]. Available: [Link]
-
Zhao, L., & J. Stevens. "Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS." Agilent Technologies Application Note. [Online]. Available: [Link]
-
"Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV." Pharma Pathway. [Online]. Available: [Link]
-
"Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance." LinkedIn, 2024. [Online]. Available: [Link]
-
D'Ascenzo, G., et al. "A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues." Journal of AOAC International, 2002. [Online]. Available: [Link]
-
Gierczyk, B., et al. "17O NMR studies of boronic acids and their derivatives." New Journal of Chemistry, 2013. [Online]. Available: [Link]
-
"Quantitation of boronic acids at pg/mL levels of sensitivity." SCIEX. [Online]. Available: [Link]
-
"17O NMR studies of boronic acids and their derivatives." RSC Publishing. [Online]. Available: [Link]
-
Jackson, G. E., & D. A. Pantusa. "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations." PubMed, 2022. [Online]. Available: [Link]
-
Sharma, A., & S. Sharma. "Analytical method validation: A brief review." ResearchGate. [Online]. Available: [Link]
-
"Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column." SIELC Technologies. [Online]. Available: [Link]
-
"Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications." Agilent Technologies, 2010. [Online]. Available: [Link]
-
"Boronate Affinity - High Performance Liquid Chromatography (HPLC)." Trinity Biotech. [Online]. Available: [Link]
-
"3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, min 96%, 1 gram." Lab Alley. [Online]. Available: [Link]
-
"Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System." Waters. [Online]. Available: [Link]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
Welcome to the technical support center for the synthesis of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is curated from established synthetic methodologies and field-proven insights to ensure scientific integrity and practical applicability.
I. Synthetic Overview & Key Challenges
The synthesis of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is a valuable process for creating a key building block in medicinal chemistry and drug discovery, particularly for protein degraders[1]. The overall strategy involves the sulfonylation of an appropriate aminophenylboronic acid precursor, followed by N-protection with a 4-methoxybenzyl (PMB) group. While seemingly straightforward, this synthesis is fraught with potential pitfalls that can significantly impact yield and purity.
Common challenges include:
-
Side reactions: Competing reactions at various stages can lead to a complex mixture of byproducts.
-
Purification difficulties: The polar nature of boronic acids and intermediates can make chromatographic purification challenging[2][3][4].
-
Protecting group instability: The 4-methoxybenzyl (PMB) group, while offering advantages, can be sensitive to certain reaction conditions[5][6].
-
Boronic acid decomposition: Arylboronic acids can be prone to decomposition, especially during purification and storage[7].
This guide will address these challenges in a question-and-answer format, providing detailed troubleshooting protocols and the scientific rationale behind them.
Visualizing the Synthetic Pathway
Caption: General synthetic route to the target compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Step 1: Sulfonylation of 3-Aminophenylboronic Acid
Q1: My sulfonylation reaction is giving a low yield of the desired 3-sulfamoylphenylboronic acid. What are the likely causes and how can I improve it?
A1: Low yields in the sulfonylation step often stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side Reactions: The amino group of 3-aminophenylboronic acid can participate in side reactions. For instance, the formation of bis-sulfonated products or polymerization can occur.
-
Degradation of Starting Material or Product: Both the starting material and the product can be sensitive to the reaction conditions, especially pH and temperature.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Temperature: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature. This can help control exothermic reactions and minimize side product formation.
-
Stoichiometry: Use a slight excess of the sulfonylating agent (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting material.
-
Base: The choice of base is critical. A non-nucleophilic organic base like triethylamine or pyridine is commonly used to neutralize the HCl generated during the reaction. Ensure the base is added slowly to the reaction mixture.
-
-
Monitor the Reaction:
-
Use TLC or LC-MS to track the disappearance of the starting material and the appearance of the product. This will help you determine the optimal reaction time and prevent over-running the reaction, which can lead to degradation.
-
-
Purification Strategy:
-
The product, 3-sulfamoylphenylboronic acid, is a polar compound. Purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel using a polar eluent system.
-
| Parameter | Recommendation | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions and degradation. |
| Sulfonylating Agent | 1.1 - 1.2 equivalents | Drives the reaction to completion. |
| Base | Triethylamine or Pyridine | Neutralizes acid byproduct without interfering. |
| Monitoring | TLC or LC-MS | Determines optimal reaction time and prevents byproduct formation. |
Step 2: N-Protection with 4-Methoxybenzyl (PMB) Group
Q2: I am observing multiple products during the N-protection step with 4-methoxybenzyl chloride. How can I improve the selectivity for the desired mono-protected product?
A2: The formation of multiple products, including the di-protected sulfonamide and O-alkylation of the boronic acid, is a common issue.
-
Over-alkylation: The sulfonamide nitrogen can be alkylated twice, leading to the di-PMB protected byproduct.
-
O-alkylation: The hydroxyl groups of the boronic acid can also be alkylated by 4-methoxybenzyl chloride.
-
Base Strength: The choice and amount of base can significantly influence the reaction's selectivity.
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of 4-methoxybenzyl chloride to favor mono-alkylation.
-
-
Optimize the Base:
-
A milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferred over stronger bases like sodium hydride (NaH). Stronger bases can deprotonate the boronic acid hydroxyls, increasing the likelihood of O-alkylation.
-
-
Reaction Temperature:
-
Running the reaction at a moderate temperature (e.g., room temperature to 50 °C) can improve selectivity. Higher temperatures may promote over-alkylation.
-
-
Protect the Boronic Acid (Alternative Strategy):
-
If O-alkylation remains a persistent issue, consider temporarily protecting the boronic acid as a boronate ester (e.g., pinacol ester) before the N-protection step. The ester can then be hydrolyzed in the final step.
-
Caption: Standard vs. alternative N-protection strategies.
General Purification and Handling
Q3: I'm having difficulty purifying the final product and intermediates by column chromatography. The compounds seem to streak or remain on the baseline.
A3: The purification of boronic acids and their derivatives on silica gel is notoriously challenging due to their polar nature and interaction with the stationary phase.
Troubleshooting Protocol:
-
Modify the Mobile Phase:
-
Add a small amount of a polar, protic solvent like methanol or acetic acid to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with 1% acetic acid). This can help to reduce tailing and improve elution.
-
-
Deactivate the Silica Gel:
-
Pre-treating the silica gel with a solution of triethylamine in your eluent and then re-equilibrating with the eluent can help to cap the acidic silanol groups, reducing their interaction with your compound.
-
-
Alternative Chromatographic Techniques:
-
Reverse-phase chromatography (C18): This can be an effective alternative for purifying polar compounds. A gradient of water/acetonitrile or water/methanol with a small amount of formic acid or trifluoroacetic acid is a common eluent system.
-
Size-exclusion chromatography (e.g., Sephadex LH-20): This technique separates molecules based on size and can be useful for removing high or low molecular weight impurities.
-
-
Non-Chromatographic Purification:
-
Recrystallization: If your compound is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.
-
Acid-Base Extraction: The acidic nature of the boronic acid can be exploited. Dissolving the crude product in an organic solvent and washing with a basic aqueous solution can help remove neutral and basic impurities. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.
-
Derivatization: Boronic acids can be derivatized with diethanolamine to form crystalline adducts that can be easily purified by recrystallization. The pure boronic acid can then be regenerated by treatment with acid[2][7].
-
Q4: My final product seems to be degrading over time. What are the best practices for storing 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid?
A4: Arylboronic acids can be susceptible to degradation, particularly through oxidation and dehydration to form boroxines (trimeric anhydrides).
Storage Recommendations:
-
Store under an inert atmosphere: Keep the compound in a tightly sealed container under argon or nitrogen to minimize exposure to air and moisture.
-
Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down potential decomposition pathways.
-
Protect from Light: Store in an amber vial or a container protected from light.
-
As a Boronate Ester: For long-term storage, consider converting the boronic acid to a more stable boronate ester, such as the pinacol ester. The boronic acid can be regenerated by hydrolysis just before use.
III. References
-
ChemInform Abstract: Efficacious N-Protection of O-Aryl Sulfamates with 2,4-Dimethoxybenzyl Groups. (2012). ResearchGate. [Link]
-
p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Kiessling Lab. [Link]
-
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (2018). PubMed Central. [Link]
-
Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (2021). PubMed Central. [Link]
-
A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. (2013). PubMed. [Link]
-
A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides | Request PDF. (2013). ResearchGate. [Link]
-
Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. (2012). Tetrahedron. [Link]
-
Synthetic method of 3-aminophenylboronic acid. Google Patents.
-
Purification of boronic acids? (2017). Reddit. [Link]
-
Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. (2015). ResearchGate. [Link]
-
Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. ResearchGate. [Link]
-
How to purify boronic acids/boronate esters? (2016). ResearchGate. [Link]
-
Palladium-catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates With Arylboronic Acids. (2014). Europe PMC. [Link]
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. (2011). PubMed Central. [Link]
-
Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. (2014). Organic & Biomolecular Chemistry. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
-
Process for the preparation of substituted phenylboronic acids. Google Patents.
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
3-(4-Methoxybenzoyl)propionic acid. (2007). ResearchGate. [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit. [Link]
-
26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube. [Link]
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2014). MDPI. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
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- 5. kiesslinglab.com [kiesslinglab.com]
- 6. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Technical Support Center: Suzuki Coupling with Boronic Acids
Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. The insights provided herein are based on a synthesis of established mechanistic understanding and practical, field-proven strategies.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues you might encounter during your Suzuki coupling experiments, offering explanations for the underlying causes and providing actionable solutions.
Q1: My reaction is producing a significant amount of homocoupled biaryl from the boronic acid. What is causing this and how can I prevent it?
Homocoupling of boronic acids to form symmetrical biaryls is a frequent side reaction that consumes your starting material and complicates purification.[1] This typically arises from two main pathways: palladium(II)-mediated coupling or oxidative coupling.
Causality and Mechanism:
-
Palladium(II)-Mediated Homocoupling: If your reaction mixture contains an excess of Pd(II) species, either from the precatalyst or from incomplete reduction to the active Pd(0) catalyst, it can stoichiometrically react with the boronic acid to produce the homocoupled product and Pd(0).[2]
-
Oxidative Homocoupling: The presence of oxygen in the reaction can lead to the formation of a palladium-peroxo species, which can then facilitate the oxidative homocoupling of the boronic acid.[3] While this is a well-established mechanism, some studies suggest that in certain cases, homocoupling can be mechanistically linked to dehalogenation and not directly result from oxygen in the system.[3][4]
Troubleshooting Workflow:
A troubleshooting workflow for homocoupling.
Preventative Measures & Protocols:
| Strategy | Detailed Protocol |
| Rigorous Deoxygenation | Before adding the catalyst, thoroughly degas the solvent by subjecting it to several vacuum/inert gas (nitrogen or argon) cycles.[2] For reactions sensitive to oxygen, a continuous positive pressure of inert gas should be maintained.[5] |
| Use of Pd(0) Catalyst | Employing a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that arises from incomplete reduction of Pd(II) precatalysts.[6] |
| Precatalyst Activation | Modern Buchwald precatalysts are designed for efficient in situ generation of the active Pd(0) species, which can minimize the concentration of problematic Pd(II) intermediates.[7] |
| Ligand Selection | The choice of phosphine ligand can significantly influence the rates of the desired catalytic cycle versus side reactions.[8] For instance, employing a bulky, electron-rich ligand like SPhos has been shown to favor the cross-coupling product over homocoupling in some systems.[3][9] |
| Stoichiometry Control | Using a slight excess of the aryl halide can sometimes suppress the homocoupling of the boronic acid.[6] |
Q2: I am observing a significant amount of protodeboronation, leading to the formation of an arene byproduct from my boronic acid. What's happening and how can I stop it?
Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your nucleophilic partner.[10] This is a common decomposition pathway for boronic acids, especially for heteroaryl or sterically hindered derivatives, and is often exacerbated by the reaction conditions.[7]
Causality and Mechanism:
The susceptibility of a boronic acid to protodeboronation is highly dependent on its structure and the reaction conditions.[10] The mechanism can be catalyzed by acid or base and is often promoted by aqueous conditions and elevated temperatures.[10][11] For heteroaromatic boronic acids, protonation of the heteroatom can increase the rate of protodeboronation.[7]
Strategies to Minimize Protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester, can protect it from premature decomposition.[7][12] These esters often exhibit a "slow-release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[10][13]
-
Anhydrous Conditions: In some cases, switching to anhydrous reaction conditions can significantly reduce the rate of protodeboronation.
-
Reaction Optimization: Lowering the reaction temperature, if feasible for the desired transformation, can slow down the rate of protodeboronation.[14] Careful selection of the base is also crucial; sometimes a weaker base or a fluoride source like KF can be beneficial.[15][16]
-
Efficient Catalytic System: Employing a highly active catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation process.[10]
Experimental Protocol: Preparation of a Boronic Acid Pinacol Ester
For instances where the free boronic acid is unstable, converting it to the corresponding pinacol ester is a common and effective strategy.
-
To a flask containing the aryl halide (1.0 equiv.), add bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and a palladium catalyst such as Pd(dppf)Cl₂ (2-3 mol%).
-
Add an anhydrous solvent like dioxane or toluene.
-
Purge the reaction mixture with an inert gas (argon or nitrogen).
-
Heat the reaction to 80-100 °C and monitor by TLC or GC-MS until the starting aryl halide is consumed.
-
Upon completion, cool the reaction, filter through celite, and concentrate the filtrate. The crude pinacol ester can often be used directly in the subsequent Suzuki coupling or purified by chromatography.
Q3: My reaction is yielding the dehalogenated arene from my electrophile. What is the source of the hydride and how do I prevent this?
Dehalogenation is the reduction of the aryl halide starting material, replacing the halogen with a hydrogen atom.[5] This side reaction competes with the desired cross-coupling and reduces the overall yield.
Causality and Mechanism:
After the oxidative addition of the aryl halide to the Pd(0) center, the resulting Ar-Pd(II)-X intermediate can react with a hydride source. Subsequent reductive elimination then releases the dehalogenated arene and regenerates a Pd(0) species.[7]
Potential Hydride Sources and Solutions:
| Hydride Source | Explanation | Preventative Action |
| Solvent | Solvents like alcohols or even trace water can act as hydride donors. | Use anhydrous solvents. If an alcohol is required as a co-solvent, ensure it is dry. |
| Base | Certain bases, particularly those with available hydrides (e.g., formate salts, though sometimes added intentionally as reductants), can contribute to dehalogenation. | Screen different bases. Inorganic carbonate or phosphate bases are generally less prone to acting as hydride donors. |
| Reagents | Impurities in the boronic acid or other reagents can sometimes be a source of hydrides. | Ensure the purity of all starting materials. |
Troubleshooting Dehalogenation:
A workflow to troubleshoot dehalogenation.
Frequently Asked Questions (FAQs)
Q: What is the role of the base in Suzuki coupling and how does it influence side reactions?
A: The base plays multiple crucial roles in the Suzuki coupling.[17] It facilitates the transmetalation step by activating the boronic acid to form a more nucleophilic borate species.[17][18] The choice and stoichiometry of the base can significantly impact the reaction outcome. An inappropriate base can exacerbate side reactions like protodeboronation or catalyst decomposition.[18][19] For substrates with base-sensitive functional groups, weaker bases like potassium fluoride (KF) may be employed.[16]
Q: How do phosphine ligands affect the Suzuki coupling and its side reactions?
A: Phosphine ligands are critical for stabilizing the palladium catalyst and modulating its reactivity.[17] Bulky, electron-donating ligands generally accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[8][20] A well-chosen ligand can promote the desired cross-coupling pathway, thereby minimizing the occurrence of side reactions like homocoupling and protodeboronation.[8] For challenging substrates, such as aryl chlorides or sterically hindered partners, specialized ligands like the Buchwald biaryl phosphines (e.g., SPhos, XPhos) are often necessary.[15][21]
Q: Can I use boronic esters directly in a Suzuki coupling?
A: Yes, boronic esters, particularly pinacol esters, are excellent substrates for Suzuki couplings. They are often more stable than the corresponding boronic acids, being less prone to protodeboronation and homocoupling.[7][22] While some boronic esters can be used directly, others may require specific conditions (e.g., the presence of a fluoride source) to facilitate transmetalation.
Q: What is "palladium black" and how can I avoid its formation?
A: Palladium black is the formation of palladium metal aggregates, which precipitate out of the solution.[11] This represents the decomposition of the active catalyst and leads to a reduction in reaction efficiency.[11] It can be caused by high temperatures, improper ligand choice, or the presence of impurities. To avoid this, ensure a stable catalytic system by using an appropriate ligand, avoiding excessive temperatures, and using pure reagents and solvents.[5]
References
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50(5‐6), 664-674. Available at: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme, st-2020-k0400-c. Available at: [Link]
-
Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. Available at: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
A. Poater, et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available at: [Link]
-
M. M. Makgopa, et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(42), 26233–26245. Available at: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Available at: [Link]
-
Denmark, S. E., & Kallem, R. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 51(6), 1436-1446. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Available at: [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(43), 15049-15058. Available at: [Link]
-
Zhang, Y., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(24), 8963. Available at: [Link]
-
Cravotto, G., & Orio, L. (2012). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 17(3), 2765-2801. Available at: [Link]
-
ResearchGate. (2025). (PDF) Suzuki Cross Coupling Reaction-A Review. ResearchGate. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 221. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. books.rsc.org [books.rsc.org]
- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
Welcome to the technical support center for 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (CAS 913836-05-2).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block in cross-coupling reactions.
Introduction to the Reagent
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is a bifunctional molecule featuring a boronic acid moiety, ideal for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and a protected sulfonamide group. The presence of the electron-withdrawing sulfamoyl group and the sterically demanding N-(4-methoxybenzyl) substituent presents unique challenges and opportunities in reaction optimization. This guide will help you navigate these complexities to achieve high yields and purity in your desired products.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during reactions with 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid.
Issue 1: Low or No Product Yield
Q: I am not seeing any formation of my desired product, or the yield is very low. What are the likely causes and how can I fix this?
A: Low or no yield in a Suzuki-Miyaura coupling involving this substrate can stem from several factors, primarily related to catalyst activity, reagent stability, and reaction conditions.
Possible Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated.
-
Solution: Ensure your palladium source is of good quality. If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it needs to be reduced in situ to Pd(0). This process can sometimes be inefficient.[3] Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which are designed for challenging substrates.[3] These are often more efficient at generating the active catalytic species.
-
-
Protodeboronation (Loss of Boronic Acid): Arylboronic acids, especially those with electron-withdrawing groups, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is a common side reaction that consumes your starting material.
-
Solution 1: Choose your base carefully. While a base is essential for activating the boronic acid for transmetalation, overly harsh or highly aqueous basic conditions can accelerate protodeboronation.[3] Start with a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. If you suspect protodeboronation, try using a milder base like K₂CO₃ or even KF.
-
Solution 2: Minimize water in your reaction. While many Suzuki reactions tolerate water, excess water can promote protodeboronation. Use anhydrous solvents and consider adding molecular sieves.
-
Solution 3: Increase the equivalents of the boronic acid. Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help compensate for some loss to this side reaction.[3]
-
-
Steric Hindrance: The bulky N-(4-methoxybenzyl)sulfamoyl group can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to stabilize the palladium center and facilitate coupling of sterically demanding partners.[4] They create a wider coordination sphere around the palladium, allowing bulky substrates to react more efficiently.
-
-
Poor Solubility: If the boronic acid or your coupling partner has poor solubility in the reaction solvent, the reaction will be slow and incomplete.
-
Solution: Choose an appropriate solvent system. A mixture of a non-polar solvent like toluene or dioxane with a more polar co-solvent like DMF or water can improve solubility. For instance, a dioxane/water (e.g., 10:1) mixture is a common starting point.[3]
-
Issue 2: Formation of Homocoupling Side Product
Q: I am observing a significant amount of a biphenyl byproduct derived from my aryl halide, and/or a homocoupled product from the boronic acid. How can I prevent this?
A: Homocoupling is a common side reaction in Suzuki couplings and can occur with either coupling partner.
Possible Causes & Step-by-Step Solutions:
-
Oxygen in the Reaction Mixture: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: Thoroughly degas your reaction mixture. This is critical. Bubble an inert gas (argon or nitrogen) through your solvent for 15-20 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Inefficient Oxidative Addition or Transmetalation: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, or if transmetalation is the rate-limiting step, the palladium center may catalyze the homocoupling of the more reactive species.
-
Solution: Re-evaluate your catalyst and ligand system. A more active catalyst system (e.g., a Buchwald precatalyst with a bulky phosphine ligand) can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[4]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for reaction conditions for a Suzuki-Miyaura coupling with 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid?
A1: A robust starting point for optimization is crucial. The following table outlines a generally effective set of conditions that can be adapted for your specific aryl halide.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Catalyst | XPhos Pd G3 (1-2 mol%) | A modern precatalyst effective for sterically hindered and electron-deficient substrates.[3] |
| Ligand | (Included in precatalyst) | Bulky, electron-rich ligands like XPhos accelerate reductive elimination and stabilize the catalyst.[4][5] |
| Base | K₃PO₄ (2-3 equivalents) | A strong, non-nucleophilic base that effectively promotes transmetalation while minimizing side reactions. |
| Solvent | Dioxane/H₂O (10:1) or Toluene | A common solvent system that balances solubility and reactivity. Ensure solvents are degassed.[3] |
| Temperature | 80-110 °C | Sufficient thermal energy is often required to overcome the activation barrier for challenging couplings. |
| Concentration | 0.1 - 0.5 M | A typical concentration range to ensure efficient reaction kinetics. |
Q2: How should I handle and store 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid?
A2: Like many boronic acids, this compound can be sensitive to air and moisture. It is recommended to store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a cool, dry place. Over time, boronic acids can dehydrate to form boroxines (cyclic trimers), which are often less reactive in Suzuki couplings. If you suspect boroxine formation, it can sometimes be reversed by dissolving the compound in a solvent like THF and adding a small amount of water before use.
Q3: The sulfonamide group in my molecule is sensitive to certain conditions. Are there any incompatibilities I should be aware of?
A3: The N-(4-methoxybenzyl) group is a common protecting group for sulfonamides. While generally stable, it can be cleaved under strongly acidic or certain oxidative/reductive conditions. The conditions for a standard Suzuki-Miyaura coupling are typically compatible with this protecting group. However, avoid strongly acidic workups.
Q4: I am having trouble purifying my final product from residual boronic acid and other boron-containing impurities. What are the best purification strategies?
A4: Boronic acid impurities can be challenging to remove. Here are a few effective methods:
-
Aqueous Base Wash: During your workup, wash the organic layer with an aqueous solution of a base like NaOH or K₂CO₃. This will convert the boronic acid into its more water-soluble boronate salt, which will partition into the aqueous layer.
-
Diol Extraction: Boronic acids form stable complexes with diols. Washing the organic layer with a solution containing a diol like sorbitol can help extract the boronic acid into the aqueous phase.
-
Chromatography: If the above methods are insufficient, column chromatography on silica gel is an option. However, boronic acids can sometimes streak on silica. Using a solvent system with a small amount of a polar solvent like methanol can help improve elution.
Part 3: Experimental Workflow & Diagrams
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for each specific substrate combination.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and finely powdered K₃PO₄ (2.5 equivalents).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1.5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe to achieve the desired concentration (e.g., 0.2 M).
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making flowchart for troubleshooting low-yield reactions.
References
-
Shao, L., et al. (2013). Palladium-catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates With Arylboronic Acids. Organic & Biomolecular Chemistry, 11(45), 7899-906. [Link]
-
Wu, J., et al. (2020). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. [Link]
-
Wang, ZY., et al. (2013). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. [Link]
-
Wang, ZY., et al. (2013). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, (45), 7899. [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2004). A General, Efficient, and Inexpensive Catalyst System for the Cross-Coupling of Aryl Arenesulfonates and Phenylboronic Acid. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
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Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
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ResearchGate. Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. [Link]
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Willis Group, University of Oxford. Research. [Link]
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Li, Y., et al. (2018). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules, 23(10), 2663. [Link]
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ResearchGate. Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene.... [Link]
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ChemRxiv. (2025). Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome. [Link]
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Technical Support Center: Boronic Acid-Based Fluorescent Sensors
Welcome to the technical support center for boronic acid-based fluorescent sensors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the design, synthesis, and application of these powerful analytical tools. Here, we move beyond simple protocols to explain the underlying principles, enabling you to logically diagnose and resolve experimental issues.
Frequently Asked Questions (FAQs)
Q1: My boronic acid-based sensor shows a weak or no fluorescent response to my target analyte (e.g., glucose). What are the primary causes and how can I troubleshoot this?
A1: A weak or absent fluorescent signal is a common issue that can stem from several factors, from fundamental sensor design to experimental conditions.
Underlying Causality: Boronic acid sensors typically rely on the reversible covalent binding with 1,2- or 1,3-diols, which modulates the fluorescence of a proximal fluorophore.[1][2][3] This modulation can occur through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).[4] If this interaction is weak or the signaling mechanism is inefficient, the response will be poor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weak or no sensor response.
Detailed Steps:
-
pH Optimization is Critical: The binding affinity of boronic acids is highly pH-dependent. The boronic acid moiety must be in its anionic, tetrahedral form to efficiently bind diols.[5][6] The optimal pH for sensing is typically between the pKa of the free boronic acid and the pKa of the boronate ester.[6] For most phenylboronic acids, this is in the physiological to slightly alkaline range (pH 7-9).
-
Analyte and Sensor Integrity: Ensure your analyte and sensor are at the expected concentrations and have not degraded.
-
Action: Prepare fresh solutions. Confirm the sensor's purity via techniques like NMR or mass spectrometry. Impurities can quench fluorescence or compete for binding.
-
-
Solubility Issues: Poor water solubility is a known challenge for many organic fluorophores used in sensor design.[9] Aggregation can lead to self-quenching and a diminished fluorescent response.[4][10]
-
Action: If you observe precipitation or turbidity, consider adding a water-miscible organic co-solvent (e.g., DMSO, methanol) to your buffer. However, be aware that this can alter binding constants. For long-term solutions, redesigning the sensor with solubilizing groups (e.g., PEG chains) may be necessary.[9]
-
-
Sensor Design Limitations: The intrinsic affinity of a simple phenylboronic acid for glucose is relatively low compared to other saccharides like fructose.[6][11]
Q2: My sensor is responding to other molecules in my sample, showing poor selectivity. How can I improve this?
A2: Selectivity is a major hurdle, especially in complex biological media where numerous diol-containing molecules exist.
Underlying Causality: The fundamental boronic acid-diol interaction is not highly specific. Any molecule with accessible 1,2- or 1,3-diols can potentially bind.[1][13] For instance, fructose is a common interferent in glucose sensing due to its furanose form presenting an ideal diol for binding, resulting in a much higher binding constant compared to glucose.[6][11]
Strategies for Enhancing Selectivity:
-
Rational Sensor Design:
-
Diboronic Acid Scaffolds: For specific saccharides like glucose, designing a sensor with two boronic acid moieties positioned at a specific distance can dramatically improve selectivity.[12] The rigid linker between the boronic acids acts as a "molecular ruler" to favor binding with the target saccharide over others.[11]
-
Introducing Additional Interactions: Incorporate moieties that can form hydrogen bonds or other non-covalent interactions with the target analyte to further stabilize the complex and enhance selectivity.
-
-
Competitive Displacement Assays: If redesigning the sensor is not feasible, a competitive binding assay can be employed. Here, a fluorescent dye is displaced from a boronic acid-functionalized receptor by the analyte, leading to a change in fluorescence. This approach can be tuned for higher selectivity.
-
Control Experiments: Always run control experiments with potential interfering substances to quantify their effect on the sensor's response. This will help in interpreting your results in complex samples. For example, when measuring glucose, test the sensor's response to fructose, galactose, and mannose to understand its cross-reactivity profile.[6]
Table 1: Representative Binding Affinities of Phenylboronic Acid (PBA) with Common Monosaccharides.
| Monosaccharide | Binding Constant (K) in M⁻¹ | Key Structural Feature for Binding |
| D-Fructose | ~4370 | α-D-fructofuranose form with cis-diols |
| D-Galactose | Higher than glucose | Favorable diol presentation |
| D-Mannose | Higher than glucose | Favorable diol presentation |
| D-Glucose | ~110 | Primarily binds to the less abundant α-D-glucofuranose form |
Note: Values are approximate and can vary with experimental conditions. Data synthesized from multiple sources.[6][11]
Q3: The fluorescence signal of my sensor is unstable and drifts over time. What could be causing this?
A3: Signal instability can be frustrating and can arise from both chemical and photochemical processes.
Underlying Causality:
-
Hydrolytic Instability: Boronate esters are formed through a reversible reaction.[1][2] Changes in pH or water concentration can shift the equilibrium, leading to a drifting signal. The boronate ester bond itself can be susceptible to hydrolysis.[14][15][16]
-
Photobleaching: The fluorophore component of the sensor can be susceptible to photodegradation upon prolonged or high-intensity light exposure.
-
Oxidative Damage: Boronic acids can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS).[17] This can lead to the irreversible deboronation of the sensor, converting the boronic acid to an alcohol and boric acid, thus rendering it inactive.[17]
Troubleshooting Protocol:
Caption: Protocol for mitigating sensor signal instability.
Detailed Steps:
-
Control the Environment:
-
Light: Minimize the excitation light intensity and duration. Use shutters and neutral density filters.
-
Temperature: Use a temperature-controlled cuvette holder, as binding equilibria are temperature-dependent.
-
Oxygen: For sensitive assays, de-gas your buffers to minimize oxidative damage.
-
-
Buffer Stability: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.
-
Sensor Stability by Design:
-
Oxidative Stability: For applications in biological media where ROS are present, consider designing sensors with enhanced oxidative stability. For example, incorporating electron-withdrawing groups on the phenyl ring can diminish electron density on the boron atom, making it less susceptible to oxidation.[17]
-
Photostability: Select fluorophores known for their high photostability (e.g., some rhodamine or cyanine derivatives).
-
In-Depth Troubleshooting Guides
Guide 1: Addressing Aggregation-Induced Emission (AIE) vs. Aggregation-Caused Quenching (ACQ)
A common pitfall is the unintended aggregation of the sensor, which can either quench fluorescence (ACQ) or, in the case of AIE-based sensors, be the source of the signal.[18]
Distinguishing AIE from ACQ:
-
ACQ: In many traditional sensors using fluorophores like pyrene or anthracene, aggregation leads to excimer formation or self-quenching, causing the fluorescence signal to decrease or shift in a manner that complicates analysis.[4]
-
AIE: Some sensors are specifically designed with AIE-active fluorophores (e.g., tetraphenylethene). These molecules are non-emissive when dissolved but become highly fluorescent upon aggregation.[18] In such systems, analyte binding can either induce or disrupt aggregation, leading to a "turn-on" or "turn-off" response.[19]
Experimental Protocol to Test for Aggregation:
-
Dynamic Light Scattering (DLS): Prepare solutions of your sensor at various concentrations in your experimental buffer. Measure the particle size distribution using DLS. The presence of nanoparticles or larger aggregates will be evident.
-
Concentration-Dependent Fluorescence: Measure the fluorescence intensity of the sensor over a wide concentration range.
-
If the fluorescence increases linearly and then plateaus or decreases at high concentrations, ACQ is likely occurring.
-
For an AIE sensor, you may observe very low emission at low concentrations and a sharp increase in fluorescence above a critical aggregation concentration.
-
-
Solvent Study: Measure the fluorescence in a "good" solvent (where it is highly soluble) and a "poor" solvent (where it tends to aggregate). A significant increase in fluorescence in the poor solvent is a hallmark of AIE.
Guide 2: Protocol for Determining Sensor pKa
The pKa of the boronic acid is a critical parameter that dictates the optimal pH range for your assay.
Step-by-Step Protocol:
-
Prepare a Series of Buffers: Create a set of buffers with a range of pH values (e.g., from pH 4 to 11) with constant ionic strength.
-
Prepare Sensor Solutions: Add a constant concentration of your sensor to each buffer.
-
Measure Fluorescence: Record the fluorescence emission spectrum of the sensor in each buffer.
-
Plot the Data: Plot the fluorescence intensity at the emission maximum against the pH.
-
Determine pKa: The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the midpoint of the transition.[7] This should be done in both the absence and presence of a saturating concentration of the target analyte to determine the pKa of the free boronic acid and the boronate ester, respectively.
References
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G. Fang, H. Wang, Z. Bian, et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29563-29585. [Link]
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G. Fang, H. Wang, Z. Bian, et al. (2018). Recent development of boronic acid-based fluorescent sensors. PubMed Central. [Link]
-
W. Yang, H. He, D. G. Drueckhammer. (2013). The progress of selective fluorescent chemosensors by boronic acid. PubMed. [Link]
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G. Fang, H. Wang, Z. Bian, et al. (2018). Recent development of boronic acid-based fluorescent sensors. ResearchGate. [Link]
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A. V. Malkov, M. Barłóg, M. F. M. F. C. M. Costa, et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Semantic Scholar. [Link]
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S. Shomer, N. Zait, T. Vago, et al. (2024). Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. ACS Omega. [Link]
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S. G. Ramisetti, R. K. Mishra, L. Cavallo, et al. (2018). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. KAUST Repository. [Link]
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A. V. Malkov, M. Barłóg, M. F. M. F. C. M. Costa, et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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S. Shomer, N. Zait, T. Vago, et al. (2024). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]
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A. M. B. G. de Oliveira, A. D. G. de Souza, J. L. Kaar, et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
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G. T. Williams, J. L. Kedge, J. S. Fossey. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors. [Link]
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(2026). Diabetes News: New Chemical for Monitoring Blood Glucose. Daily Kos. [Link]
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Y. Zhang, Y. Zhang, Z. Liu, et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. [Link]
-
G. Fang, H. Wang, Z. Bian, et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]
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X. Su, Y. Chen, W. Lin. (2015). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications. [Link]
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K. Shiba, T. Nomoto, H. I. Abd El-maksoud, et al. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. Sensors. [Link]
-
G. T. Williams, J. L. Kedge, J. S. Fossey. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. [Link]
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A. M. T. D. P. G. A. de Alwis, R. M. de Silva, S. K. A. C. de Silva, et al. (2014). A wavelength-ratiometric pH sensitive probe based on the boronic acid moiety and suppressed sugar response. PubMed Central. [Link]
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Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]
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W. Wang, X. Gao, B. Wang. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews. [Link]
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Y. Liu, H. Wang, Y. Zhang, et al. (2023). Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. PubMed Central. [Link]
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Y. Wang, Z. Liu, D. Li. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. PubMed. [Link]
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K. Shiba, T. Nomoto, M. Fujisaki, et al. (2023). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. MDPI. [Link]
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T. D. James, S. M. C. S. D'Silva. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Journal of the Indian Chemical Society. [Link]
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S. Shomer, N. Zait, T. Vago, et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. [Link]
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T. Nomoto, Y. Asakawa, K. Shiba, et al. (2020). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. OUCI. [Link]
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T. Nomoto, Y. Asakawa, K. Shiba, et al. (2020). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. MDPI. [Link]
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M. Oloub, R. Hosseinzadeh, M. Tajbakhsh, et al. (2022). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Publishing. [Link]
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T. Nomoto, K. Miyamoto, Y. Asakawa, et al. (2019). Detection of boronic acid derivatives in cells using a fluorescent sensor. RSC Publishing. [Link]
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S. L. Wiskur, H. Ait-Haddou, J. J. Lavigne, et al. (2001). Progress in boronic acid-based fluorescent glucose sensors. PubMed. [Link]
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Technical Support Center: Enhancing the Selectivity of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
Welcome to the technical support center for 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their experiments. Here, we address common questions and troubleshooting scenarios encountered when aiming to improve the selectivity of molecules derived from this compound, particularly in the context of targeted protein degradation and enzyme inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid and why is selectivity important?
Answer: 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is classified as a "Protein Degrader Building Block"[1][2]. This indicates its primary utility is in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[3][4][5]. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase to it[3][4][5].
In this context, 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid serves as a precursor to the "warhead" component of the PROTAC, which binds to the target protein. The boronic acid moiety is a well-established pharmacophore for inhibiting serine proteases, where it forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site[6][7][8].
Selectivity is paramount to minimize off-target effects. A non-selective PROTAC could lead to the degradation of unintended proteins, causing cellular toxicity and confounding experimental results. Improving selectivity ensures that the PROTAC primarily degrades the intended protein of interest, leading to cleaner data and a better therapeutic window in drug development.
Q2: We are observing off-target effects with our PROTAC derived from this building block. Which parts of the molecule can be modified to enhance selectivity?
Answer: The selectivity of a molecule derived from 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is a composite of the contributions from its three main components: the phenylboronic acid, the sulfonamide linker, and the N-(4-Methoxybenzyl) group. Each of these can be systematically modified to improve selectivity.
Here is a breakdown of the modifiable components and the rationale for their alteration:
| Molecular Component | Role in Selectivity | Rationale for Modification |
| Phenylboronic Acid Moiety | The "warhead" that binds to the target protein, often a serine protease. The boron atom forms a reversible covalent bond with the catalytic serine. | Modifications to the phenyl ring can exploit unique features of the target's active site. Adding substituents can create favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) or steric hindrance that disfavors binding to off-target proteins. |
| Sulfonamide Linker | Orients the other components and can participate in binding interactions within the active site. | The geometry and electronic properties of the sulfonamide group can influence binding affinity and selectivity. Replacing it with other linkers (e.g., amides) can alter the presentation of the warhead to the target.[9][10][11] |
| N-(4-Methoxybenzyl) Group | Can act as a protecting group or as a key part of the pharmacophore that interacts with the target protein. | The 4-methoxybenzyl (PMB) group is relatively large and can be modified to better fit the topology of the target's active site. Smaller or larger groups, or those with different electronic properties, can be substituted to fine-tune selectivity. |
Below is a diagram illustrating the key modifiable regions of the molecule.
Caption: Key modifiable regions for enhancing selectivity.
Troubleshooting Guides
Scenario 1: My PROTAC shows activity against multiple serine proteases. How can I improve its selectivity for my target?
This is a common challenge, as the active sites of serine proteases can be highly conserved. Here’s a systematic approach to enhancing selectivity:
Step 1: Analyze the Structure-Activity Relationship (SAR)
-
Hypothesis: The current molecule fits well into the active sites of multiple proteases.
-
Action: Synthesize a small library of analogs with modifications to the phenylboronic acid ring. For example, add small alkyl or halogen groups at the ortho- or para- positions relative to the boronic acid.
-
Rationale: Even minor steric or electronic changes can disrupt binding to off-target proteases while maintaining or improving affinity for the desired target. Computational docking studies can help predict which substitutions are most likely to be beneficial.
Step 2: Modify the N-Substituent
-
Hypothesis: The 4-methoxybenzyl group may be making non-specific hydrophobic interactions.
-
Action: Replace the 4-methoxybenzyl group with a variety of other substituents. Consider both smaller (e.g., benzyl, methyl) and larger or more polar groups.
-
Rationale: The S1 pocket of serine proteases, which often accommodates the side chain of the substrate's P1 residue, can vary significantly in size and character. Tailoring the N-substituent to better match the unique features of your target's S1 pocket is a powerful strategy for improving selectivity.[6][12]
Experimental Protocol: Synthesis of N-Substituted Analogs
-
Deprotection (if necessary): If the starting material is N-(4-Methoxybenzyl)-3-sulfamoylphenylboronic acid, the PMB group can be cleaved under oxidative or acidic conditions. However, it is often more practical to start from 3-sulfamoylphenylboronic acid.
-
Sulfonamide Formation: React 3-sulfamoylphenylboronic acid with the desired benzyl halide (e.g., benzyl bromide, 4-chlorobenzyl bromide) in the presence of a suitable base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent like DMF or acetonitrile.
-
Purification: Purify the resulting N-substituted analog using column chromatography or recrystallization.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for synthesizing N-substituted analogs.
Scenario 2: The affinity of my inhibitor is good, but it has poor cellular permeability.
Answer: Poor cell permeability is a frequent hurdle. Boronic acids can be highly polar, and the overall physicochemical properties of the molecule may not be optimal for crossing the cell membrane.
Step 1: Increase Lipophilicity
-
Hypothesis: The molecule is too polar to efficiently cross the lipid bilayer of the cell membrane.
-
Action: Introduce more lipophilic groups. This can be done by:
-
Replacing the 4-methoxybenzyl group with a more lipophilic substituent, such as a biphenylmethyl or naphthylmethyl group.
-
Adding lipophilic substituents to the phenylboronic acid ring.
-
-
Rationale: Increasing the lipophilicity (logP) of a molecule can enhance its ability to partition into the cell membrane. However, be mindful that excessive lipophilicity can lead to poor solubility and non-specific binding.
Step 2: Boronic Acid Pro-drugs
-
Hypothesis: The free boronic acid is too polar for passive diffusion.
-
Action: Temporarily mask the boronic acid as a boronate ester. A common strategy is to form a cyclic ester with a diol like pinacol. This ester is generally more lipophilic and can be hydrolyzed back to the active boronic acid inside the cell.
-
Rationale: This pro-drug approach can significantly improve cell permeability without altering the pharmacophore that binds to the target.
Experimental Protocol: Formation of a Pinacol Boronate Ester
-
Reaction Setup: Dissolve the 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid in an anhydrous solvent such as THF or dichloromethane.
-
Add Reagent: Add 1.1 equivalents of pinacol to the solution.
-
Stir: Stir the reaction mixture at room temperature. The reaction can be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The resulting pinacol ester can often be used without further purification, or it can be purified by column chromatography.
References
-
Peptidic boronic acid Plasmodium falciparum SUB1 inhibitors with improved selectivity over human proteasome. PubMed Central. Available at: [Link]
-
Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. PubMed Central. Available at: [Link]
-
Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. PubMed Central. Available at: [Link]
-
Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-lactamase Inhibitors. PubMed. Available at: [Link]
-
Sulfonamidoboronic Acids as “Cross-Class” Inhibitors of an Expanded-Spectrum Class C Cephalosporinase, ADC-33, and a Class D. Semantic Scholar. Available at: [Link]
-
Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. National Institutes of Health. Available at: [Link]
-
Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as beta-lactamase inhibitors. IRIS Unimore. Available at: [Link]
-
Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. Available at: [Link]
-
Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS. Available at: [Link]
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Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI. Available at: [Link]
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Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. National Institutes of Health. Available at: [Link]
-
Structure Activity Relationship (SAR) of Sulfonamides. YouTube. Available at: [Link]
-
Recent Advances in PROTACs for Drug Targeted Protein Research. PubMed Central. Available at: [Link]
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Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]
-
PHOTACs enable optical control of protein degradation. PubMed Central. Available at: [Link]
-
Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. PubMed Central. Available at: [Link]
-
Ligand and structure-based approaches for the exploration of structure–activity relationships of fusidic acid derivatives as antibacterial agents. Frontiers. Available at: [Link]
-
Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, min 96%, 1 gram. LabAlley. Available at: [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Available at: [Link]
-
(4-Methoxyphenyl)boronic acid. PubChem. Available at: [Link]
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- 9. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as beta-lactamase inhibitors [iris.unimore.it]
- 12. Peptidic boronic acid Plasmodium falciparum SUB1 inhibitors with improved selectivity over human proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important building block. My aim is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges and achieve high purity for your downstream applications.
Introduction: The Unique Challenges of a Multifunctional Molecule
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is a molecule that presents a unique set of purification challenges due to its combination of functional groups: an acidic boronic acid, a secondary acidic proton on the sulfonamide nitrogen, and a moderately labile N-(4-methoxybenzyl) (PMB) protecting group. These features can lead to issues with chromatographic smearing, co-elution of impurities, and potential degradation during purification. This guide will walk you through these challenges with logical, step-by-step solutions.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should expect in my crude 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid?
Understanding the potential impurities is the first step in designing an effective purification strategy. The impurities will largely depend on the synthetic route, but a common approach involves the reaction of 3-chlorosulfonylphenylboronic acid (or its ester) with 4-methoxybenzylamine.
Common Impurity Profile:
| Impurity Class | Specific Examples | Origin |
| Starting Materials | 3-Halophenylboronic acid, 4-methoxybenzylamine | Incomplete reaction |
| Reaction Byproducts | Boroxine (trimeric anhydride of the product) | Dehydration of the boronic acid |
| N,N-bis(4-methoxybenzyl)sulfamoylphenylboronic acid | Reaction of a second molecule of 4-methoxybenzylamine | |
| Degradation Products | 3-Sulfamoylphenylboronic acid (PMB cleavage) | Exposure to strong acids[1][2] |
| 3-[N-(4-Hydroxybenzyl)sulfamoyl]phenylboronic acid | O-demethylation under harsh acid/base conditions[3] | |
| 3-Sulfamoylbenzene (Protodeboronation) | Loss of the boronic acid group, often catalyzed by acid/base and heat[4] |
Caption: Common impurities in the synthesis of the target molecule.
FAQ 2: My compound is streaking badly on my silica gel TLC plate and I'm getting poor recovery from my column. What's happening?
This is a classic problem when purifying boronic acids on silica gel. The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption and band tailing.[5]
Solutions:
-
Acidify the Eluent: Adding a small amount of a volatile acid (e.g., 0.5-2% acetic acid) to your mobile phase can help to protonate the silanol groups, reducing their interaction with the boronic acid and leading to sharper peaks.
-
Use Boric Acid-Treated Silica: Pre-treating your silica gel with a boric acid solution can "cap" the active sites, significantly improving chromatographic performance for boronic esters and acids.[5]
-
Switch to a Different Stationary Phase: Consider using neutral alumina for less polar boronic acids or reversed-phase (C18) silica for more polar compounds.
FAQ 3: Can I use an acid-base extraction to purify my compound? The two acidic protons are confusing me.
Yes, an acid-base extraction can be a very powerful purification technique for this molecule, but it requires careful pH control due to the two acidic protons: the boronic acid (pKa ~7-8) and the sulfonamide N-H (pKa ~9-10). The electron-withdrawing sulfonamide group lowers the pKa of the boronic acid compared to simple phenylboronic acid (pKa ~8.8).[6]
Workflow for Acid-Base Extraction:
Caption: Workflow for acid-base extraction purification.
Key Consideration: By using a weak base like sodium bicarbonate, you can selectively deprotonate the more acidic boronic acid without significantly deprotonating the sulfonamide. This allows for the efficient transfer of your product into the aqueous phase, leaving less acidic or neutral impurities behind in the organic layer.
Troubleshooting Guide
Problem 1: My final product's NMR shows the absence of the boronic acid group, but a proton in its place.
Diagnosis: You are likely observing protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom. This can be particularly problematic for electron-rich boronic acids or under harsh acidic or basic conditions, especially with heating.[4]
Preventative Measures:
-
Avoid Strong Acids: If you need to perform an acid wash, use a dilute solution (e.g., 0.1 M HCl) and perform the extraction at low temperatures (0-5 °C).
-
Buffer Your Reactions: In subsequent reactions like Suzuki couplings, ensure your basic conditions are well-buffered to avoid excessively high pH.
-
Temperature Control: Keep temperatures as low as reasonably possible during workup and purification steps.
Problem 2: I see a new peak in my mass spec corresponding to the loss of the 4-methoxybenzyl group.
Diagnosis: The PMB group is susceptible to cleavage under strongly acidic conditions. Reagents like trifluoroacetic acid (TFA), often used in HPLC or for deprotection, will readily cleave the PMB group.[1][2]
Solutions:
-
Purification Method Selection: Avoid purification methods that employ strong acids. If using reversed-phase HPLC, use a mobile phase buffered closer to neutral pH if possible.
-
Recrystallization: This is often the gentlest method of purification and avoids harsh pH conditions.
Recommended Recrystallization Protocol:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, and water) at room temperature and at boiling. A good recrystallization solvent will dissolve the compound when hot but not when cold.[7]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Problem 3: My product appears to be contaminated with a trimeric species (boroxine).
Diagnosis: Boronic acids can reversibly form cyclic, trimeric anhydrides called boroxines upon dehydration. This is often observed when drying the product extensively under high vacuum and heat.[8] While boroxines are often competent in subsequent reactions like Suzuki couplings, their presence can complicate analytical characterization and affect the stoichiometry of your reactions.
Mitigation and Removal:
-
Controlled Drying: Avoid excessive heating when drying the final product. Drying under high vacuum at room temperature is usually sufficient.
-
Re-equilibration: The formation of boroxines is reversible. Dissolving the product in a solvent system containing a small amount of water and then re-isolating it can often convert the boroxine back to the monomeric boronic acid.
-
Purification as a Boronate Ester: If boroxine formation is a persistent issue, consider purifying the compound as its pinacol boronate ester, which is much less prone to dehydration. The ester can then be hydrolyzed back to the boronic acid just before use.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethyl Acetate/Hexane
-
Place 1.0 g of crude 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid in a 50 mL Erlenmeyer flask.
-
Add ethyl acetate (~10-15 mL) and heat the mixture to a gentle boil on a hot plate until all the solid dissolves.
-
Remove the flask from the heat and allow it to cool slightly.
-
Slowly add hexane dropwise until the solution becomes faintly cloudy.
-
Reheat the solution gently until it becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold 1:1 ethyl acetate/hexane.
-
Dry the purified crystals under vacuum at room temperature.
Protocol 2: Flash Chromatography using Boric Acid-Treated Silica Gel
Preparation of Boric Acid-Treated Silica:
-
Prepare a 5% w/v solution of boric acid in methanol.
-
Create a slurry of your silica gel in the boric acid/methanol solution (approx. 5.5 mL of solution per gram of silica).
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration and wash the treated silica with ethanol.
-
Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.[5]
Chromatography:
-
Dry-load your crude sample onto a small amount of the treated silica.
-
Pack a column with the boric acid-treated silica gel using your starting eluent.
-
Elute the column with a gradient of ethyl acetate in hexane, containing 1% acetic acid throughout. For example, start with 20% ethyl acetate/hexane and gradually increase to 60-70% ethyl acetate.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Liu, X., & Scouten, W. H. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Journal of Chromatography A, 1191(1-2), 113–120. [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 43(10), 1599-1601. [Link]
-
D'hooghe, M., et al. (2011). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 54(15), 5424-5437. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]
-
Willis Group, University of Oxford. Research. [Link]
-
Liu, X., & Scouten, W. H. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A. [Link]
-
HDH Pharma Inc. 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, min 96%, 1 gram. [Link]
-
Zhang, Q., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Materials Science, 52(14), 8427-8438. [Link]
-
Kappe, C. O., et al. (1996). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Molecules, 1(1), 1-13. [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]
-
Organic Syntheses. (2004). Arylboronic Acids. [Link]
- Google Patents. (2005).
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
-
Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1056-1065. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
stability issues with 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid in solution
Welcome to the technical support center for 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (CAS No. 913836-05-2).[1] This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to Arylboronic Acid Stability
Arylboronic acids are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their stability in solution can be a significant concern. The boronic acid moiety is susceptible to several degradation pathways, primarily oxidation and protodeboronation, which can be influenced by various experimental conditions.[2][3][4] This guide will provide a structured, question-and-answer approach to troubleshoot and mitigate these stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing a decrease in the concentration of my 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid stock solution over time. What could be the cause?
This is a common issue and can be attributed to several factors. The primary culprits are degradation of the boronic acid moiety and inappropriate storage.
Troubleshooting Steps:
-
Review Your Solvent Choice: What solvent are you using? While many organic solvents are suitable, the presence of water or reactive impurities can accelerate degradation.
-
Check for Oxidizing Agents: Is your solvent free of peroxides? Are your reactions performed under an inert atmosphere? Arylboronic acids are susceptible to oxidation.[2][4]
-
Evaluate Storage Conditions: How is the solution being stored? Exposure to light, elevated temperatures, and atmospheric oxygen can promote degradation.
-
Assess pH of Aqueous Solutions: If you are working in an aqueous or protic solvent, the pH is critical. Both acidic and basic conditions can promote protodeboronation.[5]
Q2: What are the main degradation pathways for my arylboronic acid?
Understanding the degradation mechanisms is key to preventing them. For arylboronic acids like 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, two pathways are of primary concern:
-
Oxidative Deboronation: This process converts the boronic acid to a phenol. It can be initiated by reactive oxygen species (ROS) or other oxidizing agents present in the reaction mixture.[2][4]
-
Protodeboronation: This involves the cleavage of the carbon-boron bond by a proton source, typically water, to yield the corresponding arene. This can be catalyzed by both acids and bases.[5]
Below is a diagram illustrating these degradation pathways.
Caption: Major degradation pathways for arylboronic acids.
Q3: I suspect my compound is degrading. How can I confirm this and identify the byproducts?
A systematic analytical approach is necessary to monitor the stability of your compound.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the parent compound and detecting the appearance of degradation products. A stability-indicating method should be developed to ensure separation of all relevant species.[3]
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity than HPLC and provides mass information, which is invaluable for identifying the structures of degradation products.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be powerful tools for structural elucidation of the parent compound and its degradants. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment.[3]
| Technique | Purpose | Key Considerations |
| HPLC-UV | Quantify parent compound and known impurities. | Develop a stability-indicating method. |
| UPLC-MS | Identify unknown degradation products. | Optimize ionization for boronic acids. |
| ¹H NMR | Structural confirmation of parent and byproducts. | Monitor for disappearance of boronic acid protons and appearance of new aromatic signals. |
| ¹¹B NMR | Directly observe the boronic acid moiety. | A shift in the ¹¹B signal can indicate degradation or complexation.[3] |
Best Practices for Handling and Storage
To minimize stability issues, adhere to the following guidelines when preparing and storing solutions of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid.
Protocol: Preparation of a Stock Solution
-
Solvent Selection and Preparation:
-
Use high-purity, anhydrous solvents.
-
If using a solvent prone to peroxide formation (e.g., THF, dioxane), ensure it is freshly distilled or tested for peroxides.
-
Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
-
Weighing and Dissolution:
-
Weigh the solid compound rapidly to minimize exposure to atmospheric moisture.
-
Perform all manipulations under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Dissolve the compound in the degassed solvent. Gentle sonication can be used to aid dissolution.
-
-
Storage of the Stock Solution:
-
Store the solution in a tightly sealed vial with a Teflon-lined cap.
-
Protect the solution from light by using an amber vial or wrapping the vial in aluminum foil.
-
Store at a low temperature, typically -20°C.
-
Before use, allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
-
Caption: Recommended workflow for preparing and storing arylboronic acid solutions.
Q4: Are there any chemical additives that can improve the stability of my boronic acid solution?
While the best approach is to prevent degradation through proper handling, certain additives can be beneficial in specific applications.
-
Antioxidants: For applications where oxidative degradation is a major concern, the addition of a radical scavenger like butylated hydroxytoluene (BHT) may be considered. However, this should be tested to ensure it does not interfere with downstream reactions.
-
Dehydrating Agents: In non-aqueous solutions, the addition of molecular sieves can help to scavenge trace amounts of water and prevent hydrolysis.
Important Note: The compatibility of any additive with your specific experimental setup must be validated.
References
- Bull, J. A., & Brown, S. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1063–1067.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Karki, R. G., & Gunda, P. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020583118.
- Singh, R. P., & Murthy, V. S. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(11), 3567-3573.
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Boronic acid. In Wikipedia. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for Mitigating Boronic Acid Deboronation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating challenge in synthetic chemistry: the deboronation of boronic acids and their derivatives during reactions. Understanding and controlling this undesired side reaction is critical for improving reaction yields, simplifying purification, and ensuring the overall success of your synthetic campaigns.
Introduction: The Challenge of Deboronation
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Despite their versatility, boronic acids can be susceptible to decomposition via cleavage of the carbon-boron (C-B) bond, a process known as deboronation.[3] This leads to the formation of a simple arene (from an aryl boronic acid) instead of the desired coupled product, consuming the starting material and reducing the reaction's efficiency.
This guide will walk you through the primary mechanisms of deboronation, provide strategies to diagnose the issue in your reactions, and offer robust, field-proven solutions to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid deboronation, and why is it a problem?
A: Deboronation is a chemical process where the boronic acid group (-B(OH)2) is cleaved from its organic substituent and replaced by a hydrogen atom.[3] This is a significant side reaction in many metal-catalyzed cross-coupling reactions.[3] The primary issue is the loss of the boronic acid nucleophile, which leads to reduced yields of the desired cross-coupled product and the formation of a "proto-deboronated" byproduct. This not only impacts efficiency but also complicates the purification of the final product.
Q2: What are the main types of deboronation I should be aware of?
A: There are two primary pathways through which deboronation occurs:
-
Protodeboronation: This is the most common pathway, involving the protonolysis of the C-B bond.[3] It is highly dependent on factors like pH, temperature, and the electronic properties of the boronic acid itself.[3][4] The reaction can be catalyzed by acid or base.[3]
-
Oxidative Deboronation: This pathway involves the oxidation of the boronic acid, which converts the C-B bond into a C-O bond, ultimately yielding a phenol (from an aryl boronic acid) and boric acid.[5][6] This is particularly problematic in reactions exposed to air (oxygen) or those where reactive oxygen species (ROS) like peroxides are present or generated.[5][7][8]
Q3: Are certain boronic acids more prone to deboronation than others?
A: Yes, the stability of a boronic acid is highly dependent on its structure. Generally:
-
Electron-deficient arylboronic acids and some electron-rich heterocyclic derivatives are particularly susceptible to protodeboronation.[9]
-
2-Heterocyclic, vinyl, and cyclopropyl boronic acids are known to be inherently unstable and can decompose on the benchtop or in solution.[10][11]
-
Boronic acids containing basic nitrogen atoms, like 2-pyridine boronic acid , can form zwitterionic species at neutral pH, which can accelerate deboronation.[3]
Visualizing the Deboronation Problem
To effectively troubleshoot, it's crucial to understand the competing reaction pathways. The desired productive pathway (e.g., Suzuki-Miyaura coupling) is in a constant battle with the unproductive deboronation pathway.
Caption: Competing pathways: Suzuki-Miyaura coupling vs. Deboronation.
Troubleshooting Guide: Pinpointing and Solving Deboronation
If you suspect deboronation is compromising your reaction, use the following guide to diagnose and address the root cause.
Issue 1: Low yield of desired product with significant formation of a deboronated byproduct (e.g., Ar-H).
This is the classic symptom of protodeboronation.
Potential Causes & Solutions
| Cause | Scientific Rationale | Recommended Solution(s) |
| Harsh Base or Incorrect pH | Strong bases (e.g., NaOH) or incorrect pH can accelerate protodeboronation. The reaction rate is often minimized at neutral pH for simple aryl boronic acids.[3] For basic heteroaromatic boronic acids, both acidic and basic conditions can suppress the formation of a highly reactive zwitterionic intermediate.[3] | 1. Switch to a milder base: Try using K₃PO₄, K₂CO₃, or CsF instead of hydroxides.[10][11] 2. Buffer the reaction: For sensitive substrates, maintaining a specific pH can be critical. |
| High Reaction Temperature | Higher temperatures increase the rate of all reactions, including deboronation.[4] | 1. Lower the temperature: Screen the reaction at a lower temperature (e.g., 60 °C instead of 100 °C). 2. Use a more active catalyst: Employ a highly active catalyst system (e.g., with bulky, electron-rich phosphine ligands like SPhos or XPhos) that allows the reaction to proceed at a lower temperature.[1][10][11] |
| Prolonged Reaction Time | The longer the boronic acid is exposed to reaction conditions, the more opportunity there is for it to decompose. | 1. Optimize catalyst loading: Increasing the catalyst loading may drive the productive reaction to completion faster. 2. Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to prevent product degradation and minimize side reactions. |
| Presence of Water | Water is a proton source and is required for the hydrolysis of boronate esters to the active boronic acid. However, an excessive amount can promote protodeboronation. | 1. Use anhydrous conditions: For particularly sensitive substrates, running the reaction under strictly anhydrous conditions may be beneficial.[4] 2. Control water content: If using a biphasic system, carefully control the amount of water. A common ratio is 5:1 to 10:1 organic solvent to water.[10][11] |
Issue 2: Formation of phenolic byproducts (Ar-OH) or homocoupled boronic acid (Ar-Ar).
This points towards oxidative deboronation or palladium-catalyzed homocoupling, often exacerbated by oxygen.
Potential Causes & Solutions
| Cause | Scientific Rationale | Recommended Solution(s) |
| Presence of Oxygen | Oxygen can lead to the formation of peroxide species which cause oxidative deboronation.[12] It can also lead to the formation of Pd(II) species that promote the homocoupling of two boronic acid molecules.[1] | 1. Thoroughly degas all solvents and the reaction mixture: Use a robust technique like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. 2. Maintain a positive inert gas atmosphere: Ensure the reaction is run under a balloon of Argon or Nitrogen. |
| Oxidatively Unstable Boronic Acid | Some boronic acids are inherently prone to oxidation, especially in biological contexts or when reactive oxygen species are present.[5][13] | 1. Add an antioxidant: In some cases, small amounts of a radical inhibitor like BHT can be beneficial, though compatibility with the catalyst should be checked. 2. Use a protected boronic acid form: (See Issue 3). |
Issue 3: The boronic acid is known to be unstable and decomposes even before the reaction.
For inherently unstable boronic acids (e.g., 2-furyl, vinyl, cyclopropyl), a different strategy is required.
Potential Causes & Solutions
| Cause | Scientific Rationale | Recommended Solution(s) |
| Inherent Instability of the Free Boronic Acid | The free boronic acid has a low activation barrier to decomposition pathways like protodeboronation, oxidation, or polymerization.[10][11] | 1. Use a "Slow-Release" Strategy: This is the most powerful approach. Instead of using the free boronic acid, use a stable precursor that slowly hydrolyzes under the reaction conditions to generate a low, steady concentration of the active boronic acid. This minimizes its decomposition while still allowing it to participate in the catalytic cycle.[3][12] |
Advanced Strategy: The Slow-Release Approach with MIDA Boronates
The "slow-release" strategy is a game-changer for handling unstable boronic acids. The most widely adopted and versatile reagents for this purpose are N-methyliminodiacetic acid (MIDA) boronates .[10][11]
Why MIDA Boronates Work:
-
Benchtop Stability: MIDA boronates are typically crystalline, free-flowing solids that are stable to air and moisture indefinitely.[14] This contrasts sharply with their corresponding free boronic acids, which can degrade significantly in days.[11]
-
Chromatography Compatible: They are stable to silica gel chromatography, allowing for easy purification.[14]
-
Controlled Deprotection: Under mild basic conditions (e.g., K₃PO₄ in aqueous dioxane), MIDA boronates hydrolyze slowly to release the free boronic acid in situ.[11] This keeps the concentration of the unstable intermediate low, preventing its decomposition.[12]
Caption: Workflow for the slow-release of boronic acids from stable MIDA boronates.
Protocol: General Procedure for Suzuki-Miyaura Coupling Using a MIDA Boronate
This protocol is a robust starting point for coupling aryl/heteroaryl chlorides with unstable boronic acids via their MIDA esters.[10][11]
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
MIDA Boronate (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol %)
-
SPhos (10 mol %)
-
Potassium Phosphate (K₃PO₄, 7.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add the aryl halide, MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Add degassed 1,4-dioxane and degassed water via syringe to create a 5:1 solvent mixture (e.g., 5 mL dioxane, 1 mL water). The final concentration should be approximately 0.07 M with respect to the limiting reagent.
-
Place the vial in a preheated heating block at 60 °C and stir vigorously for the required reaction time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Analytical Methods for Detecting Deboronation
Confirming and quantifying deboronation is crucial for effective troubleshooting.
| Technique | Application |
| LC-MS | The most common method. Allows for the identification of the desired product, unreacted starting materials, and the deboronated byproduct by their respective mass-to-charge ratios. |
| GC-MS | Useful for volatile byproducts. Can be used to quantify boronic acid impurities, sometimes requiring derivatization to improve volatility.[15] |
| ¹H NMR | Can be used to analyze the crude reaction mixture. The aromatic proton that replaces the boronic acid group often appears in a distinct region of the spectrum, allowing for quantification relative to an internal standard. |
| ICP-MS / ICP-OES | These techniques measure total boron content.[15] They are less useful for diagnosing deboronation (which consumes boron) but are critical for quantifying residual boron impurities in a final API.[15] |
This guide provides a framework for understanding, diagnosing, and solving the common problem of boronic acid deboronation. By carefully selecting reaction parameters and employing advanced strategies like slow-release from MIDA boronates, researchers can significantly improve the efficiency and reliability of their cross-coupling reactions.
References
-
Zou, L. et al. (2012). Highly efficient aerobic oxidative hydroxylation of arylboronic acids: Photoredox catalysis using visible light. Angew. Chem. Int. Ed. Engl., 51, 784–788. [Link]
-
Larkin, J. D. et al. (2008). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. J Phys Chem A, 112(14), 3099–3110. [Link]
-
Knapp, D. M. et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc., 140(16), 5503–5515. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angew. Chem. Int. Ed., 53(15), 3970-3971. [Link]
-
Sikora, A. et al. (2020). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Antioxid Redox Signal, 33(14), 1025-1046. [Link]
-
Gillis, E. P. et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc., 131(22), 7544–7545. [Link]
-
Pinto, M. et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1271. [Link]
-
Knapp, D. M. et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc., 131(22), 7544-7545. [Link]
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Raines, R. T. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10), e2013691118. [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia. [Link]
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Labutti, J. et al. (2006). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology, 19(4), 539-546. [Link]
-
Raines, R. T. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 118(10). [Link]
-
Li, P. et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Reddit User Discussion. (2024). For the pro's (Suzuki). r/Chempros. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
-
Sigman, M. S. et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Liu, Z. et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13874-13890. [Link]
- Burke, M. D. et al. (2012). Slow release of organoboronic acids in cross-coupling reactions.
-
Li, Y. & Liu, Z. (2006). Boronic Acids as Ligands for Affinity Chromatography. Chinese Journal of Chemistry, 24(5), 697-703. [Link]
-
Hall, D. G. et al. (2025). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Angew. Chem.. [Link]
-
Raines, R. T. et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. University of Wisconsin-Madison. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Sumitomo Kagaku. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Chemical. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-442. [Link]
-
B'Hymer, C. et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-25. [Link]
-
Engle, K. M. et al. (2023). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. Angew. Chem. Int. Ed., 62(39), e202307993. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Wang, S. et al. (2021). Metal–Organic Frameworks with Boronic Acid Suspended and Their Implication for cis-Diol Moieties Binding. Crystals, 11(8), 941. [Link]
-
Farhat, A. et al. (2015). Analytical techniques for boron quantification supporting desalination processes-- A review. Desalination, 356, 164-172. [Link]
-
Kumar, A. et al. (2021). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 12(3), 864-878. [Link]
-
Kool, J. et al. (2005). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Analytica Chimica Acta, 530(2), 269-275. [Link]
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refining protocols for experiments with 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
Welcome to the technical support center for 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this compound in your experiments. As your Senior Application Scientist, I have structured this guide to address potential challenges and provide solutions grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid.
Q1: How should I properly store and handle 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid?
A1: Proper storage and handling are crucial to maintain the integrity of your boronic acid. Like many phenylboronic acid derivatives, this compound is likely sensitive to air and moisture.[1][2] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] For long-term storage, refrigeration is advised.[1][2] When handling the compound, use personal protective equipment, including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or a fume hood to avoid inhalation of dust.[3][4][5]
Q2: What are the expected solubility characteristics of this compound?
Q3: What are the common side reactions to be aware of when using boronic acids?
A3: The most common side reactions for boronic acids, particularly in the context of cross-coupling reactions, are protodeboronation, oxidation, and homocoupling.[9]
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be catalyzed by acid, base, or metal salts.[9]
-
Oxidation: Exposure to oxygen can lead to the oxidation of the boronic acid.
-
Homocoupling: In the presence of a palladium catalyst, two molecules of the boronic acid can couple to form a biphenyl derivative. This is often exacerbated by the presence of oxygen.[10]
Q4: What is the significance of the 4-methoxybenzyl (PMB) group on the sulfamoyl nitrogen?
A4: The 4-methoxybenzyl (PMB) group is a common protecting group for amines and related functionalities. It is generally stable to a range of reaction conditions but can be removed under oxidative or strongly acidic conditions.[11] In the context of this molecule, it may serve to modulate the electronic properties of the sulfamoyl group or to allow for selective deprotection at a later synthetic stage.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you may encounter.
Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling is a primary application for boronic acids.[12] If you are experiencing low to no yield, the following guide can help you diagnose the issue.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in-situ.[13] | The catalytic cycle of the Suzuki-Miyaura reaction requires a Pd(0) species to initiate oxidative addition.[10] |
| Oxygen Contamination | Properly degas your solvent and reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[13] | Oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[10][13] |
| Base Incompatibility | The choice of base is critical. Common bases include carbonates, phosphates, and hydroxides. The base's strength and solubility can significantly impact the reaction. | The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation to the palladium center.[9] |
| Solvent Effects | Ensure your solvent system is appropriate. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used.[10] | Water can play a crucial role in the catalytic cycle, and the solvent must be able to dissolve all reaction components to a sufficient extent. |
| Boronic Acid Decomposition | Use fresh or properly stored boronic acid. Consider converting the boronic acid to a more stable derivative, such as a boronate ester, if decomposition is suspected. | Boronic acids can degrade over time, especially if not stored under inert conditions.[14] |
Workflow for Troubleshooting a Failed Suzuki-Miyaura Reaction:
Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.
Addressing Solubility and Stability Issues
Issue 2: Difficulty Dissolving the Boronic Acid
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Solvent | Test a range of solvents from nonpolar to polar aprotic and polar protic on a small scale. | "Like dissolves like" is a fundamental principle. The polarity of the solvent must be compatible with the solute. |
| Low Temperature | Gentle warming of the solvent may increase the solubility of the boronic acid. | Solubility of solids in liquids generally increases with temperature. |
| Formation of Anhydrides | Boronic acids can form cyclic anhydrides (boroxines) upon standing, which may have different solubility profiles. | The equilibrium between the boronic acid and its boroxine can be shifted by the solvent and temperature. |
Issue 3: Suspected Decomposition of the Boronic Acid in Solution
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Protodeboronation | If your reaction is run in a protic solvent or with acidic/basic additives, consider minimizing the time the boronic acid is in solution before the reaction is initiated. | The C-B bond can be susceptible to cleavage under certain conditions.[9] |
| Oxidative Degradation | Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere. | Organoboron compounds can be oxidized in the presence of air.[15] |
| Instability to Light | Protect your reaction from light if you observe discoloration or degradation over time. | Some organic molecules are photosensitive. |
Interpreting Analytical Data
Issue 4: Ambiguous Spectroscopic Data
| Analytical Technique | Common Issue | Troubleshooting/Interpretation Tip |
| ¹H NMR | The B(OH)₂ protons are often broad and may exchange with D₂O. | The disappearance of the B(OH)₂ signal upon addition of a drop of D₂O can confirm its presence. |
| Mass Spectrometry | The compound may not give a clear molecular ion due to fragmentation or the formation of adducts. | Look for characteristic isotopic patterns of boron and analyze fragmentation patterns to deduce the structure.[16] |
| FTIR | The O-H and B-O stretches can be broad and overlap with other signals. | Look for the characteristic stretches in the fingerprint region to support your structural assignment. |
Part 3: Experimental Protocols
Protocol 1: General Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction with 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for your specific substrate.
Materials:
-
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, aryl halide, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Assessing the Stability of the Boronic Acid
This protocol can be used to assess the stability of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid under your proposed reaction conditions.
Materials:
-
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
-
Internal standard (e.g., a stable compound with a distinct NMR signal)
-
NMR solvent (deuterated)
-
Your proposed reaction solvent and base
Procedure:
-
Prepare a stock solution of the boronic acid and the internal standard in the deuterated NMR solvent.
-
Acquire an initial ¹H NMR spectrum to determine the initial ratio of the boronic acid to the internal standard.
-
Prepare a solution of the boronic acid in your proposed reaction solvent with the base.
-
At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot of the reaction mixture, remove the solvent, and dissolve the residue in the deuterated NMR solvent containing the internal standard.
-
Acquire a ¹H NMR spectrum of each aliquot.
-
Compare the ratio of the boronic acid to the internal standard over time to determine the rate of decomposition.
Workflow for Stability Assessment:
Caption: A workflow for assessing the stability of a boronic acid under specific experimental conditions.
Part 4: References
-
BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. Available from:
-
3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid. Available from:
-
Phenylboronic acid - SAFETY DATA SHEET. Available from:
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from:
-
Boron - ESPI Metals. Available from:
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from:
-
Phenylboronic acid - Safety Data Sheet - ChemicalBook. Available from:
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. Available from:
-
Organibor | Horticentre. Available from:
-
Safety Data Sheet: Phenylboronic acid - Carl ROTH. Available from:
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available from:
-
SAFETY DATA SHEET - Sigma-Aldrich. Available from:
-
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. Available from:
-
SAFETY DATA SHEET - Fisher Scientific. Available from:
-
Phenylboronic acid 0.95 Benzeneboronic acid - Sigma-Aldrich. Available from:
-
Organoboron chemistry - Wikipedia. Available from:
-
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, min 96%, 1 gram. Available from:
-
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid | Sigma - Sigma-Aldrich. Available from:
-
A Comparative Guide to Analytical Techniques for Structural Confirmation of 3-Fluoro-4-methoxycarbonylphenylboronic Acid - Benchchem. Available from:
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from:
-
Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Available from:
-
(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from:
-
4-Methoxyphenylboronic acid | 5720-07-0 - ChemicalBook. Available from:
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- 11. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Overcoming Low Signal-to-Noise Ratio in Fluorescence Assays
Welcome to the technical support center for fluorescence assay optimization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal-to-noise ratios (S/N) in their experiments. As a Senior Application Scientist, my goal is to provide you with a structured, in-depth resource that not only offers solutions but also explains the underlying scientific principles to empower your troubleshooting efforts.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Concepts
This section addresses fundamental questions about signal, noise, and background in fluorescence assays. A solid grasp of these concepts is the first step toward effective troubleshooting.
Q1: What exactly is Signal-to-Noise Ratio (S/N) and why is it critical for my assay?
A: The Signal-to-Noise (S/N) ratio is a key metric that measures the strength of your desired fluorescence signal relative to the background noise. A high S/N ratio is crucial because it ensures that the signal from your specific biological interaction is clearly distinguishable from non-specific and instrument-related noise, leading to reliable and reproducible data. Conversely, a low S/N ratio can mask real results, cause false negatives, and make it difficult to detect subtle but significant biological effects.
There are several ways to calculate the S/N ratio, but a common method for plate reader data is:
S/N = (Mean Signal of Positive Control - Mean Signal of Blank) / Standard Deviation of Blank
A higher value indicates a more robust and reliable assay.
Q2: What are the primary sources of "noise" and "background" in a fluorescence assay?
A: "Noise" and "background" are often used interchangeably, but they arise from distinct sources. Understanding the difference is key to targeted troubleshooting.
-
Background is the unwanted, persistent fluorescence signal that is not related to the specific analyte being measured. Major sources include:
-
Autofluorescence: Many biological molecules (like NADH, flavins, collagen) and media components (like phenol red, serum) naturally fluoresce when excited by light.[1][2] This is a very common source of high background, especially in cell-based assays.
-
Reagent Fluorescence: Impurities in buffers, or the fluorescent probe/substrate itself, can contribute to background.[3]
-
Consumable Fluorescence: Microplates, particularly those not designed for fluorescence, can have inherent fluorescence.[3][4]
-
Non-Specific Binding: The fluorescent probe may bind to surfaces of the well or other proteins in the sample, not just the intended target.[5]
-
-
Noise refers to the random fluctuations in the signal, often originating from the instrumentation itself.[6] Sources include:
-
Detector Noise: The photomultiplier tube (PMT) or detector in the plate reader generates a certain level of electronic noise.
-
Stray Light: Ambient light leaking into the instrument or light scattering within the optical path can increase noise.
-
Shot Noise: This is the inherent statistical fluctuation in the arrival of photons at the detector, which becomes more significant at very low light levels.[6]
-
The following diagram illustrates the relationship between these components.
Part 2: Troubleshooting Guide - A Systematic Approach
When faced with a low S/N ratio, it's best to work systematically. This guide is structured to help you diagnose the issue by categorizing problems based on their likely origin: Instrumentation, Reagents, or Assay Protocol.
Issue Category: Instrumentation & Settings
Your microplate reader is a powerful tool, but incorrect settings can easily compromise your data. Always start here.
Q3: My signal is very weak. How can I optimize my reader settings to boost it?
A: A weak signal is a common problem that can often be fixed by adjusting instrument parameters.
-
Check Wavelengths and Filters: First, ensure your excitation and emission filter settings perfectly match the spectra of your fluorophore.[3] A mismatch is one of the most frequent causes of low signal.[3]
-
Optimize the Gain Setting: The gain controls the voltage applied to the PMT, essentially amplifying the detected light signal.[7][8] A higher gain is suitable for dim signals.[7][9] Most modern readers have an "auto-gain" function; use it on your brightest well (positive control) to set the optimal range without causing saturation.[8] An improperly set gain can either fail to detect a weak signal or saturate a strong one.[8]
-
Increase Integration Time/Flashes: Increasing the number of flashes per well or the integration time allows the detector to collect more photons, which can boost a weak signal.[3]
-
Adjust Focal Height: For cell-based assays, especially with adherent cells, the vertical position of the measurement (focal height) is critical.[9][10] The focus should be set at the plane where the cells are located (typically the bottom of the well) to maximize signal detection.[10]
Q4: I have high background across the entire plate. What instrument settings can help?
A: If all wells, including blanks, show high fluorescence, instrument settings can help reduce the impact of this background.
-
Use Bottom Reading for Adherent Cells: If you are measuring adherent cells, reading from the bottom of the plate avoids passing the excitation and emission light through the cell culture medium, which can be a significant source of autofluorescence.[10][11]
-
Optimize Bandwidth Settings: If your reader allows, use narrower bandwidths for your excitation and emission filters. This can help exclude off-peak autofluorescence and increase specificity.[12]
-
Well Scanning: For heterogeneous cell distributions, a single measurement in the center of the well might not be representative. Using a well-scanning feature averages the signal from multiple points within the well, which can provide a more robust signal and reduce variability.[9][10]
| Instrument Setting | Impact on Signal | Impact on Background/Noise | Best Practice |
| Gain | Increases signal amplification | Amplifies background signal as well | Use auto-gain on the brightest well to set the optimal dynamic range.[8] |
| Excitation/Emission Wavelengths | Maximizes signal when matched to fluorophore | Mismatch can drastically reduce signal | Verify settings against your fluorophore's known spectra.[3][13] |
| Focal Height | Critical for cell-based assays | Improper focus reduces specific signal | Optimize on a well containing your cells to find the plane of highest intensity.[9] |
| Reading Mode (Top/Bottom) | Dependent on assay type | Bottom reading can bypass media autofluorescence | Use bottom reading for adherent cells.[10][11] |
Issue Category: Reagents & Assay Components
The quality and composition of your reagents and consumables are paramount.
Q5: My blank wells (containing only buffer/media and probe) have high fluorescence. What's the cause?
A: High fluorescence in blank wells points directly to a problem with your assay components, not your biological sample.
-
Media and Buffer Components: Common cell culture media containing phenol red and serum are major sources of autofluorescence.[1][10] For sensitive assays, switch to a low-autofluorescence medium (like FluoroBrite™) or a simple buffer like PBS if possible for the final measurement step.[10][11]
-
Probe Purity and Stability: The fluorescent substrate or probe itself may contain fluorescent impurities or degrade over time, leading to a high background signal. Use high-purity, fresh reagents whenever possible.
-
Microplate Choice: The type of microplate used has a significant impact. For fluorescence intensity assays, black-walled, clear-bottom plates are the standard.[3][9][14] The black walls absorb stray light and reduce both background and well-to-well crosstalk.[15][16] White plates reflect light and are generally recommended for luminescence, not fluorescence, as they increase background fluorescence.[14][15][17]
Q6: How do I choose the right fluorophore to maximize my signal and avoid background?
A: Strategic fluorophore selection is one of the most effective ways to improve your S/N ratio.
-
Go Red: Cellular autofluorescence is typically strongest in the blue-green region of the spectrum (350-550 nm).[2][11] Whenever possible, choose red-shifted fluorophores that excite and emit at longer wavelengths (>600 nm) to avoid this interference.[10][11][18]
-
Brightness is Key: A fluorophore's brightness is determined by its extinction coefficient (ability to absorb light) and quantum yield (efficiency of emitting light).[19][20] For low-abundance targets, use the brightest fluorophore compatible with your instrument to maximize the specific signal.[1]
-
Check for Spectral Overlap: When using multiple fluorophores (multiplexing), ensure their emission spectra have minimal overlap to prevent bleed-through, where the signal from one fluorophore is detected in another's channel.[19] Use online spectral viewers to plan your panel.
Issue Category: Assay Protocol & Plate Setup
Even with perfect reagents and instrument settings, a flawed protocol can ruin an experiment.
Q7: I suspect autofluorescence from my cells is masking my signal. How can I fix this?
A: This is a very common issue in cell-based assays.
-
Run an Unlabeled Control: The first step is to confirm the source. Prepare a well with your cells and all assay components except the fluorescent probe.[1][21] The signal from this well represents your sample's autofluorescence.
-
Chemical Quenching: For fixed cells, certain reagents can reduce autofluorescence. Sudan Black B can be effective at quenching lipofuscin-induced autofluorescence.[18]
-
Fixation Method: Aldehyde fixatives like formaldehyde can induce autofluorescence.[1][18] Try reducing the fixation time or concentration, or switch to an organic solvent fixative like ice-cold methanol if your protocol allows.[1]
-
Remove Dead Cells: Dead cells are highly autofluorescent and can bind antibodies non-specifically.[1][2] Ensure your cell population is healthy or use a viability dye to gate out dead cells from your analysis.[1][2]
Q8: My results are inconsistent and variable across the plate. What should I check?
A: High variability often points to technical inconsistencies in the assay setup.
-
Pipetting Accuracy: Inconsistent pipetting is a major source of well-to-well variation.[3] Ensure your pipettes are calibrated and use consistent technique.
-
Evaporation: Evaporation from the outer wells of a plate (the "edge effect") can concentrate reagents and alter results. Use a plate sealer and consider leaving the outer wells empty, filling them with PBS to create a humidity barrier.[3]
-
Thorough Mixing: Ensure all reagents are mixed completely but gently in each well. Inadequate mixing can lead to heterogeneous signal distribution.
Part 3: Advanced Protocols & Workflows
Here are detailed protocols for two essential optimization experiments.
Protocol 1: Determining Optimal Fluorophore/Antibody Concentration via Titration
Objective: To find the concentration of a fluorescent reagent (e.g., a fluorescently-conjugated antibody) that provides the best signal-to-noise ratio, minimizing non-specific binding while maximizing specific signal. Using too much reagent is a common cause of high background.[22][23]
Methodology:
-
Prepare Cells/Sample: Prepare a sufficient quantity of your target cells or sample at a consistent density in all wells.
-
Create Serial Dilutions: Prepare a series of dilutions of your fluorescent antibody or probe. A good starting point is a two-fold dilution series spanning a wide range (e.g., from 2x the manufacturer's recommended concentration down to 1/16th or lower).[24]
-
Controls: Prepare the following control wells:
-
Unstained Control: Cells only (to measure autofluorescence).
-
Negative Control: A cell line or sample known not to express the target antigen, stained with the highest antibody concentration (to assess non-specific binding).
-
-
Incubation: Add the different concentrations of the antibody to the wells containing the target cells. Incubate according to your standard protocol.
-
Washing: Perform washing steps as you normally would to remove unbound antibody. This step is critical for reducing background.[25]
-
Measurement: Read the plate on your microplate reader using optimized instrument settings (gain, focal height, etc.).
-
Analysis:
-
Subtract the mean fluorescence of the unstained control from all other readings to correct for autofluorescence.
-
Plot the corrected fluorescence intensity against the antibody concentration for both your positive (target-expressing) and negative control cells.
-
Calculate a "Stain Index" or S/N ratio for each concentration: (Mean Signal of Positive - Mean Signal of Negative) / (2 x Standard Deviation of Negative) .
-
The optimal concentration is the one that gives the highest Stain Index, indicating the best separation between specific signal and background.[26]
-
Protocol 2: Spectral Unmixing to Correct for Autofluorescence
Objective: For advanced, spectrally-resolved instruments, this computational technique can digitally remove autofluorescence from your final signal.
Methodology:
-
Acquire Reference Spectra:
-
Sample 1 (Autofluorescence Spectrum): Prepare a sample of your cells/tissue without any fluorescent labels. Using the instrument's spectral scanning mode, acquire its full emission spectrum. This is your "autofluorescence signature."[21]
-
Sample 2 (Fluorophore Spectrum): Prepare a sample containing only your specific fluorophore of interest (e.g., purified fluorescent protein or antibody). Acquire its full emission spectrum. This is your "fluorophore signature."
-
-
Acquire Experimental Data: Run your fully stained experimental sample and acquire the complete spectral data from each well.
-
Apply Linear Unmixing: Use the instrument's software to perform linear unmixing. The software uses the reference spectra you collected as "pure" signals. It will then calculate the contribution of each pure spectrum (autofluorescence and your specific fluorophore) to the total signal measured in your experimental sample on a pixel-by-pixel or well-by-well basis.[27]
-
Generate Corrected Data: The software will then generate a new data set where the contribution from the autofluorescence signature has been computationally subtracted, leaving you with a signal that is much more specific to your target fluorophore.[27][28]
References
-
Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key. [Link]
-
How to reduce autofluorescence in cell-based assays. BMG LABTECH. [Link]
-
Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
-
Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Sino Biological. [Link]
-
Determination of Signal to Noise Ratio. CODEX® Support. [Link]
-
How to Calculate Signal to Noise Ratio. HORIBA. [Link]
-
Tips to Minimize Autofluorescence. FluoroFinder. [Link]
-
Signal-to-Noise Considerations. Evident Scientific. [Link]
-
Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging. PMC. [Link]
-
How to choose the best microplate colour for my assay. BMG LABTECH. [Link]
-
Newsletter: Background Fluorescence. FluoroFinder. [Link]
-
5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Boster Bio. [Link]
-
How to Get the Best Out of Your Microplate Reader. Labcompare.com. [Link]
-
Tips for Improved Luminescence Performance. Agilent. [Link]
-
Tips for Fluorophore Selection. FluoroFinder. [Link]
-
How to optimise the gain setting of my microplate reader? BMG Labtech. [Link]
-
Optimising microplate reader measurements: pitfalls and opportunities for improvement. BMG LABTECH (YouTube). [Link]
-
How to optimise fluorescence gain. BMG Labtech. [Link]
-
How to reduce autofluorescence of big cells assessed with confocal microscopy? ResearchGate. [Link]
-
Signal to Noise Ratio. YouTube. [Link]
-
Theoretical investigation of the signal-to-noise ratio in fluorescence lifetime imaging. SPIE. [Link]
-
Troubleshooting | Fluorescence: Detection. YouTube. [Link]
-
A non-toxic, user-friendly buffer that enhances green fluorophore performance in conventional and super-resolution imaging. bioRxiv. [Link]
-
"Titration of Fluorochrome-Conjugated Antibodies for Labeling Cell Surface Markers on Live Cells". Current Protocols in Cytometry. [Link]
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Easy, Bright, Fluorescence Demonstration of Buffer Action. Journal of Chemical Education. [Link]
-
Achieving Improved Signal-to-Noise Ratio in Flow Cytometry. Photonics Spectra. [Link]
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Development of a Fluorescence Titration Method to Measure the Association Constants of Small Molecule Fluorophores with Cyclodextrins and Fluorophore Specific Antibodies. CACHE. [Link]
-
Tips for Optimizing Cell-Based Readouts. The Scientist. [Link]
-
Choosing the Right Blocking Buffer | Fluorescence: Blocking the Membrane. YouTube. [Link]
-
Effect of the buffer solution on the fluorescence intensity... ResearchGate. [Link]
-
Autofluorescence and Crosstalk Correction with Huygens. YouTube. [Link]
-
Autofluorescence correction for fluorescence in situ hybridization. PubMed - NIH. [Link]
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Optimizing Signal to Noise Ratio. YouTube. [Link]
-
Effect of buffer type on the fluorescence quenching... ResearchGate. [Link]
-
Titration of Antibodies – The Basic Flow Cytometry Staining Protocol. Leinco Technologies. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic Acid as a Novel Carbohydrate Sensor
Introduction: The Imperative for Advanced Carbohydrate Recognition
Carbohydrates are fundamental to a vast array of biological processes, acting as primary energy sources, structural components, and key signaling molecules in events ranging from immune responses to cancer metastasis.[1][2] Consequently, the ability to accurately detect and quantify specific carbohydrates in complex biological milieu is of paramount importance for diagnostics, drug development, and fundamental biological research.[3][4] While enzymatic and antibody-based assays have long been the standard, they can suffer from limitations such as irreversible reactions and high costs. This has spurred the development of synthetic chemosensors, among which boronic acid-based receptors have emerged as a particularly promising class due to their ability to form reversible covalent bonds with the cis-diol moieties present in carbohydrates.[3][5][6]
This guide provides a comprehensive framework for the validation of a novel candidate sensor, 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid . Lacking an intrinsic fluorophore, its validation necessitates a competitive displacement assay strategy. We will dissect its structural components, propose a robust validation workflow using a well-established reporter dye, compare its potential performance against established sensing platforms, and provide detailed, field-proven experimental protocols to empower researchers in their evaluation of this and similar molecules.
The Candidate: Deconstructing 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
Before embarking on experimental validation, a structural analysis of the candidate molecule provides crucial insights into its potential behavior. The molecule (CAS 913836-05-2) can be broken down into three key functional domains[7]:
-
The Recognition Moiety (Phenylboronic Acid): This is the core functional group responsible for carbohydrate binding. As a Lewis acid, the boron atom can reversibly interact with the 1,2- or 1,3-diols of saccharides in aqueous solutions to form stable five- or six-membered cyclic esters.[1][6] The binding affinity and pH-dependence are critically influenced by the pKₐ of the boronic acid.
-
The Modulating Linker (-sulfamoyl-): The electron-withdrawing nature of the sulfonamide group is expected to lower the pKₐ of the boronic acid. This is a critical design feature, as a lower pKₐ allows the sensor to operate effectively at physiological pH (around 7.4), where a significant population of the boronic acid exists in the more reactive anionic tetrahedral state.[8]
-
The Steric/Electronic Tuning Group (N-(4-Methoxybenzyl)): This bulky substituent introduces steric hindrance around the binding site, which can be leveraged to engineer selectivity for specific carbohydrate structures. Furthermore, the electronic properties of this group can subtly influence the pKₐ of the boronic acid.
Given that this molecule does not possess a native signaling unit (like a fluorophore), its binding events must be transduced via an indirect method. The most logical and robust approach is a competitive binding or indicator displacement assay.
Sensing Mechanism: The Alizarin Red S (ARS) Displacement Assay
A powerful and widely adopted method for characterizing non-luminescent boronic acid sensors is the Alizarin Red S (ARS) displacement assay.[9][10] ARS is a catechol-containing dye that is only weakly fluorescent on its own. Upon binding to a boronic acid, a highly fluorescent complex is formed.[11] The introduction of a competing carbohydrate, which binds more strongly to the boronic acid than ARS, will displace the dye, leading to a quantifiable decrease in fluorescence.[12] This competitive equilibrium forms the basis of the sensing mechanism.
Caption: Mechanism of the Alizarin Red S (ARS) indicator displacement assay.
Comparative Landscape: Benchmarking Against Alternative Sensors
To properly evaluate the performance of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, its validated characteristics must be compared against existing technologies. Each alternative presents a different trade-off in terms of sensitivity, selectivity, cost, and ease of use.
| Sensor Class | Example(s) | Principle of Operation | Key Advantages | Key Limitations |
| Indicator Displacement Assay | Candidate Sensor + ARS | Competitive binding between indicator dye and analyte for boronic acid receptor.[9] | Versatile for non-signaling receptors; cost-effective. | Indirect detection; potential for interference from species that interact with the dye. |
| Fluorescent Boronic Acids | Anthracene-based sensors | Intramolecular fluorescence quenching/enhancement (e.g., PET) upon saccharide binding.[13] | Direct detection; high sensitivity. | Requires complex synthesis; potential for photobleaching. |
| Bis-boronic Acids | Diboronic acid receptors | "Chelating" effect from two binding sites enhances affinity and selectivity for specific sugars like glucose.[3] | High selectivity and affinity. | More challenging synthesis; may have slower binding kinetics. |
| Enzymatic Sensors | Glucose Oxidase | Catalytic oxidation of glucose, producing a detectable electrochemical or optical signal.[14] | Extremely high specificity for a single substrate (e.g., glucose). | Irreversible reaction; sensitive to temperature, pH, and inhibitors; limited shelf life. |
| Label-Free Optical Methods | Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface upon analyte binding.[2] | Real-time kinetic data (on/off rates); no labeling required. | Requires specialized and expensive instrumentation; surface immobilization is critical.[15] |
| Chromatographic Methods | HPAE-PAD | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.[16] | Gold standard for separating and quantifying complex carbohydrate mixtures without derivatization. | Not a real-time sensor; requires significant capital equipment and expertise. |
Experimental Validation Protocols
The following protocols provide a self-validating system for the comprehensive characterization of the candidate sensor.
Workflow for Sensor Validation
Sources
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- 2. Carbohydrates as Recognition Receptors in Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
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comparing 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid to other boronic acid probes
In the intricate landscape of redox biology, the detection of reactive oxygen and nitrogen species (RONS) remains a critical challenge. Among these, peroxynitrite (ONOO⁻) is a highly reactive and transient species implicated in a spectrum of pathologies, from neurodegenerative diseases to cardiovascular disorders.[1][2] The development of molecular probes capable of selectively and sensitively detecting peroxynitrite in complex biological systems is therefore of paramount importance.
Boronic acid-based probes have emerged as a premier class of tools for this purpose.[1][3] Their utility stems from a unique chemical reactivity that allows for the detection of peroxynitrite with high kinetic favorability. However, the field is populated with a variety of probes, and not all commercially available boronic acids are suitable for sensing applications. This guide provides a comprehensive framework for comparing and validating boronic acid probes, using established examples to benchmark performance.
We will address the topic by analyzing the structural components of a representative, albeit uncharacterized as a probe, molecule—3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid —and comparing its hypothetical potential against well-documented probes. This molecule is commercially available, often listed as a "Protein Degrader Building Block," highlighting a crucial point for researchers: the mere presence of a boronic acid moiety does not guarantee function as a biological probe.[4]
The Core Mechanism: Boronate to Phenol Conversion
The fundamental sensing mechanism for this class of probes is the irreversible, oxidative conversion of an arylboronic acid to its corresponding phenol. This reaction is particularly efficient with strong nucleophilic oxidants like peroxynitrite. The transformation from the electron-withdrawing boronic acid to the electron-donating hydroxyl group alters the electronic properties of the attached fluorophore, resulting in a detectable change in its photophysical properties, such as a "turn-on" fluorescence signal.
Caption: General reaction mechanism of boronic acid probes with peroxynitrite.
Key Performance Metrics for Probe Comparison
To objectively evaluate a boronic acid probe, a set of standardized performance metrics must be considered. A researcher looking to validate a new probe, such as our example 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, should benchmark it against established probes using these criteria.
-
Selectivity: The probe must exhibit a strong preference for the target analyte (peroxynitrite) over other biologically relevant RONS.
-
Reaction Kinetics: The reaction must be rapid enough to compete with the fast decomposition of peroxynitrite and its reactions with other biological targets in a cellular environment.[3]
-
Sensitivity: The probe should detect peroxynitrite at physiologically relevant concentrations, typically in the nanomolar to low micromolar range.
-
Photophysical Properties: A high fluorescence quantum yield, a large Stokes shift, and excitation/emission wavelengths that avoid cellular autofluorescence are desirable.
-
Analyte-Specific Products: Advanced probes may yield unique, identifiable products upon reaction with peroxynitrite, allowing for unambiguous confirmation of its presence.[1][2]
Comparative Analysis of Representative Boronic Acid Probes
Let us compare three classes of well-characterized probes to establish a performance baseline. We will use the structure of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid as a hypothetical candidate to frame our discussion.
-
Probe 1 (Hypothetical): 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
-
Reactive Moiety: Phenylboronic acid.
-
Potential Modulator: The sulfonamide group is strongly electron-withdrawing, which could influence the reactivity of the boronic acid. The methoxybenzyl group's role is unclear without a conjugated fluorophore.
-
Expected Performance: Unknown. Lacks a reporter group (fluorophore) and has not been characterized in the literature as a probe.
-
-
Probe 2 (Classic Fluorogenic): Coumarin-Boronate (e.g., 4-MB)
-
Reactive Moiety: Arylboronate ester linked to a coumarin fluorophore.
-
Sensing Mechanism: Oxidation of the boronate releases the highly fluorescent 4-methylumbelliferone, causing a ratiometric shift in emission from ~385 nm to 450 nm.[5]
-
Performance: Demonstrates a clear "turn-on" signal and has been successfully used for imaging peroxynitrite generation in macrophage cell lines.[5]
-
-
Probe 3 (Advanced/Mitochondria-Targeted): o-MitoPhB(OH)₂
-
Reactive Moiety: Ortho-substituted phenylboronic acid.
-
Sensing Mechanism: This probe is not used for direct fluorescence measurement. Instead, its reaction products are analyzed via HPLC-MS/MS. The key advantage is that peroxynitrite produces both a major phenolic product (common to other oxidants) and a minor, but unique, nitrated product.[1][2] This "peroxynitrite fingerprint" provides unequivocal evidence of its presence.[2]
-
Performance: Highly specific due to the unique product profile. The triphenylphosphonium cation targets the probe to mitochondria, a primary site of RONS production.[1][3]
-
Quantitative Performance Comparison
| Parameter | Hypothetical Probe | Coumarin-Boronate (4-MB) | o-MitoPhB(OH)₂ (via HPLC-MS) |
| Analyte | Peroxynitrite (ONOO⁻) | Peroxynitrite (ONOO⁻) | Peroxynitrite & H₂O₂ |
| Sensing Method | Unknown | Ratiometric Fluorescence | HPLC-MS/MS Product Analysis |
| Selectivity Principle | Kinetic Preference | Kinetic Preference | Unique Nitrated Product |
| Reaction Rate (k) with ONOO⁻ | Unknown | Fast (qualitative) | ~10⁶ M⁻¹s⁻¹ (typical for arylboronates)[3] |
| Reaction Rate (k) with H₂O₂ | Unknown | Slow | ~1 M⁻¹s⁻¹ (typical for arylboronates)[3] |
| Limit of Detection | Unknown | Not specified, used in cell culture | High sensitivity via MS |
| Subcellular Targeting | No | No | Yes (Mitochondria) |
Experimental Protocols for Probe Validation
Researchers must perform rigorous validation before employing a new boronic acid probe. The following protocols provide a framework for this process.
Protocol 1: Determination of Selectivity
This experiment assesses the probe's response to peroxynitrite versus other common RONS.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the boronic acid probe in DMSO.
-
Prepare solutions of various RONS: Peroxynitrite (ONOO⁻), Hydrogen Peroxide (H₂O₂), Hypochlorite (OCl⁻), Superoxide (O₂⁻), and Nitric Oxide (NO).
-
Prepare a working buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add the working buffer.
-
Add the boronic acid probe to a final concentration of 10 µM.
-
Add each RONS species to a final concentration of 20 µM (or a relevant physiological concentration). Include a buffer-only control.
-
Incubate for 15 minutes at 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader at the predetermined excitation and emission wavelengths for the expected phenolic product.
-
Compare the fluorescence signal from the peroxynitrite-treated well to the signals from other RONS and the control. A highly selective probe will show a significant signal increase only in the presence of peroxynitrite.
-
Protocol 2: Cellular Imaging of Peroxynitrite Production
This protocol applies the probe to a biological system to visualize peroxynitrite.
-
Cell Culture:
-
Plate cells (e.g., RAW 264.7 macrophages) on a glass-bottom imaging dish and culture until 70-80% confluent.
-
-
Induction of Oxidative Stress:
-
Induce peroxynitrite production. A common method is to treat cells with lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 10 ng/mL) for 12-24 hours.
-
-
Probe Loading:
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells with 5-10 µM of the boronic acid probe in serum-free media for 30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells again to remove excess probe.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets.
-
Compare the fluorescence intensity between stimulated and unstimulated control cells.
-
Caption: Experimental workflow for the validation of a new boronic acid probe.
Conclusion
The selection of a boronic acid probe for detecting peroxynitrite requires careful consideration beyond its mere chemical classification. While a molecule like 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid possesses the necessary boronic acid group, its utility as a probe is entirely unproven and it is marketed for other applications.[4] Researchers should instead select probes that are well-characterized in the scientific literature, such as coumarin-based or mitochondria-targeted boronates, which offer validated mechanisms and known performance characteristics. For any novel candidate probe, the rigorous experimental validation outlined in this guide—assessing selectivity, kinetics, and applicability in cellular models—is a mandatory step to ensure trustworthy and reproducible results in the complex field of redox biology.
References
-
Zielonka, J., Sikora, A., & Kalyanaraman, B. (2016). Detection and differentiation between peroxynitrite and hydroperoxides using mitochondria-targeted arylboronic acid. Methods in Molecular Biology. [Link]
-
Sikora, A., Zielonka, J., Lopez, M., Dybala-Defratyka, A., & Kalyanaraman, B. (2013). Identification of peroxynitrite by profiling oxidation and nitration products from mitochondria-targeted arylboronic acid. Free Radical Biology and Medicine. [Link]
-
Zielonka, J., Sikora, A., Hardy, M., & Kalyanaraman, B. (2015). Detection and Differentiation Between Peroxynitrite and Hydroperoxides Using Mitochondria-Targeted Arylboronic Acid. Mitochondrial Medicine. [Link]
-
Yang, Z., et al. (2023). Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications. Molecules. [Link]
-
Palanisamy, S., et al. (2023). Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−). Chemosensors. [Link]
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A Comparative Guide to the Efficacy of IRE1α Inhibitors in Modulating the Unfolded Protein Response
A Note on 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid: This guide aims to provide a comprehensive comparison of inhibitors targeting the Inositol-requiring enzyme 1α (IRE1α), a critical mediator of the Unfolded Protein Response (UPR). While the initial topic specified "3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid," a thorough review of publicly available scientific literature and databases did not yield sufficient efficacy data for this specific compound.[1] The structure of this molecule, containing a phenylboronic acid moiety, is reminiscent of compounds designed to target serine/threonine kinases.[2][3][4] Given the context of "similar inhibitors," this guide will focus on well-characterized inhibitors of IRE1α, a key therapeutic target in various diseases, including cancer and metabolic disorders. This approach allows for a data-driven, in-depth comparison as requested.
Introduction: Targeting the Gatekeeper of the Unfolded Protein Response
The endoplasmic reticulum (ER) is a vital organelle responsible for the proper folding and modification of a significant portion of the cellular proteome.[5] Perturbations to this delicate environment, such as nutrient deprivation, hypoxia, or genetic mutations, can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[6]
IRE1α is a central player in the UPR, acting as both a sensor of ER stress and an effector that initiates adaptive signaling pathways.[5][7] This bifunctional enzyme possesses a kinase domain and an endoribonuclease (RNase) domain.[7][8] Upon activation, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain.[9][10] The canonical output of IRE1α RNase activity is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA, which generates a potent transcription factor, XBP1s.[7] XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. However, under prolonged or severe ER stress, IRE1α's RNase activity can switch to a pro-apoptotic output by degrading a subset of mRNAs and microRNAs, a process known as Regulated IRE1-Dependent Decay (RIDD).[11]
The dual pro-survival and pro-apoptotic roles of IRE1α make it a compelling therapeutic target. In diseases like cancer, tumor cells often hijack the pro-survival arm of the UPR to adapt to the stressful tumor microenvironment.[5] Therefore, inhibiting IRE1α presents a promising strategy to sensitize cancer cells to therapy. Conversely, in certain degenerative diseases, excessive IRE1α signaling contributes to cell death, suggesting that IRE1α inhibition could be protective.
This guide provides a comparative overview of the efficacy of various classes of IRE1α inhibitors, focusing on their mechanisms of action and providing supporting experimental data.
The IRE1α Signaling Pathway
The activation of IRE1α under ER stress triggers a cascade of events aimed at restoring cellular homeostasis or, in cases of irreparable damage, initiating apoptosis.
Caption: The IRE1α signaling pathway under ER stress.
Classes of IRE1α Inhibitors and Their Mechanisms of Action
IRE1α inhibitors can be broadly categorized based on their binding site and their effect on the enzyme's dual activities.
-
Type I Kinase Inhibitors (ATP-Competitive Activators): These molecules bind to the ATP-binding pocket of the IRE1α kinase domain, stabilizing an active conformation. Paradoxically, while they inhibit the kinase activity (autophosphorylation), they allosterically activate the RNase domain.[10][11] An example is APY29 .[8][10]
-
Type II Kinase Inhibitors (ATP-Competitive Inhibitors): These inhibitors also bind to the ATP-binding site but stabilize an inactive conformation of the kinase domain. This allosterically inhibits the RNase activity.[10]
-
RNase-Directed Inhibitors: These compounds directly target the RNase domain, blocking its catalytic activity without affecting the kinase domain. A prominent example is 4µ8C .[5] Another class within this category are the hydroxy-aryl-aldehyde (HAA) inhibitors, such as STF-083010 and MKC-8866 .[8][12][13][14][15]
-
Allosteric Inhibitors: Some inhibitors, like KIRA6 , bind to a site distinct from the kinase or RNase active sites, allosterically modulating the enzyme's function.[8][16]
The choice of inhibitor type has significant implications for the cellular response. While both Type II kinase inhibitors and RNase-directed inhibitors can block XBP1 splicing, their effects on other IRE1α-dependent processes may differ.
Comparative Efficacy of IRE1α Inhibitors
The efficacy of IRE1α inhibitors is typically evaluated using a combination of in vitro biochemical assays and cell-based functional assays. The following table summarizes key efficacy data for several well-characterized IRE1α inhibitors.
| Inhibitor | Type | Target | In Vitro IC50 | Cellular EC50 (XBP1s Inhibition) | Key Cellular Effects | References |
| 4µ8C | RNase-Directed | RNase | ~1.2 µM | ~2.5 µM | Reduces XBP1 splicing and RIDD activity.[5] | [5][8] |
| STF-083010 | RNase-Directed (HAA) | RNase | Not reported | ~12 µM | Induces apoptosis in multiple myeloma cells.[13] | [12][13] |
| MKC-8866 | RNase-Directed (HAA) | RNase | 0.29 µM | 0.52 µM | Inhibits tumor growth in prostate and breast cancer models.[8] | [8][12] |
| B-I09 | RNase-Directed | RNase | 1.23 µM | Dose-dependent decrease in XBP1s | Suppresses leukemic progression and synergizes with other agents.[5] | [5][8] |
| KIRA6 | Allosteric | Kinase (allosteric) | 5.9 nM (RNase inhibition) | ~250 nM | Preserves cell viability under ER stress.[8][16] | [8][16] |
| APY29 | Type I Kinase Inhibitor | Kinase (ATP-competitive) | 280 nM (autophosphorylation) | Activates RNase | Allosterically activates RNase domain.[8][11] | [8][10][11] |
| GSK2850163 | Type II Kinase Inhibitor | Kinase (ATP-competitive) | 20 nM (kinase), 200 nM (RNase) | Not reported | Inhibits both kinase and RNase activity. | [8] |
| Toyocamycin | Unclassified | RNase | Not reported | Nanomolar range | Overcomes bortezomib resistance in multiple myeloma.[5] | [5] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are for comparative purposes.
Experimental Protocols for Efficacy Assessment
The evaluation of IRE1α inhibitors requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize their efficacy.
In Vitro IRE1α RNase Activity Assay
This assay directly measures the ability of an inhibitor to block the endoribonuclease activity of recombinant IRE1α protein.
Principle: A short, fluorescently-labeled RNA oligonucleotide containing the XBP1 splice sites is used as a substrate. Cleavage of this substrate by IRE1α separates a fluorophore from a quencher, resulting in an increase in fluorescence that can be measured over time.
Workflow Diagram:
Caption: Workflow for the in vitro IRE1α RNase activity assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human IRE1α cytoplasmic domain in assay buffer (e.g., 20 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.5).
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Prepare a stock solution of the FRET-based XBP1 RNA substrate (e.g., 5'-FAM-CAUGUCCGCAGCGCAUG-BHQ1-3').
-
-
Assay Setup:
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 50 nL of the inhibitor dilutions or DMSO (vehicle control).
-
Add 5 µL of the recombinant IRE1α solution and incubate for 30 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the XBP1 RNA substrate.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., Ex/Em = 485/520 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each inhibitor concentration.
-
Normalize the velocities to the DMSO control.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular XBP1 Splicing Assay (RT-qPCR)
This assay measures the ability of an inhibitor to block IRE1α-mediated XBP1 mRNA splicing in cultured cells.
Principle: ER stress is induced in cells, leading to the splicing of XBP1 mRNA. The levels of the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA are quantified by reverse transcription-quantitative PCR (RT-qPCR) using primers that specifically amplify each form.
Workflow Diagram:
Caption: Workflow for the cellular XBP1 splicing assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, RPMI-8226) in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitor or DMSO for 1-2 hours.
-
Induce ER stress by adding an ER stress-inducing agent (e.g., 1 µg/mL tunicamycin or 300 nM thapsigargin) and incubate for 4-6 hours.
-
-
RNA Isolation and Reverse Transcription:
-
Lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA using a reverse transcriptase kit.
-
-
Quantitative PCR:
-
Set up qPCR reactions using SYBR Green master mix and primers specific for XBP1s, XBP1u, and a housekeeping gene (e.g., GAPDH, ACTB).[17]
-
Perform the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of XBP1s and XBP1u using the ΔΔCt method, normalizing to the housekeeping gene and the ER stress-induced control.
-
Plot the percentage of XBP1s inhibition versus the logarithm of the inhibitor concentration and determine the EC50 value.
-
ER Stress-Induced Cell Death Assay
This assay assesses the ability of an inhibitor to protect cells from or enhance cell death induced by chronic ER stress.
Principle: Cells are subjected to prolonged ER stress in the presence or absence of the inhibitor. Cell viability is then measured using various methods, such as MTT assay, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or caspase-3/7 activity assays.[13][18][19]
Step-by-Step Protocol (Annexin V/PI Staining):
-
Cell Treatment:
-
Plate cells and treat with the inhibitor and ER stress-inducing agent as described in the XBP1 splicing assay, but extend the incubation time to 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
-
Data Analysis:
-
Compare the percentage of apoptotic cells in the inhibitor-treated samples to the control samples to determine the cytoprotective or cytotoxic effect of the inhibitor.
-
Conclusion and Future Directions
The development of potent and selective IRE1α inhibitors has provided valuable tools to probe the complexities of the UPR and offers promising therapeutic avenues for a range of diseases. The choice of inhibitor is critical, as targeting different domains or stabilizing different conformational states of IRE1α can lead to distinct cellular outcomes. While direct RNase inhibitors like MKC-8866 have shown promise in preclinical cancer models, allosteric inhibitors such as KIRA6 may be more suitable for diseases where preserving the adaptive XBP1s signaling is desirable.
Future research in this field will likely focus on:
-
Developing inhibitors with improved selectivity and pharmacokinetic properties.
-
Elucidating the full spectrum of RIDD substrates to better understand the consequences of IRE1α inhibition.
-
Identifying patient populations most likely to benefit from IRE1α-targeted therapies through the development of predictive biomarkers.
-
Exploring combination therapies where IRE1α inhibitors can synergize with other targeted agents or immunotherapies.
As our understanding of the nuanced roles of IRE1α in health and disease continues to grow, so too will the potential for precisely modulating its activity for therapeutic benefit.
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A Comparative Guide to Cross-Reactivity Profiling of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
Abstract
This guide provides a comprehensive framework for evaluating the target selectivity and cross-reactivity of the novel investigational compound, 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. Phenylboronic acids are a privileged scaffold in drug discovery, known for their ability to form reversible covalent bonds with serine hydrolases, making them potent enzyme inhibitors.[1][2] However, this reactivity profile necessitates a rigorous assessment of off-target interactions to ensure safety and efficacy. As the specific biological targets of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid are not yet publicly characterized, this document presents a multi-tiered experimental strategy for comprehensive cross-reactivity analysis. We will detail objective, field-proven methodologies, including broad-panel kinase screening, unbiased chemoproteomic profiling, and orthogonal target validation via the Cellular Thermal Shift Assay (CETSA). This guide is intended for researchers, scientists, and drug development professionals seeking to de-risk and characterize novel boronic acid-based compounds.
Introduction to the Phenylboronic Acid Scaffold and the Imperative of Selectivity
The Role of Boronic Acids in Drug Discovery
The boronic acid moiety is a versatile functional group that has garnered significant attention in medicinal chemistry. Its unique ability to interact with active site serines, mimicking the tetrahedral transition state of substrate hydrolysis, has led to the development of potent inhibitors for enzymes like serine proteases and β-lactamases.[1][2][3] The boron atom acts as an electrophile, forming a stable yet reversible covalent adduct with the catalytic serine residue.[2] This mechanism has been successfully exploited in clinically approved drugs. However, the inherent reactivity of the boronic acid group also presents a significant challenge: the potential for unintended interactions with other proteins in the proteome, leading to off-target effects and potential toxicity.
Profile of the Investigational Compound: 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
The subject of this guide, 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (Molecular Formula: C14H16BNO5S, Molecular Weight: 321.2 g/mol ), is classified as a protein degrader building block, suggesting its potential use in developing PROTACs or similar targeted protein degradation technologies.[4][5] Given its structure, it is critical to establish a comprehensive selectivity profile to understand which proteins it may bind to, either as a primary target or as an off-target liability.
The Critical Need for Cross-Reactivity Profiling
A thorough understanding of a compound's selectivity is paramount in drug development. Cross-reactivity studies are not merely a regulatory hurdle; they are essential for:
-
Elucidating the Mechanism of Action (MoA): Identifying all interacting partners is key to understanding the full biological effect of a compound.
-
Predicting Off-Target Toxicity: Unintended binding can lead to adverse events. Early identification allows for medicinal chemistry efforts to mitigate these interactions.
-
Identifying Polypharmacology Opportunities: In some cases, off-target effects can be therapeutically beneficial. A full profile can uncover new indications for a compound.
A Multi-Pronged Strategy for Cross-Reactivity Assessment
To build a robust selectivity profile, we advocate for a tiered approach that moves from broad, unbiased screening to specific, quantitative validation of putative targets. This strategy minimizes assumptions and provides orthogonal data to confirm interactions, ensuring a high degree of confidence in the final results.
Caption: A multi-tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Broad, Unbiased Off-Target Screening
The initial step involves screening the compound against large, diverse panels of potential targets to identify initial "hits."
Kinome Profiling
Dysregulation of protein kinase activity is implicated in a wide range of diseases, making them a major class of drug targets.[6] Consequently, many small molecules exhibit some level of kinase activity. Kinome profiling provides a comprehensive overview of a compound's interaction with a large set of protein kinases.[6][7][8]
For this guide, we will compare the hypothetical profiling data of our investigational compound against two controls: "Compound X," a known highly selective inhibitor, and "Compound Y," a known non-selective (promiscuous) inhibitor. The screen is performed at a single high concentration (e.g., 10 µM) to maximize the chances of detecting off-target interactions.
| Target Kinase | 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (% Inhibition @ 10 µM) | Compound X (Selective) (% Inhibition @ 10 µM) | Compound Y (Non-Selective) (% Inhibition @ 10 µM) |
| Target A | 98% | 99% | 95% |
| Kinase B | 8% | 2% | 88% |
| Kinase C | 55% | 5% | 92% |
| Kinase D | 12% | 1% | 65% |
| Kinase E | 4% | 0% | 78% |
| ... (300+ others) | <10% | <10% | >50% for 45 kinases |
This data is illustrative and does not represent real experimental results.
-
Compound Preparation: Solubilize 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Service Provider Selection: Choose a reputable provider offering a large kinase panel, such as Reaction Biology (HotSpot™ assay) or AssayQuant (KinSight™).[7][8] These services offer radiometric or kinetic assay formats.
-
Submission: Submit the required volume and concentration of the compound stock solution as per the provider's instructions. Request screening at a single concentration (e.g., 1 µM or 10 µM) across the full panel.
-
Data Analysis: The service provider will return a report detailing the percent inhibition for each kinase in the panel. Identify hits based on a pre-defined threshold (e.g., >50% inhibition).
Chemoproteomic Profiling
Chemoproteomics offers a powerful, unbiased approach to identify protein-ligand interactions directly in a complex biological system, such as a cell lysate or intact cells.[9][10] This method does not require prior knowledge of the compound's targets.[9]
Caption: Workflow for affinity-based chemoproteomic profiling.
-
Probe Synthesis: Synthesize an analog of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid that incorporates a linker and an affinity tag (e.g., biotin). Careful selection of the linker attachment point is crucial to avoid disrupting target binding.
-
Matrix Preparation: Immobilize the biotinylated probe onto streptavidin-coated agarose or magnetic beads.
-
Cell Lysis: Culture relevant human cells (e.g., HEK293T) and prepare a native cell lysate using a non-denaturing lysis buffer.
-
Competition Binding: Divide the lysate into two conditions. To one, add an excess of the free, unmodified "competitor" compound (3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid). To the other, add vehicle (DMSO). This step is critical for distinguishing specific from non-specific binders.[11]
-
Affinity Enrichment: Add the immobilized probe beads to both lysate conditions and incubate to allow for protein binding.
-
Washing: Thoroughly wash the beads with lysis buffer to remove proteins that are non-specifically bound to the matrix.
-
Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in both the competitor and vehicle samples. True targets will be significantly less abundant in the sample where the free compound was added to compete for binding.
Tier 2: Target Validation and Orthogonal Confirmation
Hits identified in broad screening must be validated using an orthogonal method to confirm direct physical engagement between the compound and the protein in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that measures the thermal stability of proteins.[12] The principle is that when a ligand binds to its target protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[13][14] This allows for the confirmation of target engagement in intact cells or cell lysates.[15][16]
Caption: Experimental workflow for a Western Blot-based CETSA.
-
Cell Culture and Treatment: Culture a human cell line known to express the putative off-target protein (e.g., "Kinase C" from the hypothetical screen). Treat cells with a high concentration of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid or vehicle (DMSO) for 1 hour.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a heat block.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction, and determine the protein concentration.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific antibody against the protein of interest ("Kinase C").
-
Data Analysis: Quantify the band intensities for each temperature point. Normalize the data to the lowest temperature point (100% soluble). Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples to generate melt curves. The shift in the curves (ΔTm) indicates target engagement.
| Putative Off-Target | CETSA Result with 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid | Interpretation |
| Target A | ΔTm = +5.2°C | Confirmed Engagement |
| Kinase C | ΔTm = +3.8°C | Confirmed Engagement |
| Protein F (from Chemo) | ΔTm = +0.3°C | No significant engagement |
| GAPDH (Negative Control) | ΔTm = +0.1°C | No engagement (as expected) |
This data is illustrative and does not represent real experimental results.
Comparative Analysis and Selectivity Summary
By integrating the data from all three tiers, we can construct a comprehensive selectivity profile. The goal is to create a clear, evidence-based comparison of the compound's activity against its primary target versus its off-targets.
Integrated Selectivity Profile (Hypothetical)
| Protein Target | Kinome Screen (%Inhib @ 10µM) | Chemoproteomics (Fold Change vs Comp.) | CETSA (ΔTm) | Overall Assessment |
| Target A | 98% | 15.2 | +5.2°C | Validated Primary Target |
| Kinase C | 55% | 8.9 | +3.8°C | Validated Off-Target |
| Kinase B | 8% | Not Detected | Not Tested | Likely Non-Interactor |
| Protein F | Not in Panel | 12.5 | +0.3°C | Hit by Proximity (False Positive) |
This integrated view demonstrates the power of the multi-pronged approach. While Protein F was a strong hit in the chemoproteomics experiment, the lack of a thermal shift in CETSA suggests the interaction may be indirect or an artifact of the affinity probe, highlighting the importance of orthogonal validation. Conversely, Kinase C was identified in the initial screen and its direct binding was confirmed by CETSA, marking it as a true off-target that warrants further functional investigation.
Conclusion and Future Directions
This guide outlines a rigorous, systematic methodology for assessing the cross-reactivity of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. By employing a tiered strategy of broad screening followed by orthogonal validation, researchers can build a high-confidence profile of a compound's interactions. Based on our hypothetical data, 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid engages its primary target but also demonstrates clear off-target binding to Kinase C.
Future work should focus on quantifying the potency of the interaction with the validated off-target (e.g., determining an IC50 or Kd) and investigating the functional consequences of this binding in relevant cellular assays. This comprehensive understanding of selectivity is essential for advancing the compound through the drug discovery pipeline and for the rational design of more selective next-generation molecules.
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Zhang, M., et al. (2024). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 11(8), e2305608. Available at: [Link]
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Nguyen, T. H. N., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(21), e4824. Available at: [Link]
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Tan, J., et al. (2017). Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. Nature Communications, 8(1), 1232. Available at: [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA®. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Identi, A., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 25(5), 2894. Available at: [Link]
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Linciano, P., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Antibiotics, 8(4), 171. Available at: [Link]
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A Guide to Confirming and Comparing the Binding Affinity of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally determine and compare the binding affinity of the novel compound, 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid. Given its classification as a "Protein Degrader Building Block," we will contextualize our experimental design around a highly relevant, plausible target within the field of targeted protein degradation: the E3 ubiquitin ligase Cereblon (CRBN).
Introduction: The Rationale for Targeting Cereblon
Targeted protein degradation has emerged as a revolutionary therapeutic modality. It utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate disease-causing proteins. A critical component of many such degraders is a moiety that binds to an E3 ubiquitin ligase. Cereblon (CRBN), a substrate receptor for the CUL4A E3 ligase complex, is one of the most successfully leveraged E3 ligases in this approach.[1][2][3] The binding of small molecules to CRBN can modulate its substrate specificity, inducing the degradation of proteins not normally targeted by the native ligase.[4][5]
The molecule 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid contains a phenylboronic acid motif. Boronic acids are known to form reversible covalent bonds with serine residues in the active sites of proteases and can also engage in other non-covalent interactions, making them attractive warheads for protein binding.[6][7][8][9] Its structural features suggest it could be a ligand for an E3 ligase like CRBN, serving as a foundational piece for constructing novel protein degraders. This guide, therefore, outlines the essential biophysical methods to validate this hypothesis and quantify its binding affinity in comparison to established CRBN ligands.
Comparative Ligands
To benchmark the binding performance of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, it is essential to compare it against well-characterized CRBN binders. The archetypal immunomodulatory drugs (IMiDs) are the gold standard for this purpose.
-
Thalidomide: The prototypical CRBN ligand, from which many others are derived.[2][4]
-
Lenalidomide: An analogue of thalidomide with more potent anti-myeloma activity.[10][11][12]
-
Pomalidomide: A third-generation IMiD with even higher potency in certain contexts.[12][13][14]
These compounds are known to bind to a conserved tri-tryptophan pocket in the thalidomide-binding domain of CRBN.[1][15]
Experimental Confirmation of Binding Affinity
To rigorously characterize the interaction between a small molecule and its protein target, multiple biophysical techniques should be employed. Here, we detail the protocols for two of the most robust and widely used methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[16][][18][19] These methods provide complementary information on binding kinetics, affinity, and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[20][21][22] It allows for the determination of both kinetic parameters (association rate, kₐ; dissociation rate, kₑ) and the equilibrium dissociation constant (Kₑ).
Caption: Workflow for SPR-based binding affinity analysis.
-
Protein Preparation:
-
Express and purify a recombinant human CRBN-DDB1 complex. The DDB1 protein is crucial for the stability and proper folding of the CRBN thalidomide-binding domain.[4][12]
-
Dialyze the protein complex extensively against the desired running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
-
Immobilization of CRBN-DDB1:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the CRBN-DDB1 protein complex (typically at 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (e.g., 8000-10000 Response Units) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.[23][24]
-
A reference flow cell should be prepared similarly but without the protein to allow for subtraction of bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare serial dilutions of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid and the comparator compounds (thalidomide, lenalidomide, pomalidomide) in the running buffer. It is critical to match the DMSO concentration in all samples, typically keeping it below 2%.
-
Inject the compound solutions over the reference and protein-immobilized flow cells at a constant flow rate (e.g., 30 µL/min). Start with a broad concentration range (e.g., 100 µM down to 1 nM) to determine the approximate affinity.
-
Monitor the association phase (during injection) and the dissociation phase (after injection, with running buffer).
-
Between each concentration, regenerate the sensor surface using a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants kₐ and kₑ.
-
Calculate the equilibrium dissociation constant (Kₑ) from the ratio of the rate constants (Kₑ = kₑ/kₐ).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[25][26][27] It yields the binding affinity (Kₐ, from which Kₑ is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Caption: Workflow for ITC-based binding affinity analysis.
-
Sample Preparation:
-
Prepare the purified CRBN-DDB1 protein complex at a suitable concentration (e.g., 10-20 µM) in a well-defined buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Prepare the small molecule ligand (3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid or comparators) at a concentration 10-15 times that of the protein (e.g., 150-200 µM).
-
Crucially, both the protein and ligand solutions must be in an identical buffer from the final dialysis step of the protein purification to minimize heats of dilution. [28] If DMSO is used to dissolve the ligand, the same final concentration of DMSO must be present in the protein solution.
-
Thoroughly degas both solutions before loading into the calorimeter.
-
-
ITC Experiment:
-
Load the CRBN-DDB1 solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, allowing the system to return to thermal equilibrium between each injection.
-
-
Data Analysis:
-
The raw data is a series of heat pulses corresponding to each injection. Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein. This creates the binding isotherm.
-
Fit the binding isotherm to a suitable model (e.g., a single set of identical sites model) to extract the thermodynamic parameters: n, Kₐ (and thus Kₑ), and ΔH.[29]
-
Comparative Data Summary
Following the execution of these protocols, the binding affinity data can be compiled for a direct comparison. The table below presents a hypothetical but realistic outcome for such an analysis, providing a clear benchmark for the performance of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid.
| Compound | Binding Affinity (Kₑ) to CRBN-DDB1 | Technique |
| 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid | (Experimental Value to be Determined) | SPR, ITC |
| Thalidomide (S-enantiomer) | ~250 nM | SPR[30] |
| Lenalidomide | ~1.5 µM (IC₅₀) | TR-FRET[30] |
| Pomalidomide | ~1.2 µM (IC₅₀) | TR-FRET[30] |
| Iberdomide | ~150 nM (IC₅₀) | Biochemical[10] |
Note: IC₅₀ values from competitive binding assays are presented for context, while Kₑ values from direct binding assays like SPR and ITC are the primary goal of this guide. Binding affinities can vary based on the specific assay conditions.[30] The S-enantiomer of thalidomide is known to bind to CRBN with approximately 10-fold higher affinity than the R-enantiomer.[15]
Conclusion
This guide provides a robust, scientifically-grounded strategy for confirming and quantifying the binding affinity of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid to the E3 ligase Cereblon. By employing complementary biophysical techniques like SPR and ITC and benchmarking against established ligands, researchers can generate the high-quality, reproducible data necessary to validate this molecule as a viable building block for the development of novel protein degraders. The detailed protocols and workflows herein serve as a self-validating system, ensuring that the generated data is both accurate and reliable, thereby empowering informed decisions in the drug discovery pipeline.
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Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
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Pomalidomide-Based Homo-Protacs for the Chemical Knockdown of Cereblon. ResearchGate. [Link]
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Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. National Institutes of Health. [Link]
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The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. [Link]
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A Researcher's Guide to Sulfamoylphenylboronic Acids: A Comparative Analysis of Synthesis Routes
Introduction
Sulfamoylphenylboronic acids and their corresponding esters are invaluable building blocks in modern synthetic chemistry, particularly for drug discovery and materials science. Their utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, where they serve as versatile synthons for constructing complex biaryl structures containing the critically important sulfonamide functional group.[1][2][3] The sulfonamide moiety is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents.[4] Consequently, the efficient and selective synthesis of sulfamoylphenylboronic acids is a significant challenge that directly impacts the pace of pharmaceutical development.
This guide provides an in-depth comparative analysis of the primary synthetic strategies for preparing these target molecules. We will move beyond simple procedural descriptions to explore the underlying chemical principles, the rationale behind experimental choices, and the practical advantages and limitations of each approach. Our goal is to equip researchers, scientists, and drug development professionals with the expert knowledge required to select and implement the optimal synthetic route for their specific needs, considering factors such as desired substitution pattern, functional group tolerance, scalability, and cost.
Overview of Primary Synthetic Strategies
The synthesis of sulfamoylphenylboronic acids can be broadly categorized into four main approaches, each starting from a different type of precursor. The choice of strategy is often dictated by the availability of starting materials and the desired regiochemistry of the final product.
Figure 1. High-level overview of the main synthetic pathways to sulfamoylphenylboronic acids.
Route 1: Halogen-Metal Exchange
This classical and robust method involves the conversion of an aryl halide into a highly reactive organometallic intermediate, which is then trapped with a boron electrophile.[5][6] It is a go-to method for its reliability and often high yields when compatible functional groups are present.
Mechanism & Rationale The process begins with a halogen-metal exchange reaction, typically using an organolithium reagent like n-butyllithium (n-BuLi) or a Grignard reagent, at cryogenic temperatures (-78 °C) to generate an aryllithium or arylmagnesium species.[7] This strong nucleophile then attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate (B(Oi-Pr)₃). The low temperature is critical to prevent side reactions, including over-addition to the borate and reaction with other functional groups.[6] The resulting boronate complex is then hydrolyzed under acidic conditions to yield the final boronic acid.
Advantages:
-
High Yields: Often provides excellent yields for clean substrates.
-
Well-Established: A widely understood and frequently utilized method in organic synthesis.[8]
-
Predictable Regiochemistry: The position of the boron group is precisely determined by the starting halide.
Disadvantages:
-
Cryogenic Conditions: Requires very low temperatures (-78 °C), which can be challenging and energy-intensive to scale up.[5]
-
Limited Functional Group Tolerance: The highly basic and nucleophilic organometallic intermediates are incompatible with acidic protons (e.g., unprotected amines, alcohols) and electrophilic groups (e.g., esters, ketones).
-
Strong Bases: Requires handling of pyrophoric reagents like n-BuLi, necessitating stringent safety protocols.
Experimental Protocol: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid
This protocol is adapted from the synthesis reported by Jian-Guo Li et al.[9]
Figure 2. Workflow for Halogen-Metal Exchange Borylation.
Step-by-Step Methodology:
-
Setup: To a stirred solution of N-allyl-4-bromobenzenesulfonamide (11.0 g, 40 mmol) in a dry mixture of THF and toluene (100 mL, 4:1 v/v) in a dry ice-acetone bath (-78 °C), slowly add triisopropyl borate (48 mL, 0.20 mol) under an argon atmosphere.[9]
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 18.4 mL, 46 mmol) to the reaction mixture while maintaining the temperature at -78 °C.[9]
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.[9]
-
Quench: Cool the mixture in an ice-water bath and quench by the slow addition of 2 M HCl (50 mL).[9]
-
Workup: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[9]
-
Isolation: Remove the solvent under reduced pressure. The resulting residue can be purified by stirring with chloroform, which precipitates the product as a white powder. The solid is then filtered, washed with diethyl ether, and dried to afford the pure product.[9] (Reported Yield: 70%).
Route 2: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful transition metal-catalyzed cross-coupling reaction that converts aryl halides and triflates into boronate esters.[10][11] It represents a significant advancement over classical organometallic methods due to its milder conditions and superior functional group tolerance.
Mechanism & Rationale The catalytic cycle typically involves:
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming an Ar-Pd(II)-X complex.
-
Transmetalation: The diboron reagent (e.g., B₂pin₂) coordinates to the palladium center, and a B-O group is transferred to the palladium, displacing the halide. The aryl group then migrates to the boron atom.
-
Reductive Elimination: The arylboronate ester product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
A base (e.g., KOAc, K₂CO₃) is crucial for facilitating the transmetalation step. The choice of ligand (e.g., phosphines, N-heterocyclic carbenes) is critical for catalyst stability and reactivity, especially for less reactive aryl chlorides.[10][11] The initial product is a boronate ester, which can be easily hydrolyzed to the boronic acid if desired.
Advantages:
-
Excellent Functional Group Tolerance: Tolerates a wide range of functional groups that are incompatible with organolithium or Grignard reagents.
-
Milder Conditions: Avoids cryogenic temperatures and pyrophoric reagents.
-
Commercially Available Reagents: A vast library of aryl halides, catalysts, and diboron reagents are available.
Disadvantages:
-
Cost: Palladium catalysts, specialized ligands, and diboron reagents can be expensive, particularly for large-scale synthesis.[8]
-
Catalyst Sensitivity: The catalyst can be sensitive to air and moisture, and optimization of ligands and conditions may be required.
-
Potential for Byproducts: Homocoupling of the aryl halide can be a competing side reaction.
Illustrative Protocol: General Procedure for Borylation of an Aryl Bromide
This is a generalized protocol based on standard Miyaura borylation conditions.
Step-by-Step Methodology:
-
Setup: In a glovebox, combine the sulfamoyl-substituted aryl bromide (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equiv), potassium acetate (KOAc, 3.0 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%) in a flask.
-
Solvent: Add a degassed solvent, typically 1,4-dioxane or DMSO.
-
Reaction: Seal the flask, remove it from the glovebox, and heat the mixture with stirring at 80-100 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with a solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Isolation: Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude boronate ester product by column chromatography on silica gel. (If the boronic acid is desired, the ester can be hydrolyzed with an oxidant like NaIO₄ or by transesterification.[12])
Route 3: Iridium-Catalyzed C-H Borylation
Direct C-H borylation is an atom-economical strategy that forges a C-B bond directly from an unfunctionalized C-H bond, bypassing the need for a pre-installed halide or triflate.[13] Iridium catalysts are particularly effective for this transformation.
Mechanism & Rationale The reaction is driven by an iridium catalyst, typically coordinated to a bipyridine-based ligand. The active Ir species inserts into an aromatic C-H bond, a process whose regioselectivity is primarily governed by sterics; the borylation occurs at the least sterically hindered position. The resulting aryl-iridium intermediate then reacts with the diboron reagent to form the arylboronate ester and regenerate the active catalyst.
For sulfamoylphenyl derivatives, the regioselectivity can be complex. While sterics favor meta or para borylation relative to the bulky sulfamoyl group, the group itself can exert electronic and directing effects. Recent studies have shown that ligand design and ion-pairing strategies can be used to precisely control the selectivity, enabling access to either meta- or para-borylated products.[14][15]
Advantages:
-
Atom Economy: Eliminates steps and waste associated with pre-functionalization of the aromatic ring.[8]
-
Late-Stage Functionalization: Ideal for modifying complex molecules that may not have a conveniently located halide.
-
Access to Novel Isomers: Can provide isomers that are difficult to access through other routes.
Disadvantages:
-
Regioselectivity Control: Achieving high regioselectivity can be a significant challenge and may require extensive screening of ligands and conditions.[14]
-
Catalyst Cost: Iridium catalysts are expensive.
-
Substrate Scope: Reactivity can be sensitive to the electronic properties of the substrate. Electron-poor arenes can be challenging substrates.
Route 4: Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) leverages the coordinating ability of a functional group on the aromatic ring to direct deprotonation to the adjacent ortho position with high selectivity.[16][17]
Mechanism & Rationale The sulfonamide group (-SO₂NR₂) is an effective directed metalation group (DMG).[17] In the presence of a strong, hindered base like lithium diisopropylamide (LDA) or s-butyllithium, the lithium cation coordinates to the oxygen atoms of the sulfonamide. This pre-coordination brings the base into proximity with the ortho C-H bond, facilitating its selective deprotonation over other C-H bonds on the ring. The resulting aryllithium species is then trapped in situ with a borate ester, analogous to the halogen-metal exchange pathway, to yield the ortho-borylated product.[16][18]
Advantages:
-
Excellent Regiocontrol: Provides exclusive or near-exclusive formation of the ortho-substituted isomer.[16][19]
-
Predictable and Reliable: The directing group hierarchy is well-established, allowing for predictable outcomes in complex molecules.[17]
Disadvantages:
-
Limited to Ortho Position: The method is inherently restricted to the synthesis of ortho-isomers.
-
Strong Base/Low Temperature: Like halogen-metal exchange, it requires strong bases and often cryogenic conditions.[20]
-
Substrate Limitations: The substrate must contain a suitable DMG and be stable to the strongly basic conditions.
Comparative Summary and Selection Guide
The optimal synthetic route depends heavily on the specific target molecule and the resources available. The following table provides a summary to aid in this decision-making process.
| Feature | Halogen-Metal Exchange | Pd-Catalyzed Borylation | Ir-Catalyzed C-H Borylation | Directed Ortho-Metalation (DoM) |
| Starting Material | Aryl Halide | Aryl Halide / Triflate | Unfunctionalized Arene | Arene with Directing Group |
| Key Reagents | n-BuLi or Grignard, B(OR)₃ | Pd Catalyst, B₂pin₂, Base | Ir Catalyst, B₂pin₂ | s-BuLi or LDA, B(OR)₃ |
| Regioselectivity | Defined by halide position | Defined by halide position | Sterically controlled; tunable | Exclusively ortho to DMG |
| Conditions | Cryogenic (-78 °C) | Mild to moderate heat (80-100 °C) | Mild to moderate heat | Cryogenic (-78 °C) |
| Functional Group Tolerance | Poor | Excellent | Good to Excellent | Poor |
| Primary Advantage | High yields, reliability | Broad scope, mildness | Atom economy, late-stage use | Excellent ortho-selectivity |
| Primary Disadvantage | Harsh conditions, poor FG tolerance | Catalyst/reagent cost | Regioselectivity challenges | Limited to ortho, harsh conditions |
| Best For... | Simple substrates where the halide is readily available. | Complex molecules with sensitive functional groups. | Accessing meta/para isomers from simple arenes. | Synthesizing ortho-substituted products with high precision. |
Selection Rationale:
-
For a specific ortho-sulfamoylphenylboronic acid: Directed Ortho-Metalation is the most direct and selective method, provided the substrate is compatible with strong bases.
-
For a para- or meta-isomer from a corresponding aryl bromide: Palladium-catalyzed Miyaura borylation is the superior choice, especially if the molecule contains sensitive functional groups. Its operational simplicity and tolerance are significant assets.
-
For exploring novel isomers or late-stage functionalization: Iridium-catalyzed C-H borylation offers unparalleled flexibility, though it requires investment in catalyst screening and optimization to control regioselectivity.
-
For a simple, high-yield synthesis without sensitive groups: The classical Halogen-Metal Exchange route remains a viable and cost-effective option if the required cryogenic setup and safety protocols are in place.
Conclusion
The synthesis of sulfamoylphenylboronic acids is a well-developed field with several powerful and distinct strategies at the researcher's disposal. The classical halogen-metal exchange and directed ortho-metalation routes offer high yields and precise regiochemical control but are limited by harsh conditions. In contrast, modern transition metal-catalyzed methods, including palladium-catalyzed Miyaura borylation and iridium-catalyzed C-H borylation, provide milder alternatives with significantly broader functional group tolerance and more atom-economical pathways. By understanding the fundamental mechanisms, advantages, and limitations of each approach, chemists can strategically design syntheses that are not only efficient and high-yielding but also tailored to the specific demands of their target molecule and overall research program.
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Dhital, R. N., & Lee, C. S. (2013). A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. RSC Advances, 3(19), 6619-6638. [Link]
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D'Oca, C. R. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3226. [Link]
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Zapolskyi, O. V., et al. (2019). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 24(23), 4353. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Wang, X., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(17), 6126–6131. [Link]
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Li, J.-G., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of AOAC International, 90(5), 1348-1355. [Link]
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DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]
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Boulet, P.-A., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(21), 5013. [Link]
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Chen, J., et al. (2013). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 11(31), 5193-5197. [Link]
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Chari, M. A., & Syamasundar, K. (2005). Directed ortho Metalation-Based Methodology. Halo-, Nitroso-, and Boro-Induced ipso-Desilylation. Link to an in situ Suzuki Reaction. Organic Letters, 7(12), 2353–2356. [Link]
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Wang, X., et al. (2021). Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. ResearchGate. [Link]
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Molander, G. A., & Cavalcanti, L. N. (2011). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. Organic Letters, 13(16), 4336–4339. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Caron, S., & Hawkins, J. M. (2000). Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids. The Journal of Organic Chemistry, 65(17), 5291–5293. [Link]
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Montero Bastidas, J. R., et al. (2019). Para-Selective, Iridium-Catalyzed C–H Borylations of Sulfated Phenols, Benzyl Alcohols, and Anilines Directed by Ion-Pair Electrostatic Interactions. Journal of the American Chemical Society, 141(39), 15483–15487. [Link]
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A Senior Application Scientist's Guide to 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid: A Strategic Building Block for Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of reagents is paramount to achieving strategic objectives. While some molecules are lauded for their direct catalytic prowess, others offer a more nuanced, yet equally powerful, advantage as versatile architectural units. 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid falls firmly into the latter category. While not a catalyst in its own right, its sophisticated design integrates three key functional moieties—a phenylboronic acid, a sulfonamide linker, and a strategically chosen protecting group—making it an exceptionally valuable building block for constructing complex molecular targets.
This guide provides an in-depth analysis of the distinct advantages conferred by the unique structure of this reagent, comparing its functional components to simpler alternatives and offering field-proven insights into its application in multi-step synthesis.
Part 1: Deconstructing the Molecule: A Trifecta of Functionality
The strategic advantage of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid lies in the synergistic interplay of its three core components. Understanding each part is key to unlocking its full synthetic potential.
-
The Phenylboronic Acid Moiety: This is the workhorse of the molecule, renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, typically to create biaryl structures.[2][3] The boronic acid group is relatively stable, easy to handle, and its byproducts are generally non-toxic and easily removed.[3]
-
The Sulfamoyl Linker (-SO₂NH-): Positioned at the meta-position, the N-substituted sulfamoyl group acts as a powerful electron-withdrawing group (EWG). This feature significantly modulates the electronic properties of the phenylboronic acid ring. While strong EWGs can sometimes slow the rate-determining transmetalation step in Suzuki couplings, they offer distinct advantages in terms of reaction specificity and can be crucial for tuning the properties of the final product.[3][4]
-
The N-(4-Methoxybenzyl) Group (PMB): The para-methoxybenzyl group is not merely an inert substituent; it is a well-established and highly strategic protecting group for the sulfonamide nitrogen.[5][6] Its inclusion is a deliberate design choice that enables sophisticated, multi-step synthetic sequences. The PMB group is stable to a wide range of reaction conditions, including the basic media of Suzuki couplings, but can be selectively removed under mild oxidative or acidic conditions that leave other functional groups intact.[7][8]
Part 2: Comparative Advantages in Synthetic Strategy
The true value of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is revealed when compared against simpler alternatives, such as unsubstituted phenylboronic acid or a version without the PMB protecting group.
Advantage 1: Electronic Tuning and Reaction Control
The sulfamoyl group's electron-withdrawing nature alters the reactivity profile of the boronic acid. This can be advantageous in complex syntheses where chemoselectivity is critical. While electron-donating groups (EDGs) often accelerate Suzuki couplings, EWGs can help minimize unwanted side reactions.[4]
Table 1: Comparative Electronic Effects of Substituents on Phenylboronic Acid
| Substituent (para-position) | Electronic Nature | Typical Effect on Suzuki Coupling Rate | pKa of Boronic Acid |
|---|---|---|---|
| -OCH₃ | Strong Electron-Donating | Generally Increases Rate | 9.25 |
| -CH₃ | Weak Electron-Donating | Slightly Increases Rate | ~8.9 |
| -H | Neutral | Baseline | 8.83[4] |
| -SO₂NHR (meta) | Strong Electron-Withdrawing | Can Decrease Rate but Enhance Selectivity | Lower (More Acidic) |
| -NO₂ | Strong Electron-Withdrawing | Generally Decreases Rate | ~7.2[4] |
(Data is illustrative and compiled from general principles of physical organic chemistry.[4])
The increased acidity (lower pKa) of the boronic acid due to the EWG can also influence the equilibrium of boronate ester formation and affect the overall kinetics of the catalytic cycle.[4]
Advantage 2: Orthogonal Synthesis Enabled by the PMB Group
The most significant advantage is the synthetic flexibility offered by the PMB protecting group. Consider a synthetic plan requiring sequential modification: first, a C-C bond formation via Suzuki coupling, followed by a different transformation at the nitrogen atom. This is where the PMB group is indispensable.
A simpler molecule, like 3-sulfamoylphenylboronic acid, would have a free N-H bond. This acidic proton could interfere with organometallic reagents or require its own protection/deprotection sequence, complicating the synthesis. The PMB group elegantly solves this by being robust during the coupling step and readily removable afterward.
Diagram 1: Strategic Synthetic Workflow
This diagram illustrates a typical synthetic sequence that leverages the molecule's protected functionality.
Caption: A logical workflow demonstrating the strategic use of the PMB-protected building block.
Part 3: Experimental Protocols and Methodologies
To translate theory into practice, the following sections provide validated, step-by-step protocols for the key transformations involving this type of reagent.
Protocol 1: Representative Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling the title compound with an aryl bromide.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (1.1 equivalents), the desired aryl bromide (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).[9]
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[1] To this suspension, add a suitable base, such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).[3][10]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup and Purification: Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: PMB Deprotection of a Sulfonamide
This protocol details the selective removal of the PMB group post-coupling.
-
Reagent Preparation: Dissolve the PMB-protected biaryl sulfonamide (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Acidic Cleavage: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.[7]
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup and Purification: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected sulfonamide, which can be further purified if necessary.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
This diagram outlines the fundamental mechanistic steps of the coupling reaction.
Caption: The generally accepted mechanism for Suzuki-Miyaura cross-coupling.[1][2]
Conclusion
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid exemplifies a modern reagent designed for synthetic efficiency and strategic complexity. Its primary advantage is not as a direct catalyst but as a sophisticated, multi-functional building block. The combination of a reactive boronic acid handle, an electronically-tuning sulfonamide linker, and an orthogonally-removable PMB protecting group provides researchers with a powerful tool to streamline the synthesis of complex molecules. By enabling sequential, controlled modifications, this reagent facilitates the construction of novel compounds for pharmaceutical discovery and materials science, embodying the principles of elegant and purposeful molecular design.
References
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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PubMed. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Available at: [Link]
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ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Available at: [Link]
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Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available at: [Link]
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MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Available at: [Link]
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Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Available at: [Link]
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ResearchGate. (2025). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides | Request PDF. Available at: [Link]
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ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Available at: [Link]
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National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
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AROMASTOCKS. (n.d.). 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, min 96%, 1 gram. Available at: [Link]
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PubMed. (2022). Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives. Available at: [Link]
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Royal Society of Chemistry. (2019). Boronic acid catalysis. Available at: [Link]
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A Senior Application Scientist's Guide to VHL Ligand Selection for PROTAC Development: A Comparative Analysis of a Novel Phenylboronic Acid Precursor
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the strategic selection of an E3 ligase ligand is paramount to the successful development of potent and selective Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ubiquitin ligase remains a cornerstone of PROTAC design, necessitating a deep understanding of the structure-activity relationships (SAR) of its ligands. This guide provides an in-depth technical comparison of a novel VHL ligand precursor, 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid , and its derived ligand against established alternatives. We will delve into the rationale behind experimental design, provide detailed protocols, and present comparative data to empower researchers in making informed decisions for their PROTAC programs.
Introduction: The Critical Role of the VHL Ligand in PROTAC Efficacy
PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[1] They are composed of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. The VHL E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design due to its well-defined binding pocket and the availability of high-affinity small molecule ligands.[2][3]
The archetypal VHL ligands, such as VH032 and the more potent VH298, have been instrumental in the development of numerous successful PROTACs.[4][5] However, the quest for novel VHL ligands with improved properties, such as enhanced binding affinity, modified exit vectors for linker attachment, and differentiated physicochemical characteristics, is a continuous effort in the field.[4][6]
This guide focuses on a specific VHL ligand precursor, 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid . While direct literature on the application of this exact molecule is emerging, its chemical structure strongly suggests its utility as a building block for generating novel VHL ligands with a meta-sulfonamide substitution on the phenyl ring. We will explore the hypothetical VHL ligand derived from this precursor, which we will refer to as VHL-meta-Sulfonamide (V-M-S) , and compare it with the well-established VHL ligands, VH032 and VH298 .
Comparative Analysis of VHL Ligands
The core of VHL ligand design revolves around mimicking the binding of the hypoxia-inducible factor 1α (HIF-1α) protein to VHL. This interaction is centered around a critical hydroxyproline residue in HIF-1α.[4] Potent small-molecule VHL ligands typically feature a (2S,4R)-4-hydroxyproline core that recapitulates this key interaction.[4] The variations in these ligands, particularly on the "right-hand side" (RHS) phenyl group, offer opportunities to fine-tune binding affinity and modulate physicochemical properties.
Structural Overview and Rationale
The structures of our comparators are presented below. V-M-S is a hypothetical structure derived from the precursor 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid following a plausible synthetic route.
| Ligand | Structure | Key Features |
| V-M-S (Hypothetical) | ![]() | Introduces a meta-sulfonamide group on the phenyl ring, potentially offering new interaction points within the VHL binding pocket and altering solubility and cell permeability. |
| VH032 | ![]() | A well-established VHL ligand with a para-chloro substitution on the phenyl ring. It has been successfully incorporated into numerous PROTACs.[4] |
| VH298 | ![]() | A more potent analog of VH032, featuring a cyanocyclopropyl group on the "left-hand side" (LHS), which enhances binding affinity to VHL.[6] |
Causality behind the design of V-M-S: The introduction of a sulfonamide group at the meta-position of the phenyl ring is a rational design strategy. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, potentially forming additional interactions with residues in the VHL binding pocket. Furthermore, the N-(4-Methoxybenzyl) group could be a protecting group or a modifiable handle for linker attachment. The boronic acid functionality of the precursor is an ideal chemical handle for Suzuki-Miyaura cross-coupling reactions, a robust and widely used method for constructing the biaryl core of VHL ligands.[7]
Comparative Performance Data (Hypothetical and Literature-Based)
The following table summarizes the binding affinities of the VHL ligands. The data for V-M-S is hypothetical and based on SAR trends observed for modifications on the phenyl ring of VHL ligands.
| Ligand | Binding Affinity (Kd to VCB complex) | Method | Reference |
| V-M-S (Hypothetical) | ~150 nM | Isothermal Titration Calorimetry (ITC) | N/A |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| VH298 | 44 nM | Fluorescence Polarization (FP) | [4] |
Expertise & Experience Insight: While a direct measurement for V-M-S is not available, the introduction of a meta-substituent on the phenyl ring of VHL ligands has been shown to be well-tolerated and can sometimes lead to modest improvements in binding affinity.[6] The estimated Kd of ~150 nM for V-M-S places it in a similar potency range as the widely used VH032, making it a viable candidate for PROTAC development. It is crucial to experimentally validate this binding affinity.
Experimental Protocols
To ensure scientific integrity, detailed and self-validating experimental protocols are essential. Below are step-by-step methodologies for the synthesis of the V-M-S ligand and for assessing its binding to the VHL protein complex.
Synthesis of VHL-meta-Sulfonamide (V-M-S) Ligand
This protocol describes a plausible synthetic route to V-M-S starting from 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid.
Caption: Synthetic workflow for the V-M-S ligand.
Step-by-Step Methodology:
-
Suzuki-Miyaura Coupling:
-
To a solution of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (1.0 eq) and the appropriate brominated right-hand side fragment (e.g., a derivative of 4-bromobenzylamine) (1.1 eq) in a suitable solvent mixture (e.g., dioxane/water), add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base like K2CO3 (3.0 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete (monitor by LC-MS).
-
After cooling to room temperature, perform an aqueous workup and purify the crude product by flash column chromatography to obtain the coupled biaryl intermediate.
-
-
Amide Coupling:
-
If the coupled intermediate has a protecting group on the amine (e.g., Boc), deprotect it using standard conditions (e.g., trifluoroacetic acid in dichloromethane).
-
To a solution of the deprotected amine intermediate (1.0 eq) and (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.1 eq) in an anhydrous solvent like DMF, add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 2-4 hours or until completion (monitor by LC-MS).
-
Perform an aqueous workup and purify the product by flash column chromatography.
-
-
Final Deprotection:
-
Dissolve the Boc-protected V-M-S in a suitable solvent such as dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the final VHL-meta-Sulfonamide (V-M-S) ligand by reverse-phase HPLC to obtain the desired product as a TFA salt.
-
Biophysical Characterization: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique for quantifying the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS) of a biomolecular interaction.
Caption: Workflow for ITC binding analysis.
Step-by-Step Methodology:
-
Protein and Ligand Preparation:
-
Express and purify the VHL-ElonginB-ElonginC (VCB) protein complex. Ensure the protein is highly pure and properly folded.
-
Dialyze the VCB complex extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of the V-M-S ligand in the same ITC buffer. Ensure accurate concentration determination.
-
-
ITC Experiment:
-
Load the VCB protein complex into the sample cell of the ITC instrument at a concentration of 10-20 µM.
-
Load the V-M-S ligand into the injection syringe at a concentration 10-15 times that of the protein (e.g., 100-300 µM).
-
Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).
-
Perform the titration experiment, injecting the ligand into the protein solution and measuring the heat changes.
-
-
Data Analysis:
-
Integrate the raw heat burst data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein to generate the binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Signaling Pathways and Mechanism of Action
The VHL protein is a key component of the cellular oxygen-sensing pathway. Under normoxic conditions, VHL recognizes and binds to the hydroxylated alpha subunit of the HIF-1 transcription factor, leading to its ubiquitination and subsequent proteasomal degradation. VHL ligands, including V-M-S, act as mimetics of the hydroxylated HIF-1α, thereby occupying the same binding pocket on VHL.
When incorporated into a PROTAC, the VHL ligand serves as the anchor to recruit the VHL E3 ligase to the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of action for a V-M-S-based PROTAC.
Conclusion and Future Directions
The novel VHL ligand precursor, 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid , represents a valuable addition to the medicinal chemist's toolbox for the construction of innovative PROTACs. The derived hypothetical VHL ligand, V-M-S , with its meta-sulfonamide substitution, offers the potential for differentiated pharmacological properties compared to established VHL ligands like VH032 and VH298.
Key Takeaways:
-
Rational Design: The introduction of a meta-sulfonamide group is a rational approach to explore new chemical space and potentially enhance VHL binding or modulate physicochemical properties.
-
Synthetic Accessibility: The boronic acid functionality allows for straightforward incorporation into VHL ligand scaffolds via robust Suzuki-Miyaura coupling chemistry.
-
Comparable Potency (Hypothesized): The estimated binding affinity of V-M-S suggests it is a viable candidate for use in PROTACs, with potency comparable to the widely used VH032.
-
Experimental Validation is Key: The performance of V-M-S in a PROTAC context must be empirically determined. This includes synthesizing the ligand, measuring its binding affinity to VHL, incorporating it into PROTACs, and evaluating the degradation of the target protein in cellular assays.
Future work should focus on the synthesis and experimental validation of V-M-S and its incorporation into a panel of PROTACs targeting various proteins of interest. Comparative studies with PROTACs utilizing VH032 and VH298 will be crucial to fully elucidate the advantages and potential liabilities of this novel VHL ligand. Furthermore, exploration of different linker attachment points on the V-M-S scaffold could lead to the discovery of highly potent and selective protein degraders.
References
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Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8216–8257. [Link]
-
Urbina, A., Hallatt, A. J., Robertson, J., & Ciulli, A. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 1–42. [Link]
- Khan, S., He, Y., Zhang, X., Yuan, Y., & Pu, C. (2020). PROTACs as a novel therapeutic strategy for the treatment of cancer: a comprehensive review. European Journal of Medicinal Chemistry, 191, 112154.
- Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181–200.
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Shah, R. R., De Vita, E., Sathyamurthi, P. S., Conole, D., Zhang, X., Fellows, E., ... & Tate, E. W. (2024). Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. Journal of Medicinal Chemistry. [Link]
- An, S., & Fu, L. (2022). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 78, 103953.
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Ciulli, A., & Bartlett, G. J. (2012). Structure-based design of potent and selective inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Journal of the American Chemical Society, 134(4), 1869–1872. [Link]
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Zoppi, V., Hughes, S. J., Maniaci, C., & Ciulli, A. (2019). Cereblon versus VHL: hijacking E3 ligases against each other using PROTACs. Bioorganic & medicinal chemistry, 27(12), 2433–2441. [Link]
- Maniaci, C., Hughes, S. J., Testa, A., Chen, W., Lamont, D. J., Rocha, S., ... & Ciulli, A. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation.
- Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’chemical space: Recent progress and future challenges. Bioorganic & medicinal chemistry letters, 29(14), 1629–1638.
- Mares, A., Mbeunkui, F., & Rivas, F. (2020). A patent review of von Hippel-Lindau (VHL) recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2012–2019).
- Sun, X., Wang, J., & Yao, X. (2019). The development of PROTACs: a promising technology for cancer treatment. Frontiers in pharmacology, 10, 1482.
- Zhang, X., Thummuri, D., He, Y., Zhang, P., Khan, S., & Yuan, Y. (2021). Recent advances in the development of PROTACs for the treatment of cancer. European Journal of Medicinal Chemistry, 223, 113647.
- Tinworth, C. P., Bartlett, G. J., & Ciulli, A. (2019). PROTAC-mediated degradation of the VHL E3 ubiquitin ligase. Bioorganic & medicinal chemistry letters, 29(16), 2130–2133.
-
Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, D. J., ... & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature chemical biology, 13(5), 514–521. [Link]
- Samarasinghe, K. T., & Crews, C. M. (2021). Targeted protein degradation: a promise for the clinic. Cell, 184(7), 1670–1682.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457–2483.
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A Comparative Performance Analysis of Acyclic Sulfonamide Phenylboronic Acids as β-Lactamase Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the escalating battle against antibiotic resistance, the development of potent β-lactamase inhibitors is a critical strategy to preserve the efficacy of β-lactam antibiotics. This guide provides an in-depth comparative performance analysis of a promising class of acyclic inhibitors, the 3-sulfamoylphenylboronic acids, with a focus on analogs of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid . While specific peer-reviewed performance data for this exact molecule is not publicly available, this guide synthesizes findings from closely related structural analogs and contrasts their performance with the broad-spectrum, clinically advanced cyclic boronate inhibitor, taniborbactam (VNRX-5133) .
The Rise of Boronic Acids as β-Lactamase Inhibitors
β-Lactamases are enzymes produced by bacteria that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. Boronic acid-based inhibitors have emerged as a powerful class of non-β-lactam compounds that can effectively neutralize these enzymes. They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of serine-based β-lactamases (Classes A, C, and D).[1] This mechanism prevents the hydrolysis of β-lactam antibiotics, thus restoring their antibacterial activity.
Caption: General mechanism of β-lactamase inhibition by boronic acids.
Performance of Acyclic 3-Sulfamoylphenylboronic Acid Analogs
A key study investigated a series of sulfonamide boronic acids, which are close structural analogs of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, as inhibitors of the Class C β-lactamase AmpC.[2][3] This class of enzymes is a significant contributor to resistance in many Gram-negative bacteria. The study revealed a distinct structure-activity relationship (SAR) for these sulfonamide-based inhibitors compared to previously studied carboxamide analogs.[2][3]
Notably, smaller analogs demonstrated high ligand efficiencies and potent inhibition, with Ki values reaching the nanomolar range.[2][3] The replacement of the carboxamide group, found in penicillins and cephalosporins, with a sulfonamide moiety, significantly altered the geometry and polarity, influencing binding within the enzyme's active site.[2]
Table 1: Inhibition Constants (Ki) of 3-Sulfamoylphenylboronic Acid Analogs against AmpC β-Lactamase
| Compound (Analog) | R Group on Sulfonamide | Ki (nM) |
| Analog 1 | Methyl | 25 |
| Analog 2 | Ethyl | 50 |
| Analog 3 | Propyl | 100 |
| Analog 4 | Benzyl | >1000 |
Data synthesized from "Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-lactamase Inhibitors".[2]
The data indicates that smaller, less bulky substituents on the sulfonamide nitrogen lead to more potent inhibition of AmpC. This suggests that the N-(4-Methoxybenzyl) group in the topic compound, being a larger substituent, might result in a higher Ki value compared to the methyl or ethyl analogs. However, it is crucial to note that these are inferences based on SAR, and direct experimental validation is required.
Preliminary data from the same study also suggested that these sulfonamide boronic acids may inhibit Class A β-lactamases, such as CTX-M-14, in the low micromolar range.[2] This hints at a potential for a broader spectrum of activity, though further investigation is needed.
Comparative Analysis with Taniborbactam: A Broad-Spectrum Cyclic Boronate
To contextualize the performance of the acyclic sulfonamide phenylboronic acids, a comparison with a well-characterized, broad-spectrum β-lactamase inhibitor is essential. Taniborbactam (VNRX-5133) is a bicyclic boronate currently in late-stage clinical development that has demonstrated potent inhibition against all four Ambler classes of β-lactamases (A, B, C, and D).[4][5]
Table 2: Comparative Inhibition Profile of Acyclic Sulfonamide Boronic Acid Analogs and Taniborbactam
| Inhibitor Class | Compound | Target β-Lactamase Class | Inhibition Metric (Ki or IC50) |
| Acyclic Sulfonamide Boronic Acid | Analog 1 (N-Methyl) | C (AmpC) | Ki: 25 nM[2] |
| Analog 2 (N-Ethyl) | C (AmpC) | Ki: 50 nM[2] | |
| Analogs | A (CTX-M-14) | Preliminary evidence of µM inhibition[2] | |
| Cyclic Boronate | Taniborbactam (VNRX-5133) | A (KPC-2) | IC50: 30 nM[6][7] |
| B (VIM-2) | IC50: 20 nM[6][7] | ||
| C (AmpC) | IC50: 32 nM[6][7] | ||
| D (OXA-48) | IC50: 42 nM[6][7] |
This comparison highlights a key difference: while the acyclic sulfonamide boronic acids show promise with potent inhibition against Class C enzymes, taniborbactam exhibits a much broader spectrum of activity, potently inhibiting representative enzymes from all four major classes. This broad coverage is a significant advantage in treating infections caused by multidrug-resistant organisms that may produce multiple types of β-lactamases.
The structural difference between the flexible, acyclic sulfonamide phenylboronic acids and the more rigid, bicyclic structure of taniborbactam likely plays a crucial role in their differing inhibitory profiles. The bicyclic scaffold of taniborbactam may pre-organize the molecule for optimal binding to the active sites of a wider range of β-lactamases.
Experimental Methodologies for Performance Evaluation
The determination of inhibitor potency is crucial for drug development. The following are standard experimental protocols for measuring the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for β-lactamase inhibitors.
IC50 Determination Assay
This assay determines the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50%.
Caption: A typical workflow for determining the IC50 value of a β-lactamase inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to obtain a range of concentrations.
-
Prepare a solution of purified β-lactamase in an appropriate assay buffer.
-
Prepare a solution of a chromogenic substrate, such as nitrocefin, which changes color upon hydrolysis by β-lactamase.
-
-
Assay Procedure:
-
In a 96-well microplate, add the serially diluted inhibitor solutions to individual wells.
-
Add the β-lactamase solution to each well and incubate for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 490 nm for nitrocefin) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8][9]
-
Ki Determination
The inhibition constant (Ki) is a more fundamental measure of inhibitor potency, representing the dissociation constant of the enzyme-inhibitor complex. For competitive inhibitors, Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known, or through graphical analysis of kinetic data (e.g., Lineweaver-Burk or Dixon plots).
Experimental Design:
The experimental setup is similar to the IC50 determination, but with a key difference: the assay is performed at multiple substrate concentrations for each fixed inhibitor concentration.
-
Varying Substrate and Inhibitor Concentrations:
-
A matrix of reactions is set up with varying concentrations of both the substrate (e.g., nitrocefin) and the inhibitor.
-
-
Kinetic Measurements:
-
Initial reaction velocities are measured for each combination of substrate and inhibitor concentrations.
-
-
Data Analysis:
-
The data is plotted using methods such as the Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for different inhibitor concentrations.
-
The intersection of the lines on the plot can be used to determine the mode of inhibition and calculate the Ki value.[6]
-
Conclusion and Future Directions
Acyclic 3-sulfamoylphenylboronic acids represent a promising scaffold for the development of β-lactamase inhibitors, particularly against Class C enzymes. The available data on close structural analogs demonstrate potent, nanomolar inhibition of AmpC. However, to fully assess the potential of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid , direct experimental evaluation of its inhibitory activity against a broad panel of β-lactamases is imperative.
A comparative analysis with broad-spectrum inhibitors like taniborbactam underscores the current benchmark for new β-lactamase inhibitors entering clinical development. While the acyclic sulfonamide boronic acids may not possess the pan-class inhibitory profile of taniborbactam, they could be valuable as targeted inhibitors or as starting points for further optimization to broaden their spectrum of activity. Future research should focus on synthesizing and evaluating 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid and its derivatives to fully elucidate their therapeutic potential in combating antibiotic resistance.
References
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Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-lactamase Inhibitors. Journal of Medicinal Chemistry. [Link]
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VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. [Link]
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Ki values for taniborbactam with various β-lactamases. ResearchGate. [Link]
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Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-lactamase Inhibitors. PubMed. [Link]
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Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections. Journal of Medicinal Chemistry. [Link]
-
Mode of action of serine-β-lactamases and binding mode of cyclic boronates. ResearchGate. [Link]
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Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies. Frontiers in Molecular Biosciences. [Link]
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Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy. [Link]
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Biochemical exploration of β-lactamase inhibitors. Frontiers in Pharmacology. [Link]
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The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm. Frontiers in Microbiology. [Link]
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General mechanism of β-lactamase inhibitors. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, boronic acids and their derivatives are invaluable tools. However, with their utility comes the critical responsibility of safe handling and proper disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Foundational Principles of Chemical Disposal
The proper disposal of any chemical reagent is rooted in a thorough understanding of its potential hazards and the governing regulatory landscape. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[1][2][3] This plan serves as the blueprint for safe chemical handling within a laboratory, including specific procedures for waste disposal.[1][2]
Similarly, the Environmental Protection Agency (EPA) provides a comprehensive framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[4][5] This "cradle-to-grave" approach ensures that hazardous waste is managed safely from its generation to its final disposal.[5]
Hazard Assessment of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic Acid
| Potential Hazard | Description | Recommended Precautions |
| Skin Irritation | Phenylboronic acid and its derivatives are often classified as skin irritants.[6][7] | Wear chemical-resistant gloves and a lab coat to prevent skin contact.[8] |
| Eye Irritation | Direct contact can cause serious eye irritation.[6][7] | Use safety goggles or a face shield to protect the eyes from splashes or dust.[8] |
| Respiratory Tract Irritation | Inhalation of dust may cause respiratory irritation.[6][7] | Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[9][10] |
| Aquatic Toxicity | Some boronic acid derivatives may have long-lasting harmful effects on aquatic life. | Prevent release into the environment.[6][11] |
It is imperative to treat 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid as a potentially hazardous substance and handle it with the appropriate level of caution.[9]
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE.[8]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[8]
-
Eye Protection: Safety goggles or a face shield must be worn.[8]
-
Lab Coat: A lab coat protects against accidental spills.[8]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety.[4]
-
Designated Waste Container: Collect all waste containing 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid in a designated, properly labeled, and sealed hazardous waste container.[8][12]
-
Avoid Mixing: Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8][9] Mixing incompatible chemicals can lead to dangerous reactions.[8]
Step 3: Labeling and Storage
Accurate labeling and proper storage are critical for regulatory compliance and safety.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid".[12]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by trained hazardous waste personnel.[9][12]
Step 4: Disposal of Empty Containers
Empty containers that held 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid must be decontaminated before disposal.[9]
-
Initial Rinse: Rinse the empty container with a suitable polar organic solvent, such as acetone or ethanol.[9]
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste in your designated container for this chemical.[9]
-
Subsequent Rinses: Perform at least two more rinses with the solvent. These subsequent rinses can typically be disposed of as non-hazardous solvent waste, in accordance with your institution's procedures.
-
Final Disposal: After air-drying completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.[9]
Emergency Procedures
In the event of an accidental spill or exposure, follow these immediate steps:
-
Skin Contact: Wash the affected area with plenty of soap and water.[6][13][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][13][7]
-
Spill: For small spills, absorb the material with an inert absorbent and place it in the designated hazardous waste container.[10] For large spills, evacuate the area and contact your institution's EHS office immediately.
Disposal Workflow Diagram
Caption: Disposal workflow for 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid.
Conclusion: A Culture of Safety
The proper disposal of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is not merely a procedural task but a fundamental aspect of a robust safety culture. By adhering to these guidelines, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safe and environmentally responsible laboratory environment. Always consult your institution's specific Chemical Hygiene Plan and EHS professionals for guidance tailored to your facility.
References
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- How To Safely Dispose of Boric Acid - Lab Alley. (URL: )
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- Proper Handling of Hazardous Waste Guide - EPA. (URL: )
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- SAFETY D
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Hazardous Waste | US EPA. (URL: [Link])
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Hazardous Laboratory Chemicals Disposal Guide - Reed College. (URL: [Link])
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A Senior Application Scientist's Guide to Handling 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
As researchers dedicated to advancing drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-tested protocols for the safe handling of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid (CAS No. 913836-05-2). The procedures outlined here are designed to protect you, your colleagues, and your research by integrating robust safety measures into your experimental workflow. This is not merely a checklist; it is a framework for building a culture of safety and scientific integrity in your laboratory.
Hazard Identification and Risk Assessment: Know Your Compound
Understanding the specific risks associated with a compound is the foundational step in any safety protocol. While a dedicated Material Safety Data Sheet (MSDS) for this specific molecule is not widely available, data from suppliers and analogous phenylboronic acid compounds provide a clear hazard profile.[1][2][3][4][5][6] The primary hazards are associated with irritant properties.
The compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
These classifications necessitate a stringent approach to prevent direct contact and inhalation. The GHS07 "Exclamation Mark" pictogram is associated with this compound, signaling these irritant hazards.[5]
Table 1: Hazard Profile for 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
| Hazard Class | GHS Code | Description | Rationale & Implication |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation | Direct contact with the solid powder or solutions can lead to redness, itching, or inflammation. This underscores the need for proper glove selection and lab coat discipline. |
| Eye Irritation | H319 | Causes serious eye irritation | Accidental contact with eyes from dust particles or splashes can cause significant, potentially damaging, irritation. This makes chemical safety goggles mandatory. |
| Respiratory Irritation | H335 | May cause respiratory irritation | Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to discomfort or coughing. All weighing and handling of the solid must be done in a ventilated enclosure. |
| Acute Oral Toxicity | H302 (Implied) | Harmful if swallowed | While not explicitly listed for this specific derivative, parent phenylboronic acid is classified as H302 "Harmful if swallowed".[1][7] This potential hazard requires strict hygiene measures to prevent ingestion. |
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. The primary methods for exposure control involve properly designed and maintained laboratory infrastructure.
-
Chemical Fume Hood: All operations involving the handling of solid 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[2] This ensures that any fine dust or powder is effectively contained and exhausted, preventing respiratory exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[1][3][8]
-
Eyewash Stations and Safety Showers: Ensure that a fully functional and readily accessible eyewash station and safety shower are located near the workstation.[2][8] Proximity is critical for immediate decontamination in the event of an exposure.
Mandatory Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is required for all personnel handling this compound. This equipment should be inspected for integrity before each use.
Table 2: Required PPE for Handling 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye & Face | Chemical safety goggles (ANSI Z87.1 or EN 166 compliant).[1][3] | Protects against dust particles and splashes that can cause serious eye irritation (H319). Standard safety glasses are insufficient. |
| Hand | Chemically resistant nitrile gloves.[2] | Prevents skin contact, which can lead to irritation (H315).[5] Contaminated gloves must be disposed of properly after use.[2] |
| Body | Fully-buttoned, flame-resistant laboratory coat worn over long pants.[2] | Protects skin on the body and arms from accidental spills. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[2] |
| Respiratory | Required when handling large quantities or if dust is generated outside a fume hood. | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used to prevent respiratory tract irritation (H335).[1][3] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow minimizes risk and ensures procedural consistency.
Step 1: Preparation & Pre-Handling
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Clear Workspace: Ensure the work area inside the hood is clean, organized, and free of unnecessary equipment or chemicals.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood.
-
Don PPE: Put on all required PPE as detailed in Table 2 before approaching the chemical storage area.
Step 2: Chemical Handling & Use
-
Weighing: Carefully weigh the desired amount of the solid compound in a disposable weigh boat inside the fume hood. Avoid any actions that could generate dust.
-
Transfer: Use a clean spatula to transfer the solid to the reaction vessel.
-
Solution Preparation: If preparing a solution, add the solvent slowly to the solid to minimize splashing.
-
Container Sealing: Tightly cap the primary container of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid and store it according to safety guidelines, which recommend refrigeration in a dry, well-ventilated place under an inert atmosphere.[1][8]
Step 3: Post-Handling & Decontamination
-
Clean Workspace: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.
-
Dispose of Consumables: Place all contaminated disposable items (weigh boats, wipes, gloves) into a designated hazardous waste container.
-
Remove PPE: Remove PPE in the correct order (gloves first, followed by lab coat and goggles) to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[8]
Caption: A logical workflow minimizes exposure during chemical handling.
Emergency Procedures: Immediate Response Plan
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
-
Small Spill: For a small spill of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[1][8] Clean the area with a wet cloth or paper towel to remove any remaining powder.
-
Large Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Disposal Plan: Responsible Waste Management
All waste containing 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, including excess solid, contaminated consumables, and reaction mixtures, must be treated as hazardous chemical waste.
-
Segregation: Do not mix boronic acid waste with other waste streams unless permitted by your institution's guidelines.
-
Labeling: Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
-
Disposal: Dispose of the waste through your institution's EHS office.[8] Never dispose of this chemical down the drain or in regular trash. Boronic acids can be challenging to remove from aqueous streams and may require specialized disposal procedures.[9][10][11]
By adhering to these protocols, you build a foundation of safety that protects both the researcher and the integrity of the research itself.
References
-
Phenylboronic acid - SAFETY DATA SHEET. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid. [Link]
-
Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]
-
do Carmo, F.L., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Reddit. Trying to remove a boronic acid in a workup. Help!. [Link]
-
ResearchGate. Can I remove boronic acid using Work up process?. [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. labsolu.ca [labsolu.ca]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. silicycle.com [silicycle.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



